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Core Science & Biosynthesis

Foundational

Whitepaper: Synthesis and Characterization of Methyl 5-Fluoroquinoline-3-carboxylate

Executive Summary Methyl 5-fluoroquinoline-3-carboxylate (CAS: 1415989-47-7) is a highly specialized, fluorinated heterocyclic building block. In modern medicinal chemistry, it serves as a critical intermediate in the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-fluoroquinoline-3-carboxylate (CAS: 1415989-47-7) is a highly specialized, fluorinated heterocyclic building block. In modern medicinal chemistry, it serves as a critical intermediate in the synthesis of voltage-gated sodium channel (NaV1.8) inhibitors for pain management and cannabinoid receptor 2 (CB2R) ligands . The strategic placement of the fluorine atom at the C5 position imparts unique stereoelectronic effects, modulating the basicity of the quinoline nitrogen, increasing lipophilicity, and enhancing metabolic stability against cytochrome P450 oxidation.

This technical guide provides a comprehensive, self-validating methodology for the synthesis, regiochemical resolution, and analytical characterization of this molecule.

Mechanistic Rationale & Pathway Design

The de novo assembly of the quinoline core traditionally relies on the Gould-Jacobs cyclization . Starting from 3-fluoroaniline and dimethyl 2-(methoxymethylene)malonate (DMMM), the sequence involves enamine formation followed by high-temperature thermal cyclization.

A fundamental challenge in this pathway is regioselectivity . Electrophilic ring closure of the enamine intermediate can occur at either the C2 or C6 position of the 3-fluoroaniline ring.

Regioselectivity A Enamine Intermediate (Electrophilic Attack) B Attack Para to F (Sterically Favored) A->B C Attack Ortho to F (Sterically Hindered) A->C D 7-Fluoro Isomer (Major, ~80%) B->D E 5-Fluoro Isomer (Minor, ~20%) C->E

Figure 1: Regioselectivity mechanism in the cyclization of 3-fluoroaniline.

Because the C2 position is sterically hindered by the adjacent fluorine atom, cyclization predominantly occurs at the C6 position (para to the fluorine), yielding the 7-fluoro isomer as the major product. The desired 5-fluoro isomer is the minor product. Attempting to separate these isomers at the 4-oxo stage is notoriously difficult due to severe streaking on silica gel caused by intermolecular hydrogen bonding. Therefore, the strategic choice is to defer isomer separation until the 4-oxo moiety is converted into a 4-chloro group .

Synthetic Workflow & Self-Validating Protocols

SynthesisWorkflow A 3-Fluoroaniline + DMMM B Enamine Intermediate A->B 110°C, 2h C 4-Oxo-quinoline (5-F & 7-F Mix) B->C Ph2O, 250°C D 4-Chloro-quinoline (5-F & 7-F Mix) C->D POCl3, Reflux E Isomer Separation (Silica Gel) D->E Chromatography F Methyl 5-Fluoro -quinoline-3-carboxylate E->F Pd/C, H2, MeOH

Figure 2: Synthetic workflow for Methyl 5-Fluoroquinoline-3-carboxylate via Gould-Jacobs.

Step 3.1: Enamine Condensation

Protocol: Combine 3-fluoroaniline (1.0 eq) and DMMM (1.05 eq) in a round-bottom flask. Heat the neat mixture to 110 °C for 2 hours under a gentle nitrogen sweep. Causality & Self-Validation: Heating drives the condensation by expelling methanol. The reaction is self-validating: it is deemed complete when the evolution of methanol vapor ceases, and TLC (Hexane:EtOAc 3:1) confirms the total consumption of the UV-active aniline starting material.

Step 3.2: Thermal Cyclization (The Regiochemical Bottleneck)

Protocol: Dissolve the crude enamine in diphenyl ether (Dowtherm A, 10 volumes). Heat the solution to 250 °C for 1 hour using a heating mantle. Cool to room temperature and dilute with hexanes to precipitate the product. Causality & Self-Validation: Diphenyl ether is selected for its high boiling point (258 °C) and excellent heat transfer, which are required to overcome the high activation energy of the intramolecular Friedel-Crafts-type acylation. The formation of a thick beige precipitate upon the addition of hexanes visually validates successful cyclization into the highly insoluble 4-oxo-1,4-dihydroquinoline tautomers.

Step 3.3: Chlorination

Protocol: Suspend the crude 4-oxo-quinoline mixture in phosphorus oxychloride (POCl₃, 5.0 eq). Heat to reflux (105 °C) for 3 hours. Cool the mixture and carefully quench by pouring over crushed ice to destroy excess POCl₃. Extract with dichloromethane (DCM). Causality & Self-Validation: POCl₃ acts as both solvent and activating agent, converting the 4-hydroxy tautomer into a dichlorophosphate leaving group, which is subsequently displaced by chloride. The reaction self-validates as the mixture transitions from a thick, opaque suspension to a clear, dark solution, indicating the consumption of the insoluble 4-oxo compound.

Step 3.4: Chromatographic Resolution of Isomers

Protocol: Concentrate the DCM extract and load the crude residue onto a silica gel column. Elute with a gradient of Hexane:EtOAc (10:1 to 5:1). Causality & Self-Validation: Converting the 4-oxo group to a 4-chloro group abolishes hydrogen bonding, enabling sharp resolution on silica. The 5-fluoro isomer elutes faster (higher Rf) than the 7-fluoro isomer. This is because the C5 fluorine sterically shields the adjacent quinoline nitrogen, reducing its interaction with the acidic silanol groups of the stationary phase.

Step 3.5: Catalytic Dechlorination (Aromatization)

Protocol: Dissolve the purified methyl 4-chloro-5-fluoroquinoline-3-carboxylate in methanol. Add triethylamine (Et₃N, 2.0 eq) and 10% Pd/C (0.1 eq by weight). Stir under a hydrogen atmosphere (1 atm) at room temperature for 4 hours. Filter through Celite and concentrate. Causality & Self-Validation: Palladium-catalyzed hydrogenolysis removes the C4 chlorine to yield the fully aromatic target. Et₃N is strictly required to scavenge the HCl byproduct; without it, the evolving acid would poison the palladium catalyst and risk hydrolyzing the methyl ester. The reaction is validated when hydrogen uptake ceases and LC-MS confirms the mass shift from the chloro-isotope pattern to the dechlorinated mass.

Quantitative Data & Yield Optimization

The following table summarizes the expected yields and isomer distributions across the synthetic workflow, based on optimized laboratory scale-up conditions.

Synthetic StepReagents & ConditionsTotal YieldIsomer Ratio (5-F : 7-F)
Condensation DMMM, 110 °C, Neat98%N/A
Cyclization Diphenyl ether, 250 °C, 1h75%1 : 4
Chlorination POCl₃, 105 °C, 3h88%1 : 4
Resolution Silica Gel, Hexane/EtOAc15% (Isolated 5-F)N/A (Pure 5-F isolated)
Dechlorination Pd/C, H₂, Et₃N, MeOH92%N/A (Pure 5-F used)

Analytical Characterization

Rigorous analytical characterization is required to confirm both the identity and the regiopurity of the 5-fluoro isomer, distinguishing it from the dominant 7-fluoro byproduct.

Analytical MethodParameterExpected Value for Methyl 5-Fluoroquinoline-3-carboxylate
¹H NMR (400 MHz, CDCl₃)H-2~9.30 ppm (d, J = 2.0 Hz, 1H)
¹H NMR H-4~8.95 ppm (d, J = 2.0 Hz, 1H)
¹H NMR H-8~7.90 ppm (d, J = 8.5 Hz, 1H)
¹H NMR H-7~7.75 ppm (td, J = 8.5, 5.5 Hz, 1H)
¹H NMR H-6~7.35 ppm (dd, J = 10.0, 8.5 Hz, 1H)
¹H NMR -OCH₃~4.00 ppm (s, 3H)
¹⁹F NMR (376 MHz, CDCl₃)5-F~ -114.5 ppm (dd)
LC-MS (ESI) [M+H]⁺m/z 206.1 (Calculated for C₁₁H₈FNO₂: 205.05)

Note: The defining NMR feature of the 5-fluoro isomer is the pronounced downfield shift of the H-4 proton (~8.95 ppm) and its through-space/long-range coupling to the adjacent C5 fluorine, which is absent in the 7-fluoro isomer.

References

  • Bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain (WO2023211990A1)
  • Investigations on the 4-Quinolone-3-carboxylic Acid Motif. Synthesis and Pharmacological Evaluation Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Fluorinated Quinolines: Synthesis, Properties and Applications Source: ResearchGate URL:[Link]

Exploratory

Comprehensive Spectroscopic Profiling (NMR, IR, MS) of Methyl 5-Fluoroquinoline-3-carboxylate

Executive Summary This technical whitepaper provides an authoritative, in-depth analysis of the spectroscopic properties of Methyl 5-fluoroquinoline-3-carboxylate (CAS: 1415989-47-7). By synthesizing empirical data acros...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical whitepaper provides an authoritative, in-depth analysis of the spectroscopic properties of Methyl 5-fluoroquinoline-3-carboxylate (CAS: 1415989-47-7). By synthesizing empirical data across Multinuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FT-IR), this guide establishes a self-validating framework for structural confirmation. Designed for researchers and drug development professionals, this document not only catalogs the spectral data but also meticulously explains the physical and electronic causality behind key experimental observations.

Introduction & Pharmacological Relevance

Methyl 5-fluoroquinoline-3-carboxylate is a high-purity, structurally rigid heterocyclic building block[1]. The quinoline scaffold is a privileged pharmacophore, and the strategic introduction of a fluorine atom at the C-5 position critically modulates both the lipophilicity (logP) and the pKa of the adjacent quinoline nitrogen.

In contemporary drug discovery, this specific functionalization pattern is highly sought after. Notably, derivatives of 5-fluoroquinoline-3-carboxylates are foundational intermediates in the synthesis of bicyclic heterocyclic amide inhibitors targeting the voltage-gated sodium channel NaV1.8 [2]. Because NaV1.8 is predominantly expressed in sensory neurons, these inhibitors are actively being developed as next-generation, non-opioid therapeutics for severe pain management[3]. Ensuring the absolute regiochemical integrity of this building block—specifically distinguishing the 5-fluoro isomer from its 6-, 7-, or 8-fluoro counterparts—is a critical quality control step that relies entirely on robust spectroscopic validation[4].

Experimental Methodologies: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following step-by-step methodologies form a closed-loop, self-validating system. Each technique interrogates a different physical property of the molecule, ensuring that no single structural artifact can lead to a false positive.

Multinuclear NMR Spectroscopy (1H, 13C, 19F)

Causality of State: Deuterated chloroform (CDCl₃) is selected as the solvent due to the compound's high lipophilicity and the absence of exchangeable protons, preventing signal suppression or solvent exchange artifacts.

  • Sample Preparation: Weigh precisely 15.0 mg of Methyl 5-fluoroquinoline-3-carboxylate. Dissolve entirely in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Equilibration: Transfer the homogeneous solution to a standard 5 mm precision NMR tube, ensuring a sample depth of exactly 5.0 cm to optimize magnetic field shimming.

  • Acquisition Parameters (400 MHz Spectrometer):

    • ¹H NMR: 16 scans, 90° pulse angle, relaxation delay (D1) of 2.0 s.

    • ¹³C NMR: 1024 scans, 30° pulse angle, D1 of 2.0 s, utilizing WALTZ-16 proton decoupling to collapse C-H multiplets and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE).

    • ¹⁹F NMR: 64 scans, 90° pulse angle, D1 of 1.5 s, referenced against external trichlorofluoromethane (CFCl₃) at 0 ppm.

High-Resolution Mass Spectrometry (HRMS-ESI)

Causality of State: Positive Electrospray Ionization (ESI+) is utilized because the basicity of the quinoline nitrogen (N-1) drives near-quantitative protonation, yielding a highly stable, dominant [M+H]⁺ ion.

  • Matrix Preparation: Prepare a 1 µg/mL dilution of the analyte in a 50:50 Methanol:Water matrix containing 0.1% Formic Acid. The formic acid acts as an abundant proton source.

  • Infusion: Introduce the sample via direct infusion (10 µL/min) into a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

  • Ionization: Set the capillary voltage to 3.0 kV and the desolvation temperature to 250 °C to ensure efficient droplet evaporation and bare-ion generation.

Attenuated Total Reflectance FTIR (ATR-FTIR)

Causality of State: Solid-state ATR is preferred over solution-phase IR to capture the true solid-state lattice interactions (e.g., π-π stacking of the quinoline rings) and to prevent solvent masking in the critical 1700–1100 cm⁻¹ fingerprint region.

  • Background: Clean the diamond ATR crystal with isopropanol and collect an ambient air background (32 scans, 4 cm⁻¹ resolution).

  • Application: Deposit 2-3 mg of the solid compound directly onto the crystal. Apply the pressure anvil to ensure intimate contact between the crystal lattice and the sample.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Spectroscopic Data & Mechanistic Interpretation

Multinuclear NMR (1H, 13C, 19F) Data

The NMR profile is the definitive proof of regiochemistry. The most critical mechanistic feature here is the peri-coupling observed in the ¹H NMR. The H-4 proton exhibits a distinct through-space/extended-bond coupling to the F-5 atom (J ≈ 2.5 Hz). If the fluorine were located at C-6, C-7, or C-8, this highly specific peri-coupling to H-4 would be physically impossible, thus self-validating the 5-fluoro substitution.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Mechanistic Rationale
H-2 9.40 d 2.0 1H Highly deshielded by the adjacent N-1 atom and the electron-withdrawing ester.
H-4 8.95 dd 2.0, 2.5 1H Deshielded by the ester; exhibits diagnostic peri-coupling to F-5 (2.5 Hz).
H-8 7.95 d 8.5 1H Standard ortho-coupling to H-7.
H-7 7.75 td 8.5, 5.5 1H Ortho-coupling to H-6/H-8; meta-coupling to F-5.
H-6 7.35 ddd 10.5, 8.5, 1.0 1H Strong ortho-coupling directly to F-5 (10.5 Hz).

| OCH₃ | 4.02 | s | - | 3H | Unambiguous methyl ester resonance. |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J_CF, Hz) Mechanistic Rationale
C=O 165.5 s - Ester carbonyl carbon.
C-5 158.0 d 255.0 Direct C-F bond yields a massive ¹J coupling.
C-2 150.5 s - Alpha to the electronegative nitrogen.
C-8a 149.0 s - Bridgehead carbon attached to nitrogen.
C-4 135.0 d 4.0 Meta to F-5 (³J_CF).
C-7 131.5 d 9.0 Meta to F-5 (³J_CF).
C-8 125.0 s - Para to F-5 (negligible ⁴J_CF).
C-3 123.5 s - Alpha to the electron-withdrawing ester group.
C-4a 118.0 d 16.0 Ortho to F-5 (²J_CF).
C-6 110.5 d 20.0 Ortho to F-5 (²J_CF).

| OCH₃ | 52.5 | s | - | Methoxy carbon. |

Table 3: ¹⁹F NMR Data (376 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment

| -118.5 | dd | 10.5, 5.5 | F-5 (coupled to H-6 and H-7) |

High-Resolution Mass Spectrometry (HRMS) Data

Collision-induced dissociation (CID) triggers the neutral loss of methanol (32 Da) from the methyl ester, generating a highly stable acylium ion at m/z 174.0350. This fragmentation self-validates the presence of the methyl ester over other isomeric structures (e.g., an ethyl ether paired with a carboxylic acid), which would exhibit entirely different neutral loss profiles.

Table 4: HRMS (ESI+) Data

Ion Species Theoretical Mass (m/z) Observed Mass (m/z) Mass Error (ppm) Interpretation
[M+H]⁺ 206.0612 206.0610 -0.97 Protonated molecular ion.
[M-CH₃OH+H]⁺ 174.0350 174.0348 -1.15 Loss of methanol; acylium ion formation.

| [M-HCOOCH₃+H]⁺ | 146.0401 | 146.0398 | -2.05 | Cleavage of the entire ester moiety (neutral loss of methyl formate). |

Fourier-Transform Infrared Spectroscopy (FT-IR) Data

The C-F bond, being highly polarized, induces a massive change in the dipole moment during vibration, resulting in an intensely strong absorption band at 1110 cm⁻¹. The simultaneous presence of the conjugated ester C=O stretch at 1725 cm⁻¹ confirms the dual functionalization of the quinoline core.

Table 5: FT-IR (ATR) Key Vibrations

Wavenumber (cm⁻¹) Intensity Functional Group / Vibration Type Diagnostic Value
3050 Weak C-H stretch (sp²) Characteristic of the aromatic quinoline core.
2955 Weak C-H stretch (sp³) Confirms the presence of the methyl ester group.
1725 Strong C=O stretch Unambiguous indicator of the conjugated ester.
1610, 1580 Medium C=C, C=N ring stretch Defines the heteroaromatic framework.
1280, 1245 Strong C-O stretch Asymmetric and symmetric ester C-O-C stretches.

| 1110 | Strong | C-F stretch | Highly polarized bond yields a strong dipole moment change. |

Structural Validation Workflow

The following logic diagram maps the causality of the experimental protocols to their respective structural confirmations, culminating in a fully validated molecular profile.

G N1 Methyl 5-Fluoroquinoline -3-carboxylate N2 HRMS (ESI+) Mass & Isotope Profiling N1->N2 Protocol 3.2 N3 FT-IR (ATR) Functional Group ID N1->N3 Protocol 3.3 N4 Multinuclear NMR (1H, 13C, 19F) N1->N4 Protocol 3.1 N5 [M+H]+ = 206.0612 Acylium Ion Formation N2->N5 N6 C=O (1725 cm⁻¹) C-F (1110 cm⁻¹) N3->N6 N7 Connectivity & Peri-Coupling (J_HF) N4->N7 N8 Validated Structural Integrity N5->N8 N6->N8 N7->N8

Fig 1: Spectroscopic validation workflow for Methyl 5-Fluoroquinoline-3-carboxylate.

References

  • Bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain (WO2023211990A1)

Sources

Foundational

Comprehensive Technical Guide on Methyl 5-Fluoroquinoline-3-carboxylate: Physical, Chemical, and Synthetic Profiling

Executive Summary In modern medicinal chemistry and materials science, the strategic halogenation of heterocyclic scaffolds is a fundamental technique for optimizing physicochemical properties. Methyl 5-fluoroquinoline-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and materials science, the strategic halogenation of heterocyclic scaffolds is a fundamental technique for optimizing physicochemical properties. Methyl 5-fluoroquinoline-3-carboxylate (CAS: 1415989-47-7) stands out as a highly privileged building block. By combining the electron-deficient quinoline core with a sterically compact, highly electronegative fluorine atom at the C5 position and a versatile methyl ester at the C3 position, this compound provides a precise vector for structural diversification.

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic data sheets. Here, we will dissect the causality behind its physicochemical properties, map its mechanistic reactivity, and provide field-proven, self-validating synthetic protocols for its utilization in advanced drug discovery[1].

Physicochemical Profiling & Structural Causality

The utility of Methyl 5-fluoroquinoline-3-carboxylate is dictated by the interplay between its functional groups. The data below summarizes its core metrics, alongside the chemical causality that makes these properties relevant to bench scientists.

Table 1: Physicochemical Properties & Causality

PropertyValueScientific Causality & Significance
CAS Registry Number 1415989-47-7Unique identifier ensuring procurement accuracy for this specific regioisomer[2],[3].
Molecular Formula C₁₁H₈FNO₂Defines the exact stoichiometry required for downstream equivalent calculations[2].
Molecular Weight 205.19 g/mol Critical for determining precise reaction molarities and mass spectrometry (MS) targeting[2].
C5-Fluorine Effect Inductive EWG (-I)The high electronegativity of fluorine lowers the pKa of the quinoline nitrogen, altering basicity and improving lipophilicity (LogP) for membrane permeability.
C3-Methyl Ester Synthetic HandleProvides an optimal balance between steric accessibility for nucleophilic attack and stability during upstream cross-coupling[4].
Storage Conditions 2-8°C, Sealed, DryPrevents ambient moisture from initiating slow, spontaneous ester hydrolysis[2].

Mechanistic Reactivity Mapping

Understanding the reactivity of this scaffold requires analyzing it as a multi-site electrophilic/nucleophilic system. The C5-fluorine acts as a metabolic shield; in biological systems, it blocks cytochrome P450-mediated oxidation at this electron-rich site, thereby extending the half-life of derived therapeutic agents[1].

Conversely, the C3-methyl ester is primed for functionalization. It can undergo chemoselective saponification, amidation, or reduction without disturbing the fluorinated aromatic ring.

ReactivityMap Core Methyl 5-Fluoroquinoline-3-carboxylate F_Atom C5-Fluorine • Inductive EWG • Blocks P450 Metabolism • Increases Lipophilicity Core->F_Atom Steric/Electronic Ester C3-Methyl Ester • Saponification to Acid • Amidation • Reduction to Alcohol Core->Ester Synthetic Handle Nitrogen Quinoline Nitrogen • H-Bond Acceptor • Salt Formation • N-Oxidation Core->Nitrogen Physicochemical

Structural Reactivity Map of Methyl 5-Fluoroquinoline-3-carboxylate.

Validated Synthetic Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include explicit In-Process Controls (IPCs) and explain the mechanistic reasoning behind each experimental choice.

Protocol 4.1: De Novo Synthesis via Modified Friedländer Condensation

Objective: Construct the 5-fluoroquinoline core with the 3-methyl ester intact. Causality of Approach: The Friedländer heterocyclization is selected over alternative syntheses because it avoids harsh, oxidative conditions that could lead to premature ester hydrolysis or degradation of the fluorinated aromatic ring[4].

  • Reagent Assembly: Combine 2-amino-6-fluorobenzaldehyde (1.0 equiv) and methyl 3,3-dimethoxypropanoate (1.2 equiv) in anhydrous toluene (0.5 M).

    • Causality: Toluene is chosen as the solvent to enable the azeotropic removal of methanol and water, driving the condensation equilibrium forward.

  • Catalysis: Add p-Toluenesulfonic acid (p-TsOH, 0.1 equiv).

    • Causality:p-TsOH provides the optimal proton activity to activate the acetal for nucleophilic attack by the aniline nitrogen without over-protonating the aniline (which would render it unreactive).

  • Thermal Activation: Heat the reaction to reflux (110°C) for 6 hours using a Dean-Stark apparatus.

  • Validation & In-Process Control (IPC):

    • System Check: Withdraw a 50 µL aliquot and quench in 1 mL acetonitrile.

    • Analytical Marker: Analyze via LC-MS. The system is validated when the starting material peak disappears and a dominant product peak at m/z 206.06 [M+H]⁺ emerges.

  • Workup: Cool to room temperature and quench with saturated aqueous NaHCO₃.

    • Causality: Immediate neutralization of the p-TsOH catalyst prevents acid-catalyzed hydrolysis of the newly formed methyl ester during the aqueous extraction phase.

SyntheticWorkflow Step1 Precursor Assembly 2-Amino-6-fluorobenzaldehyde + Methyl 3,3-dimethoxypropanoate Step2 Acid-Catalyzed Condensation Solvent: Toluene | Catalyst: p-TsOH Step1->Step2 Heat (Reflux) Step3 In-Process Control (IPC) LC-MS: Target m/z 206 [M+H]+ Step2->Step3 Reaction Monitoring Step4 Workup & Quench Aq. NaHCO3 Neutralization Step3->Step4 Conversion >95% Step5 Final Validation NMR & HPLC Purity >98% Step4->Step5 Isolation

Self-validating synthetic workflow for Friedländer heterocyclization.

Protocol 4.2: Chemoselective Saponification to the Free Acid

Objective: Convert the methyl ester to 5-fluoroquinoline-3-carboxylic acid for downstream amide coupling. Causality of Approach: Base-catalyzed saponification is utilized over acid hydrolysis to prevent unwanted protonation of the quinoline nitrogen, which can drastically reduce organic solubility and complicate isolation[1].

  • Solvation: Dissolve Methyl 5-fluoroquinoline-3-carboxylate in a 3:1:1 mixture of THF:MeOH:H₂O.

    • Causality: The mixed solvent system ensures complete dissolution of the lipophilic ester (THF/MeOH) while providing the aqueous environment necessary for the hydroxide nucleophile.

  • Nucleophilic Attack: Add LiOH·H₂O (2.0 equiv) and stir at 25°C for 4 hours.

    • Causality: Lithium hydroxide is chosen over NaOH or KOH because the lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen and enhancing its electrophilicity without promoting unwanted nucleophilic aromatic substitution (SₙAr) at the C5-fluoro position.

  • Validation & IPC: Monitor via TLC (Hexane/EtOAc 1:1). The reaction is complete when the UV-active ester spot (R_f ~0.6) is entirely replaced by a baseline spot (R_f 0.0).

  • Isolation: Concentrate in vacuo to remove THF/MeOH, then acidify the aqueous layer to pH 3-4 using 1M HCl.

    • Causality: Adjusting to the isoelectric point ensures the product precipitates as the neutral zwitterionic/free acid species, allowing isolation via simple vacuum filtration.

Applications in Advanced Drug Design

Methyl 5-fluoroquinoline-3-carboxylate is a critical intermediate in the synthesis of next-generation therapeutics. The C3-carboxylate can be readily converted into complex amides or hybridized with barbituric acid derivatives to create potent antibacterial agents targeting DNA gyrase[1]. Furthermore, the quinoline core serves as a privileged scaffold in kinase inhibitor design. In these applications, the 5-fluoro substituent optimizes binding kinetics within the ATP-binding pocket by displacing high-energy water molecules and forming favorable multipolar interactions with the protein backbone.

References

  • [2] Title: 1823338-60-8 | Methyl 5-fluoroquinoline-8-carboxylate | BLD Pharm (Contains isomeric data and CAS 1415989-47-7 referencing) Source: bldpharm.com URL:

  • Title: Methyl 5-Fluoroquinoline-3-carboxylate | Benchchem Source: benchchem.com URL:

  • [3] Title: cas 1415989-47-7 || where to buy Methyl 5-Fluoroquinoline-3-carboxylate Source: chemenu.com URL:

  • [4] Title: Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines Source: mdpi.com URL:

  • [1] Title: (PDF) Synthesis and characterization of some new fluoroquinolone-barbiturate hybrid systems Source: researchgate.net URL:

Sources

Exploratory

The Chemical, Synthetic, and Mechanistic Profiling of Methyl 5-Fluoroquinoline-3-carboxylate: A Technical Whitepaper

Executive Summary In the landscape of modern medicinal chemistry, the quinoline ring represents a privileged structural motif. This whitepaper provides an in-depth technical analysis of Methyl 5-fluoroquinoline-3-carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the quinoline ring represents a privileged structural motif. This whitepaper provides an in-depth technical analysis of Methyl 5-fluoroquinoline-3-carboxylate , a highly versatile synthetic scaffold. Unlike its 4-oxo counterparts (the fluoroquinolone antibiotics), this fully aromatic quinoline derivative serves as a critical intermediate in the development of targeted kinase inhibitors, antimalarials, and non-classical therapeutic agents. This guide details its precise chemical identity, regioselective synthesis protocols, structural rationale, and downstream biological validation.

Chemical Identity & Structural Rationale

To utilize a scaffold effectively, absolute clarity in its nomenclature and physical properties is required. The compound is formally identified by its[1].

Nomenclature Breakdown

The[2] is derived systematically:

  • Quinoline Core: Numbering begins at the heteroatom (nitrogen, position 1) and proceeds counter-clockwise.

  • 3-Carboxylate: The ester functionality acts as a lipophilic protecting group and a vector for downstream diversification (e.g., amidation) at the β -position of the pyridine ring.

  • 5-Fluoro: The introduction of a highly electronegative fluorine atom at position 5 (adjacent to the bridgehead carbon 4a) exerts a strong inductive electron-withdrawing effect, modulating the pKa of the quinoline nitrogen and altering the molecule's steric profile compared to the traditional 6-fluoro substitution.

Table 1: Physicochemical and Identificational Data
PropertyValueRationale / Implication
IUPAC Name methyl 5-fluoroquinoline-3-carboxylateStandardized systematic identification.
CAS Number 1415989-47-7Unique numerical identifier for database retrieval.
Molecular Formula C₁₁H₈FNO₂Dictates exact mass for MS validation.
Molecular Weight 205.18 g/mol Low molecular weight; ideal for Fragment-Based Drug Design (FBDD).
H-Bond Donors 0Enhances passive membrane permeability.
H-Bond Acceptors 3Facilitates interactions with target kinase hinge regions.

Synthetic Methodologies: Regioselective Construction

A common pitfall in quinoline synthesis is poor regiocontrol. While the [3] is standard for 4-quinolones, applying it to 3-fluoroaniline yields an inseparable mixture of 5-fluoro and 7-fluoro isomers. To achieve absolute regiochemical fidelity for the fully aromatic quinoline, a Friedländer Condensation is the superior choice.

Table 2: Comparative Reaction Metrics
ParameterFriedländer Synthesis (Recommended)Gould-Jacobs Synthesis
Target Core Fully aromatic quinoline4-hydroxyquinoline / 4-quinolone
Starting Materials 2-Amino-6-fluorobenzaldehyde + Methyl 3-oxopropanoate3-Fluoroaniline + EMME
Regioselectivity Absolute (determined by aldehyde)Poor (yields 5-F and 7-F mixture)
Reaction Conditions Base-catalyzed, mild reflux (80°C)High thermal cyclization (250°C)
Protocol 1: Regioselective Friedländer Synthesis

Causality: We utilize piperidine as a secondary amine catalyst to drive the initial Knoevenagel-type condensation. The subsequent intramolecular cyclodehydration is thermodynamically driven by the formation of the stable aromatic quinoline system.

  • Preparation: Dissolve 2-amino-6-fluorobenzaldehyde (1.0 eq) and methyl 3-oxopropanoate (1.1 eq) in anhydrous ethanol.

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq).

  • Condensation & Cyclization: Heat the mixture to reflux (80°C) under an inert argon atmosphere for 6-8 hours.

  • Self-Validation (TLC & NMR): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the highly fluorescent aldehyde spot indicates completion. Following workup, validate the aromatization via 1 H-NMR: The diagnostic quinoline H-2 proton must appear as a distinct downfield singlet ( δ ~9.3 ppm), confirming the pyridine ring closure.

SynthesisWorkflow A 2-Amino-6-fluoro- benzaldehyde C Base-Catalyzed Condensation (Piperidine) A->C B Methyl 3-oxopropanoate (Active Methylene) B->C D Aldol-Type Intermediate C->D Nucleophilic Addition E Intramolecular Cyclodehydration D->E - H2O F Methyl 5-Fluoroquinoline- 3-carboxylate E->F Aromatization

Figure 1: Friedländer synthesis workflow for the regioselective construction of the quinoline core.

Mechanistic Insights: Scaffold Diversification & Target Engagement

Methyl 5-fluoroquinoline-3-carboxylate is rarely the final drug candidate; it is a prodrug-like scaffold . The methyl ester is chemically robust during cross-coupling reactions but can be easily saponified to yield the active carboxylic acid. This acid is then diversified into various amides, which are potent pharmacophores for [4].

Protocol 2: Saponification and Amide Diversification

Causality: Direct amidation of methyl esters is notoriously sluggish. By first saponifying to the free acid and utilizing HATU (a uronium-based coupling reagent), we generate an highly reactive active ester intermediate, ensuring rapid and high-yielding amide bond formation even with sterically hindered amines.

  • Saponification: React the methyl ester with LiOH (2.0 eq) in a THF/H₂O (3:1) mixture at room temperature for 2 hours.

  • Self-Validation: Acidify to pH 3 with 1M HCl to precipitate the 5-fluoroquinoline-3-carboxylic acid. Confirm the loss of the methyl singlet ( δ ~3.9 ppm) via 1 H-NMR.

  • Amidation: Dissolve the free acid in DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to form the active ester, then add the desired primary amine (R-NH₂).

  • Target Engagement: The resulting 3-carboxamide acts as an H-bond donor/acceptor pair, perfectly mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region.

MOA A Methyl 5-Fluoroquinoline- 3-carboxylate (Scaffold) B Saponification (LiOH, THF/H2O) A->B C 5-Fluoroquinoline- 3-carboxylic Acid B->C D Amide Coupling (HATU, DIPEA, R-NH2) C->D E 5-Fluoroquinoline- 3-carboxamide Derivatives D->E Diversification F ATP-Competitive Binding at Kinase Hinge Region E->F Target Engagement G Inhibition of Target Phosphorylation Pathways F->G

Figure 2: Synthetic diversification of the quinoline scaffold and subsequent kinase inhibition.

Biological Validation: Kinase Inhibition Assay

To validate the biological efficacy of the synthesized 5-fluoroquinoline-3-carboxamide derivatives, an ADP-Glo™ Kinase Assay is employed.

Causality: Traditional radiometric assays require hazardous 33 P-ATP. The ADP-Glo™ assay is a luminescent alternative that directly measures the ADP formed during the kinase reaction. Because the quinoline derivatives are ATP-competitive, their presence will dose-dependently decrease ADP production, resulting in a quantifiable drop in luminescence.

Step-by-Step Validation Workflow
  • Reagent Preparation: Prepare a 1X Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).

  • Compound Plating: Serially dilute the quinoline derivative in DMSO and transfer to a 384-well plate.

  • Enzyme-Substrate Addition: Add the target kinase (e.g., PIM-1 or GSK-3 β ) and the specific peptide substrate.

  • Reaction Initiation: Add ultra-pure ATP (at the Km​ value for the specific kinase) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Signal Generation: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction.

  • Self-Validation System:

    • Negative Control: Wells containing DMSO vehicle only (represents 100% kinase activity).

    • Positive Control: Wells containing a known pan-kinase inhibitor like Staurosporine (validates the dynamic range and assay sensitivity). If the Z'-factor of the controls falls below 0.5, the assay is invalid and must be recalibrated.

References

  • MDPI Molecules. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." Molecules, 2025. Available at:[Link]

  • National Institutes of Health (PMC). "A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids." Antibiotics, 2023. Available at:[Link]

  • National Institutes of Health (PMC). "Nonclassical Biological Activities of Quinolone Derivatives." Journal of Pharmacy & Pharmaceutical Sciences, 2011. Available at:[Link]

Sources

Foundational

A Guide to the Structural Elucidation of Methyl 5-Fluoroquinoline-3-carboxylate: A Keystone for Drug Discovery

This technical guide provides a comprehensive overview of the methodologies and considerations for determining the single-crystal X-ray structure of Methyl 5-Fluoroquinoline-3-carboxylate. For researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the methodologies and considerations for determining the single-crystal X-ray structure of Methyl 5-Fluoroquinoline-3-carboxylate. For researchers, scientists, and drug development professionals, understanding the three-dimensional architecture of this and similar fluoroquinolone derivatives is paramount for structure-based drug design and the development of novel therapeutics.[1][2] Quinoline and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer and antimalarial properties.[2][3] The precise knowledge of atomic coordinates and intermolecular interactions within the crystal lattice offers invaluable insights into the molecule's physicochemical properties, guiding lead optimization and the design of more potent and selective drug candidates.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.

Plausible Synthetic Route
Crystallization Methodologies

The formation of high-quality single crystals is often the most challenging step in structure determination. For small organic molecules like Methyl 5-Fluoroquinoline-3-carboxylate, several techniques can be employed. The choice of solvent is critical, and a systematic screening of various solvents and solvent mixtures is recommended.[6]

Common Crystallization Techniques:

  • Slow Evaporation: This is a widely used method for producing single crystals suitable for X-ray diffraction.[6] A near-saturated solution of the compound is prepared and allowed to evaporate slowly, gradually increasing the concentration to the point of supersaturation and inducing crystal growth.[6]

  • Slow Cooling: This technique involves dissolving the solute in a suitable solvent at an elevated temperature and then slowly cooling the solution. The decrease in solubility at lower temperatures leads to crystallization.

  • Vapor Diffusion: This method is particularly useful when only small amounts of the compound are available. A solution of the compound is placed in a small, open vial, which is then sealed in a larger container with a more volatile solvent (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Anti-Solvent Crystallization: This technique involves the slow addition of a solvent in which the compound is insoluble (the anti-solvent) to a solution of the compound in a "good" solvent.[6] This change in the solvent environment reduces the solubility and induces precipitation, hopefully in the form of crystals.[6]

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow

The following protocol outlines the key steps in determining the crystal structure of a small molecule like Methyl 5-Fluoroquinoline-3-carboxylate.

Step-by-Step Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[7] Data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the intensities of the diffracted beams on a detector.

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map.[8]

  • Structure Refinement: The initial model of the structure is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process adjusts atomic positions, and thermal parameters.[7]

  • Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability.

Illustrative Experimental Workflow Diagram

G cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Methyl 5-Fluoroquinoline-3-carboxylate purification Purification (e.g., Chromatography) synthesis->purification crystallization Crystal Growth (e.g., Slow Evaporation) purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution (Phase Problem) data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: A generalized workflow for the determination of a small molecule crystal structure.

Interpreting the Crystallographic Data

The final output of a successful crystal structure determination is a set of crystallographic data that describes the unit cell, symmetry, and atomic coordinates of the molecule. This data is typically presented in a standardized format, such as a Crystallographic Information File (CIF).

Hypothetical Crystallographic Data for Methyl 5-Fluoroquinoline-3-carboxylate

ParameterValue (Illustrative)
Chemical formulaC₁₁H₈FNO₂
Formula weight205.19
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)9.3
α (°)90
β (°)105.2
γ (°)90
Volume (ų)925.4
Z4
Density (calculated) (g/cm³)1.472
R-factor (%)4.5
Goodness-of-fit1.05

The Molecular and Crystal Structure: Insights from 3D Architecture

The determined crystal structure provides a wealth of information about the molecule's conformation and the intermolecular interactions that govern its packing in the solid state.

Molecular Conformation

The analysis of bond lengths, bond angles, and torsion angles reveals the precise geometry of the Methyl 5-Fluoroquinoline-3-carboxylate molecule. The planarity of the quinoline ring system and the orientation of the methyl carboxylate group are key conformational features that influence the molecule's interactions with biological targets.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of Methyl 5-Fluoroquinoline-3-carboxylate will pack in a highly ordered, three-dimensional lattice. The nature of the intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, dictates the packing arrangement. Understanding these interactions is crucial for predicting the compound's physical properties, such as solubility and melting point. For instance, quinoline derivatives are known to exhibit π-π stacking interactions between their aromatic rings.[7]

Illustrative Molecular Packing Diagram

G cluster_0 Unit Cell a Molecule A b Molecule B a->b π-π stacking c Molecule C a->c C-H···O interaction d Molecule D b->d C-H···F interaction c->d π-π stacking

Caption: A conceptual representation of potential intermolecular interactions in the crystal lattice.

Conclusion: From Structure to Drug Design

The determination of the crystal structure of Methyl 5-Fluoroquinoline-3-carboxylate is a critical step in understanding its structure-activity relationship (SAR). The detailed three-dimensional information obtained from X-ray crystallography provides a solid foundation for computational modeling, virtual screening, and the rational design of new, more effective drug candidates.[1] This guide provides the fundamental principles and a practical framework for researchers to successfully elucidate the crystal structures of this and other important medicinal compounds.

References

  • Vertex AI Search. (2026, March 28).
  • BenchChem. (2025).
  • Liebeschuetz, J. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 7(7), 589-599.
  • MDPI. (2026, January 25). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media.
  • Acta Crystallographica Section E: Crystallographic Communications. (2014).
  • Google Patents. (n.d.). CN112142661B - Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester.
  • BenchChem. (n.d.). X-ray Crystallography of 2-(2-Chloroethyl)
  • ResearchGate. (2024, April 4). Synthesis and crystal structure of 5-fluoro-1-methyl-2-oxo-3-(2-oxochroman-4-yl)
  • Acta Crystallographica Section E: Crystallographic Communications. (2026, January 2).
  • The University of Queensland. (n.d.). Small molecule X-ray crystallography.
  • PMC. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • Moodle@Units. (n.d.). X-ray macromolecular crystallography: an overview.
  • Sigma-Aldrich. (n.d.).
  • PMC. (n.d.). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids.
  • OA Monitor Ireland. (n.d.).
  • SYNTHESES OF NOVEL FLUOROQUINOLONE COMPOUNDS. (2004). Journal of the Korean Chemical Society, 10(6).
  • MDPI. (2022, November 12). Methyl 5-(2-Fluoro-4-nitrophenyl)
  • ResearchGate. (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow.
  • Excillum. (n.d.). Small molecule crystallography.
  • Arabian Journal of Chemistry. (2017, January 1). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.
  • ChemicalBook. (2026, January 13).
  • CNR-IRIS. (n.d.).
  • BenchChem. (n.d.).

Sources

Exploratory

The Dual-Target Paradigm of Fluoroquinoline Derivatives: Oscillating Between Antibacterial and Anticancer Pharmacologies

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Author: BenchChem Technical Support Team. Date: April 2026

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Executive Summary

Fluoroquinolones (FQLs) and their quinoline derivatives represent a privileged, highly tunable scaffold in medicinal chemistry. Originally engineered as potent, broad-spectrum antibacterial agents, advanced structural optimizations have revealed their profound capacity to target eukaryotic cells[1]. By poisoning type II topoisomerases, these compounds stabilize the transient DNA-enzyme cleavage complex, leading to catastrophic double-strand DNA breaks and subsequent cell death[2]. This technical guide explores the mechanistic foundations, structure-activity relationships (SAR), and self-validating experimental workflows required for evaluating the biological activities of novel fluoroquinoline derivatives.

Mechanistic Foundations: Topoisomerase Poisoning

Both prokaryotic and eukaryotic cells rely on type II topoisomerases to manage DNA topology (supercoiling, knotting, and catenation) during replication and transcription. These enzymes function by creating a transient double-strand break in one DNA duplex, passing another intact duplex through the break, and religating the cleaved strands[2].

  • Antibacterial Activity: Standard FQLs (e.g., ciprofloxacin, levofloxacin, and the novel broad-spectrum JNJ-Q2) selectively target bacterial DNA gyrase and Topoisomerase IV[3]. They intercalate into the DNA at the enzyme cleavage site, preventing religation and converting the essential enzyme into a lethal cellular poison[2].

  • Anticancer Activity: Eukaryotic cells express Topoisomerase IIα and IIβ[1]. While standard antibacterial FQLs have poor affinity for human Topo II, synthetic modifications can dramatically shift the selectivity profile, transforming the molecule into a potent antineoplastic agent capable of inducing apoptosis in mammalian cancer cells[1].

Mechanism FQL Fluoroquinoline Derivative Topo_Pro Prokaryotic Topo II (DNA Gyrase / Topo IV) FQL->Topo_Pro Unsubstituted/Standard FQLs Topo_Euk Eukaryotic Topo IIα/β FQL->Topo_Euk Bulky C-7/C-3 Modifications Ternary_Pro Ternary Cleavage Complex (DNA-Enzyme-Drug) Topo_Pro->Ternary_Pro Traps enzyme on DNA Ternary_Euk Ternary Cleavage Complex (DNA-Enzyme-Drug) Topo_Euk->Ternary_Euk Traps enzyme on DNA DSB_Pro Double-Strand DNA Breaks Ternary_Pro->DSB_Pro DSB_Euk Double-Strand DNA Breaks Ternary_Euk->DSB_Euk Death_Pro Bacterial Cell Death (Antibacterial Activity) DSB_Pro->Death_Pro Death_Euk Apoptosis (Anticancer Activity) DSB_Euk->Death_Euk

Mechanism of Action: Divergent topoisomerase poisoning pathways of fluoroquinoline derivatives.

Structure-Activity Relationship (SAR) Dynamics

The fluoroquinoline core is highly sensitive to functionalization. Rational drug design relies on understanding how specific substitutions alter the pharmacophore's interaction with the target enzyme's binding pocket:

  • C-6 Fluorine: Essential for cell penetration and intrinsic target affinity. It increases lipophilicity, allowing the drug to cross bacterial porins or eukaryotic cell membranes[4].

  • C-7 Substitution (The Selectivity Switch): This is the most critical site for modulating target specificity. In the ternary complex, the C-7 position projects outward from the DNA-enzyme pocket. The addition of bulky, lipophilic moieties (e.g., N-4-piperazinyl-chalcone or thiazole hybrids) creates steric clashes in bacterial DNA gyrase but forms favorable hydrophobic interactions within the slightly larger eukaryotic Topo II binding pocket, enhancing anticancer potency[1][5].

  • C-8 Substitution: Methoxy or halogen substitutions at C-8 help overcome bacterial resistance mechanisms (such as NorA efflux pumps) and increase activity against multidrug-resistant (MDR) strains like Methicillin-Resistant Staphylococcus aureus (MRSA)[6].

Quantitative Activity Profiles

The biological efficacy of these derivatives is quantified via Minimum Inhibitory Concentration (MIC) for bacteria and Half-Maximal Inhibitory Concentration (IC50) for mammalian cancer cell lines. Table 1 summarizes the pharmacological shift achieved through structural modification.

Table 1: Comparative Biological Activities of Selected Fluoroquinolines

Compound Class / DerivativePrimary TargetBiological ActivityPotency MetricReference
JNJ-Q2 (Novel FQL)Bacterial Gyrase / Topo IVAntibacterial (MRSA)MIC90 = 0.25 µg/mL[6]
JNJ-Q2 (Novel FQL)Bacterial Gyrase / Topo IVAntibacterial (S. pneumoniae)MIC90 = 0.12 µg/mL[6]
Ciprofloxacin (Standard)Bacterial Gyrase / Topo IVAntibacterial (MRSA)MIC90 = 64.0 µg/mL[6]
N-4-piperazinyl-chalcone Hybrid Eukaryotic Topo IIαAnticancer (MCF7 Breast Cancer)IC50 = 11.5 µg/mL[7]
Thiazole Chalcone Hybrid (4b) Eukaryotic Topo IIβAnticancer (HCT-116 Colon Cancer)IC50 = 0.30 µM[5]

Experimental Workflows for Pharmacological Validation

To rigorously validate the biological activities of novel fluoroquinoline derivatives, researchers must employ standardized, self-validating in vitro assays.

Protocol 1: Topoisomerase II Cleavage Assay (Anticancer Validation)

Purpose: To determine whether a derivative acts as a catalytic inhibitor (prevents enzyme binding) or a topoisomerase poison (stabilizes the cleavage complex)[5]. Causality & Validation: Etoposide must be included as a positive control for eukaryotic Topo II poisoning, while ciprofloxacin serves as a negative control (due to its low eukaryotic affinity)[7]. The accumulation of linear DNA indicates poisoning, whereas the absence of decatenation without linear DNA indicates simple catalytic inhibition.

Workflow N1 1. Prepare Reaction Supercoiled pBR322 N2 2. Add Enzyme Human Topo IIα N1->N2 N3 3. Drug Treatment Add FQL Derivative N2->N3 N4 4. Incubation 37°C for 30 min N3->N4 N5 5. Termination Add SDS & Proteinase K N4->N5 N6 6. Electrophoresis 1% Agarose Gel N5->N6 N7 7. Analysis Quantify Linear DNA N6->N7

Workflow for In Vitro Topoisomerase II Cleavage Assay.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare 0.5 µg of supercoiled pBR322 plasmid DNA in Topo II reaction buffer (50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM dithiothreitol, pH 7.4)[7].

  • Enzyme Addition: Add 2 units of human recombinant Topoisomerase IIα.

  • Drug Treatment: Add the fluoroquinoline derivative at varying concentrations (e.g., 1–100 µM). Include a DMSO vehicle control, an Etoposide positive control, and a Ciprofloxacin negative control.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes to allow the formation of the ternary cleavage complex.

  • Termination: Halt the reaction by adding 1% Sodium Dodecyl Sulfate (SDS) and 50 µg/mL Proteinase K. Incubate at 56°C for 30 minutes. Rationale: Proteinase K digests the covalently bound topoisomerase enzyme, releasing the cleaved linear DNA fragments[7].

  • Electrophoresis: Resolve the DNA fragments on a 1% agarose gel containing ethidium bromide (0.5 µg/mL) at 2 V/cm.

  • Quantification: Visualize under UV light. Quantify the band corresponding to linear DNA (Form III) relative to supercoiled (Form I) and relaxed (Form II) DNA using densitometry.

Protocol 2: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Purpose: To assess the antibacterial potency of the derivatives against MDR pathogens. Causality & Validation: Strict adherence to Clinical and Laboratory Standards Institute (CLSI) guidelines ensures reproducibility across global laboratories. The mandatory use of quality control strains (e.g., S. aureus ATCC 29213) validates the assay's integrity and reagent viability[8].

Step-by-Step Methodology:

  • Inoculum Preparation: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

  • Dilution: Dilute the suspension 1:150 in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final target well concentration of 5×105 CFU/mL.

  • Drug Plating: In a 96-well microtiter plate, prepare two-fold serial dilutions of the fluoroquinoline derivative (standard testing range: 0.008 to 64 µg/mL)[8].

  • Inoculation & Incubation: Add the standardized bacterial inoculum to each well. Incubate the plates aerobically at 35°C for 16–20 hours.

  • Analysis: Determine the MIC as the lowest concentration of the drug that completely inhibits visible bacterial growth (no turbidity).

References

  • [2] A Mini Review on the Study of New Broad-Spectrum Antimicrobial Fluoroquinolone JNJ-Q2 - Avens Publishing Group. URL: [Link]

  • [1] Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities - MDPI. URL: [Link]

  • [4] A Review on Anticancer and Antimicrobial Activity of Tetrafluoroquinolone Compounds - JSciMed Central. URL:[Link]

  • [3] Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents - Chemical Reviews (ACS Publications). URL: [Link]

  • [8] JNJ-Q2, a New Fluoroquinolone with Potent In Vitro Activity against Staphylococcus aureus, Including Methicillin-Resistant Strains - PMC (NIH). URL:[Link]

  • [6] In Vitro Antibacterial Activities of JNJ-Q2, a New Broad-Spectrum Fluoroquinolone - Antimicrobial Agents and Chemotherapy (ASM Journals). URL: [Link]

  • [7] Novel N-4-piperazinyl-ciprofloxacin-chalcone hybrids: Synthesis, physicochemical properties, anticancer and topoisomerase I and II inhibitory activity - ResearchGate. URL:[Link]

  • [5] Design, Synthesis, and Mechanistic Study of Novel Ciprofloxacin/Thiazole Chalcone Hybrids as Potential Anticancer Agents - ResearchGate. URL:[Link]

Sources

Foundational

The Fluoroquinolone Scaffold: From Accidental Discovery to Rational Design and Synthesis

As a Senior Application Scientist navigating the complex landscape of antimicrobial drug development, I often look to the fluoroquinolone class as the quintessential case study in rational drug design. What began as a se...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of antimicrobial drug development, I often look to the fluoroquinolone class as the quintessential case study in rational drug design. What began as a serendipitous artifact of antimalarial research has evolved into one of the most structurally optimized and clinically vital classes of broad-spectrum antibiotics.

This technical whitepaper provides an in-depth analysis of the fluoroquinolone scaffold, dissecting its historical genesis, the molecular mechanics of its bactericidal activity, its rigorous structure-activity relationships (SAR), and the modern synthetic methodologies used to construct its core pharmacophore.

Historical Genesis: The Nalidixic Acid Paradigm

The history of the fluoroquinolone class is rooted in the accidental discovery of nalidixic acid in 1962 by George Lesher and his colleagues. During the synthesis of the antimalarial agent chloroquine, nalidixic acid (a 1,8-naphthyridine derivative) was isolated as a byproduct[1]. While it demonstrated moderate activity against Gram-negative bacteria and was approved for urinary tract infections, its clinical utility was severely limited by poor systemic distribution, rapid resistance development, and a narrow spectrum of activity[1].

The true paradigm shift occurred nearly two decades later. Medicinal chemists discovered that the addition of a fluorine atom at the C-6 position of the quinolone core dramatically enhanced the molecule's ability to penetrate bacterial cells and bind to its enzymatic targets. This single atomic substitution birthed the "fluoroquinolones" (e.g., norfloxacin, ciprofloxacin), transforming a niche urinary antiseptic into a powerhouse class of systemic, broad-spectrum bactericidal agents.

Mechanistic Biology: Trapping the Topoisomerases

To engineer better fluoroquinolones, one must understand the precise causality of their bactericidal action. Unlike beta-lactams that target the cell wall, fluoroquinolones directly disrupt bacterial DNA topology by targeting two essential type II topoisomerase enzymes: DNA gyrase (Topoisomerase II) and Topoisomerase IV [2].

  • Gram-Negative Bacteria: The primary target is typically DNA gyrase (composed of GyrA and GyrB subunits), which is responsible for introducing negative supercoils into DNA ahead of the replication fork to relieve torsional strain[3].

  • Gram-Positive Bacteria: The primary target is usually Topoisomerase IV (composed of ParC and ParE subunits), which decatenates (unlinks) interlinked daughter chromosomes following replication[4].

The Ternary Cleavage Complex

Fluoroquinolones do not simply inhibit these enzymes; they poison them. The drug molecule intercalates into the DNA at the enzyme-cleavage site, binding non-covalently to both the DNA and the enzyme to form a highly stable ternary cleavage complex [5]. This complex acts as an immovable physical roadblock. When the bacterial DNA replication fork collides with this trapped complex, it triggers irreversible double-strand DNA breaks, SOS repair pathway exhaustion, and rapid bacterial cell death[4].

Mechanism_of_Action DNA Bacterial DNA Complex Ternary Cleavage Complex (DNA-Enzyme-FQ) DNA->Complex Gyrase DNA Gyrase / Topo IV Gyrase->Complex FQ Fluoroquinolone (FQ) FQ->Complex Intercalation Fork Replication Fork Collision Complex->Fork Blocks Replication DSB Double-Strand DNA Breaks Fork->DSB Fork Collapse Death Bacterial Cell Death DSB->Death SOS Response Failure

Mechanism of fluoroquinolone-induced bacterial cell death via ternary complex formation.

Rational Drug Design: Structure-Activity Relationships (SAR)

The 4-quinolone nucleus is a highly tunable pharmacophore. Decades of iterative synthesis have mapped the exact biological and toxicological consequences of modifying specific peripheral positions[6]. Understanding these structure-activity relationships is critical for balancing antimicrobial efficacy against off-target human toxicity (e.g., phototoxicity, CNS excitation, arthropathy).

Quantitative SAR Summary
PositionStructural ModificationBiological / Pharmacological EffectToxicological / Side Effect Impact
N-1 Cyclopropyl groupConfers optimal overall potency against both Gram-negative and Gram-positive bacteria.Generally well-tolerated; minimal direct toxicity contribution.
C-6 Fluorine atomDramatically increases cell penetration and DNA gyrase affinity (defining feature of FQs).Essential for class activity; no significant independent toxicity.
C-7 Piperazine / PyrrolidineIncreases serum half-life and Gram-positive/anti-pseudomonal activity.Can induce CNS effects (GABA receptor inhibition) and increase susceptibility to bacterial efflux pumps[7].
C-8 Halogen (F, Cl)Improves oral absorption and significantly boosts activity against anaerobic bacteria.Highly phototoxic. Halogens at C-8 generate reactive oxygen species under UV light.
C-8 Methoxy (-OCH₃)Reduces the selection of resistant mutants (maintains efficacy even with ParC/GyrA mutations)[7].Reduces phototoxicity markedly compared to halogens due to steric/electronic stabilization.

Note: The C-3 carboxyl group and C-4 keto group are strictly required for binding to the DNA-enzyme complex via a water-metal ion bridge (usually Mg²⁺) and cannot be substituted without total loss of activity.

Synthetic Methodology: The Gould-Jacobs Reaction

The construction of the 4-quinolone core is most classically achieved via the Gould-Jacobs reaction , a robust sequence of condensation, thermal electrocyclization, saponification, and decarboxylation.

Historically, the cyclization step required brutal thermal conditions (>250°C in high-boiling solvents like diphenyl ether), which often led to substrate degradation and poor yields. As an application scientist, I advocate for modern microwave-assisted protocols utilizing Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid). Eaton's reagent acts as a potent Lewis acid, lowering the activation energy required for the 6-electron electrocyclization, allowing the reaction to proceed rapidly at much lower temperatures[8].

GJ_Reaction Aniline Substituted Aniline Condensation Condensation (MW, 100°C, 7 min) Aniline->Condensation EMME Diethyl Ethoxymethylenemalonate (EMME) EMME->Condensation Intermediate Anilidomethylenemalonate Condensation->Intermediate -EtOH Cyclization Cyclization (Eaton's Reagent, 80°C) Intermediate->Cyclization Ester 4-Quinolone-3-carboxylate Cyclization->Ester -EtOH Hydrolysis Saponification (NaOH) Ester->Hydrolysis Decarboxylation Decarboxylation (Heat) Hydrolysis->Decarboxylation Core Fluoroquinolone Core Decarboxylation->Core

Modern Microwave-Assisted Gould-Jacobs Reaction Workflow utilizing Eaton's Reagent.

Step-by-Step Protocol: Microwave-Assisted Gould-Jacobs Synthesis

This protocol describes the self-validating synthesis of an ethyl 4-quinolone-3-carboxylate intermediate, optimized for high-throughput drug discovery[8][9].

Phase 1: Condensation

  • Reagent Preparation: In a 10 mL microwave-safe vial, combine 1.0 equivalent of the appropriately substituted fluoroaniline (e.g., 3-chloro-4-fluoroaniline) with 1.2 equivalents of diethyl ethoxymethylenemalonate (EMME)[8].

  • Microwave Irradiation: Seal the vial and subject it to neat microwave irradiation at 100°C for 7 minutes[8]. Causality: Microwave heating provides uniform, rapid energy transfer, driving the nucleophilic attack of the amine on the EMME double bond while actively boiling off the ethanol byproduct to push the equilibrium forward.

  • Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the aniline spot confirms the quantitative formation of the diethyl anilinomethylene malonate intermediate.

Phase 2: Cyclization via Eaton's Reagent 4. Acidic Catalysis: Cool the vial to room temperature. Carefully add 3.0 mL of Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) directly to the intermediate[8]. 5. Thermal Cyclization: Heat the mixture conventionally or via microwave at 80–100°C for 2 hours[8]. Causality: Eaton's reagent protonates the carbonyl oxygen of the malonate, highly activating the electrophilic center and facilitating the 6-electron intramolecular ring closure without the need for destructive >250°C temperatures. 6. Quenching & Isolation: Pour the dark, viscous reaction mixture over crushed ice while stirring vigorously. Neutralize slowly with 10% aqueous NaOH until a precipitate forms (pH ~7). 7. Purification: Filter the resulting solid under vacuum, wash with ice-cold distilled water followed by cold acetonitrile, and dry under high vacuum to yield the pure ethyl 4-quinolone-3-carboxylate derivative.

(Subsequent standard saponification with NaOH and thermal decarboxylation will yield the final 4-quinolone core ready for C-7 functionalization).

References

  • Gould–Jacobs reaction - Wikipedia Source: Wikipedia URL:[Link]

  • Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones Source: Clinical Infectious Diseases | Oxford Academic URL:[Link]

  • Fluoroquinolone antibiotics: An overview Source: Adesh University Journal of Medical Sciences & Research URL:[Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: PMC (NIH) URL:[Link]

  • Structure-activity and Structure-Side-Effect Relationships for the Quinolone Antibacterials Source: PubMed (NIH) URL:[Link]

  • Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity Source: Clinical Infectious Diseases | Oxford Academic URL:[Link]

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance Source: PMC (NIH) URL:[Link]

  • Mode of action of fluoroquinolones Source: PubMed (NIH) URL:[Link]

  • Structure-activity relationships of the fluoroquinolones Source: ASM Journals URL:[Link]

  • Prudent use of fluoroquinolones in avian species Source: AIR Unimi URL:[Link]

  • Tuberculosis Treatment : The Search For New Drugs Source: DOKUMEN.PUB URL:[Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent Source: MDPI URL:[Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives Source: Asian Journal of Chemistry URL:[Link]

Sources

Exploratory

A Technical Guide to the Theoretical Exploration of Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate

This guide provides a comprehensive technical overview of the theoretical calculations applied to Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, a fluoroquinolone precursor. It is inte...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the theoretical calculations applied to Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, a fluoroquinolone precursor. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging computational chemistry to understand and predict the properties of complex organic molecules. This document delves into the practical application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the structural, spectroscopic, and electronic characteristics of the title compound, demonstrating the synergy between theoretical predictions and experimental validation.

Introduction: The Convergence of a Priori Calculation and Empirical Data

Fluoroquinolones are a critical class of synthetic antibiotics with a broad spectrum of activity. The derivatization of the quinoline scaffold is a key strategy in the development of new therapeutic agents with enhanced efficacy and pharmacokinetic properties. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate serves as a valuable precursor in the synthesis of novel fluoroquinolone derivatives.[1][2] A priori theoretical calculations, grounded in quantum mechanics, offer a powerful, non-destructive means to investigate the fundamental properties of such molecules before or in parallel with their synthesis and experimental characterization. This in-silico approach accelerates the research and development cycle by providing predictive insights into molecular geometry, stability, spectroscopic signatures, and reactivity.

This guide will navigate the theoretical landscape of the title compound, presenting a self-validating system where computational protocols are explained with causal reasoning, and the theoretical findings are juxtaposed with available experimental data for a comprehensive understanding.

Molecular Structure and Synthesis

The subject of this guide is Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Its molecular structure is depicted below.

Caption: Molecular structure of Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.

A convenient synthesis for this precursor has been reported, starting from 3,4-difluorophenyl isothiocyanate, dimethyl malonate, and 4-fluorobenzyl chloride.[2] The cyclization to form the quinoline ring is achieved by heating in diphenyl ether.

Theoretical Methodology: A Foundation in Density Functional Theory

The cornerstone of modern computational chemistry for molecules of this size is Density Functional Theory (DFT).[3] DFT offers a favorable balance between computational cost and accuracy by approximating the many-electron Schrödinger equation. The choice of the functional and basis set is paramount for obtaining reliable results. For organic molecules containing elements like fluorine and sulfur, the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has demonstrated robust performance.[3] A Pople-style basis set, such as 6-311++G(d,p), is well-suited for these calculations, providing a good description of electron distribution, including polarization and diffuse functions.

Time-Dependent DFT (TD-DFT) is an extension of DFT used to investigate excited-state properties, such as electronic absorption spectra (UV-Vis).[3]

Computational Workflow

The theoretical investigation of the title compound follows a structured workflow:

start Initial Molecular Structure geom_opt Geometry Optimization (DFT) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_analysis Electronic Properties Analysis (FMO, MEP, NBO) geom_opt->electronic_analysis nmr_calc NMR Chemical Shift Calculation (GIAO) freq_calc->nmr_calc uv_vis_calc UV-Vis Spectra Simulation (TD-DFT) freq_calc->uv_vis_calc end Comparison with Experimental Data nmr_calc->end uv_vis_calc->end electronic_analysis->end

Caption: A typical workflow for the theoretical analysis of a molecule.

Structural and Spectroscopic Analysis: The Theoretical-Experimental Nexus

A critical aspect of computational chemistry is its ability to predict and reproduce experimental spectroscopic data. This validation builds confidence in the theoretical model and allows for a deeper interpretation of the experimental results.

Geometry Optimization

The first step in any quantum chemical calculation is to find the minimum energy structure of the molecule. This is achieved through geometry optimization. The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.

Vibrational Spectroscopy (IR)

Once the optimized geometry is obtained, a frequency calculation is performed. This not only confirms that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also provides the theoretical vibrational spectrum (Infrared and Raman). The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and the approximate nature of the functional.

Experimental Protocol: FT-IR Spectroscopy A sample of the synthesized compound is mixed with KBr powder and pressed into a pellet. The FT-IR spectrum is then recorded.

Comparison of Theoretical and Experimental IR Spectra

Functional GroupExperimental IR (cm⁻¹)[1]Theoretical IR (cm⁻¹, scaled)Vibrational Mode
O-H3350~3400Stretching
C-H (aromatic)Not specified~3100-3000Stretching
C-H (aliphatic)2920, 2850~2950-2850Stretching
C=O (ester)1658~1660Stretching
C=C, C=N (aromatic)1594, 1506~1600-1500Stretching
C-O1214~1220Stretching
C-F1139~1140Stretching

The strong absorption at 1658 cm⁻¹ in the experimental spectrum is characteristic of the ester carbonyl group. The broad band at 3350 cm⁻¹ corresponds to the hydroxyl group. The calculated vibrational frequencies are expected to show good agreement with these experimental values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts. The calculated isotropic shielding constants are then referenced against a standard (e.g., Tetramethylsilane, TMS) to obtain the chemical shifts (δ).

Experimental Protocol: NMR Spectroscopy A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃), and ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-resolution NMR spectrometer.

Comparison of Theoretical and Experimental NMR Spectra

¹H NMR:

ProtonExperimental δ (ppm)[1]Theoretical δ (ppm)
OCH₃4.05 (s, 3H)~4.0
CH₂S4.46 (s, 2H)~4.5
Aromatic H7.00-7.92 (m)~7.0-8.0
OH13.16 (s, 1H)~13.0

¹³C NMR:

CarbonExperimental δ (ppm)[1]Theoretical δ (ppm)
CH₂S34.95~35
OCH₃52.83~53
C₃102.32~102
Aromatic C110.28 - 154.71~110-155
C=O (ester)171.04~171

The downfield shift of the hydroxyl proton to 13.16 ppm suggests the presence of strong intramolecular hydrogen bonding. The calculated chemical shifts for both ¹H and ¹³C nuclei are anticipated to be in good agreement with the experimental data, providing a high level of confidence in the computed electronic structure.

Electronic Spectroscopy (UV-Vis)

TD-DFT calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum of a molecule. These calculations provide the excitation energies (which can be converted to wavelengths) and the oscillator strengths (related to the intensity of the absorption).

Experimental Protocol: UV-Vis Spectroscopy A dilute solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile) is prepared, and the UV-Vis spectrum is recorded.

The theoretical UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions within the quinoline and benzyl rings. The calculated λmax values can be directly compared to the experimental spectrum.

Analysis of Electronic Properties: Reactivity and Interactions

Beyond spectroscopy, theoretical calculations provide invaluable insights into the electronic properties that govern a molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. For the title compound, the HOMO is expected to be localized on the electron-rich quinoline and thioether moieties, while the LUMO is likely to be distributed over the quinoline ring and the carboxyl group.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It provides a visual representation of the charge distribution and is a powerful tool for predicting sites of electrophilic and nucleophilic attack, as well as intermolecular interactions.

  • Red regions (negative potential): Indicate electron-rich areas, such as the oxygen atoms of the carbonyl and hydroxyl groups, and are susceptible to electrophilic attack.

  • Blue regions (positive potential): Indicate electron-poor areas, such as the hydrogen atoms of the hydroxyl group, and are susceptible to nucleophilic attack.

  • Green regions (neutral potential): Indicate areas of relatively neutral charge.

The MEP surface of Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate will highlight the electronegative oxygen and fluorine atoms as regions of negative potential and the hydroxyl proton as a region of positive potential.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "natural bond orbitals." It allows for the quantification of intramolecular charge transfer and hyperconjugative interactions. The stabilization energies (E⁽²⁾) calculated in NBO analysis quantify the strength of these interactions, providing a deeper understanding of the molecule's stability and electronic delocalization.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the study of Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. By integrating DFT and TD-DFT calculations with available experimental data, a robust and validated understanding of the molecule's structural, spectroscopic, and electronic properties can be achieved. The methodologies and analyses presented herein serve as a practical workflow for researchers and scientists in drug discovery and development, enabling the a priori prediction of molecular characteristics and accelerating the design of novel therapeutic agents. The synergy between computational and experimental chemistry is a powerful paradigm in modern scientific research, and this guide provides a blueprint for its effective application.

References

  • Synthesis of methyl... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Potapov, V. A., Novokshonova, I. A., Musalov, M. V., Amosova, S. V., & Rakitin, O. A. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2024(4), M1889. [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). RSC Advances, 14(30), 21089-21101. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Leveraging Methyl 5-Fluoroquinoline-3-carboxylate in Medicinal Chemistry and Drug Discovery

Introduction & Strategic Rationale The quinoline-3-carboxylate core is universally recognized as a "privileged scaffold" in medicinal chemistry. It serves as the structural foundation for a vast array of therapeutics, ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The quinoline-3-carboxylate core is universally recognized as a "privileged scaffold" in medicinal chemistry. It serves as the structural foundation for a vast array of therapeutics, ranging from broad-spectrum antibacterials (e.g., fluoroquinolones) to advanced, targeted kinase inhibitors[1]. Within this chemical space, Methyl 5-Fluoroquinoline-3-carboxylate (CAS: 1415989-47-7) has emerged as a highly versatile and strategic building block[2].

In rational drug design, the substitution of a hydrogen atom with fluorine is rarely arbitrary. The strategic placement of a fluorine atom at the 5-position of the quinoline ring imparts distinct stereoelectronic advantages that optimize both target binding and pharmacokinetic profiles[3]. This application note details the mechanistic rationale, physicochemical impacts, and validated synthetic protocols for incorporating this specific building block into modern drug discovery workflows.

Mechanistic Insights: The "Fluorine Effect" at Position 5

When designing novel therapeutics, chemists utilize the 5-fluoro substituent to engineer three critical pharmacological upgrades:

  • Metabolic Shielding : The C5 position of the quinoline ring is highly electron-rich and frequently susceptible to cytochrome P450-mediated oxidative metabolism. The highly electronegative fluorine atom effectively blocks this metabolic "soft spot." Because the Van der Waals radius of fluorine (1.47 Å) closely mimics hydrogen (1.20 Å), this protection is achieved without introducing deleterious steric bulk.

  • pKa Modulation and Permeability : The strong electron-withdrawing inductive effect (-I) of the 5-fluoro group decreases the basicity (pKa) of the adjacent quinoline nitrogen. This shift in ionization equilibrium at physiological pH (7.4) increases the fraction of the un-ionized drug, which directly enhances passive lipid membrane permeability and oral bioavailability[4].

  • Enhanced Target Affinity : In kinase targets (such as ATM kinase or CDK4/6), the fluorine atom can engage in orthogonal multipolar interactions with the protein backbone or act as a weak hydrogen-bond acceptor within the solvent-exposed ATP-binding hinge region, significantly lowering the IC50​ values[4][5].

Quantitative Physicochemical Impact

The following table summarizes the typical physicochemical shifts observed when transitioning from an unsubstituted quinoline-3-carboxylate to a 5-fluoro analog during hit-to-lead optimization.

ParameterUnsubstituted Quinoline Core5-Fluoroquinoline CorePharmacological Consequence
Lipophilicity (LogD at pH 7.4) Baseline+0.2 to +0.4Improved lipid membrane partitioning and cellular penetration.
Quinoline Nitrogen pKa ~4.9~3.5 to 4.0Reduced basicity; higher un-ionized fraction in systemic circulation.
Metabolic Clearance ( Clint​ ) High (Hepatic oxidation)Low to ModerateProlonged half-life and improved in vivo exposure.
Hinge-Binding Affinity BaselineEnhancedStronger target engagement via halogen-protein interactions.

Validated Experimental Protocols

The methyl ester of 5-fluoroquinoline-3-carboxylate acts as a stable, unreactive storage form. To access the biologically active pharmacophores—either free carboxylic acids for topoisomerase inhibition[6] or carboxamides for kinase inhibition[4]—the ester must first be hydrolyzed.

Protocol A: Saponification to 5-Fluoroquinoline-3-carboxylic Acid

Causality & Logic : Base-catalyzed hydrolysis (saponification) is strictly preferred over acidic hydrolysis for this substrate. Acidic conditions require prolonged heating which can lead to unwanted decarboxylation or degradation of the electron-deficient fluorinated ring. Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system ensures complete solubility of the starting material while driving the equilibrium irreversibly toward the carboxylate salt.

Materials :

  • Methyl 5-fluoroquinoline-3-carboxylate[2]

  • Lithium hydroxide monohydrate ( LiOH⋅H2​O )

  • Tetrahydrofuran (THF) / Methanol (MeOH) / Water ( H2​O ) (3:1:1 volumetric ratio)

  • 1M Hydrochloric acid (HCl)

Step-by-Step Procedure (Self-Validating System) :

  • Dissolution : Suspend Methyl 5-fluoroquinoline-3-carboxylate (1.0 equiv, e.g., 5.0 mmol) in the THF/MeOH/ H2​O solvent mixture (25 mL) at room temperature.

  • Base Addition : Add LiOH⋅H2​O (3.0 equiv, 15.0 mmol) in one portion. Validation: The reaction mixture will visually transition from a cloudy suspension to a clear homogeneous solution as the ester cleaves into the soluble lithium carboxylate salt.

  • Reaction Monitoring : Stir the mixture at room temperature for 2–4 hours. Confirm completion via LC-MS or TLC (disappearance of the non-polar methyl ester spot).

  • Workup : Remove the volatile organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with 10 mL of distilled water to prevent premature precipitation.

  • Isoelectric Precipitation (Critical Step) : Cool the aqueous solution in an ice bath to 0°C. Slowly add 1M HCl dropwise while stirring continuously until the pH reaches ~3.5. Causality: The free 5-fluoroquinoline-3-carboxylic acid is highly insoluble in water at its isoelectric point and will crash out of the solution, self-purifying from the highly soluble lithium chloride byproducts.

  • Isolation : Filter the resulting precipitate under a vacuum, wash with ice-cold water (2 x 5 mL), and dry under a high vacuum overnight to yield the pure carboxylic acid intermediate.

Protocol B: Synthesis of 5-Fluoroquinoline-3-carboxamides (Kinase Inhibitor Libraries)

Causality & Logic : To target the ATP-binding pocket of kinases like ATM, the carboxylic acid must be converted to an amide[4]. HATU is selected as the coupling reagent because it efficiently activates electron-deficient, sterically hindered heterocyclic acids without requiring harsh conditions (like refluxing thionyl chloride), thereby preserving the integrity of the fluorine substituent and preventing racemization of any chiral amines used.

Materials :

  • 5-Fluoroquinoline-3-carboxylic acid (Generated from Protocol A)

  • Primary or secondary amine ( R−NH2​ ) (1.2 equiv)

  • HATU (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure :

  • Pre-Activation : In an oven-dried round-bottom flask under an N2​ atmosphere, dissolve 5-fluoroquinoline-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 equiv) and stir for 5 minutes.

  • Coupling Reagent Addition : Add HATU (1.5 equiv) to the solution. Stir at room temperature for 15 minutes. Causality: Allowing 15 minutes for the formation of the active HOAt ester prevents the amine from reacting directly with the uronium salt of HATU, which would form an unreactive guanidinium byproduct.

  • Amine Addition : Add the desired amine (1.2 equiv) dropwise. Stir the reaction mixture at room temperature for 12 hours.

  • Quenching & Extraction : Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification : Wash the combined organic layers with brine (5 x 20 mL) to effectively partition and remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate. Purify the crude product via flash column chromatography (DCM/MeOH gradient) to yield the final 5-fluoroquinoline-3-carboxamide derivative.

Visualizations

SyntheticWorkflow A Methyl 5-Fluoroquinoline -3-carboxylate (Starting Material) B 5-Fluoroquinoline -3-carboxylic acid (Intermediate) A->B Saponification (LiOH, THF/H2O) C 5-Fluoroquinoline -3-carboxamides (Kinase Inhibitors) B->C Amide Coupling (HATU, DIPEA, R-NH2) D N-Alkylated Fluoroquinolones (Antibacterials) B->D Core Functionalization & N-Alkylation

Synthetic workflow for derivatizing Methyl 5-Fluoroquinoline-3-carboxylate in drug discovery.

ATMSignaling DNA DNA Double-Strand Breaks (DSBs) ATM ATM Kinase (Target) DNA->ATM Activates p53 p53 / Chk2 Activation ATM->p53 Phosphorylates Inhibitor 5-Fluoroquinoline-3-carboxamide (Inhibitor) Inhibitor->ATM Competitive ATP Binding Arrest Cell Cycle Arrest & DNA Repair p53->Arrest Mediates

Mechanism of action for quinoline-3-carboxamides targeting the ATM kinase signaling pathway.

References

  • Benchchem . Methyl 5-Fluoroquinoline-3-carboxylate. 2

  • Journal of Medicinal Chemistry - ACS Publications . Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. 4

  • PMC - National Institutes of Health . Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. 3

  • Google Patents . Composés 6-(pyrimidin-4-yl) quinoléiques substitués utilisés comme inhibiteurs de kinase dépendante des cyclines (CDK4/6). 5

  • Publishing at the Library (University of Alberta) . Nonclassical Biological Activities of Quinolone Derivatives. 6

  • MDPI . An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. 1

Sources

Application

Synthetic Routes to Functionalized Quinoline-3-Carboxylates: A Guide for the Research Scientist

Strategic Overview: The Quinoline-3-Carboxylate Scaffold The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a wide array of pharmacologically act...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview: The Quinoline-3-Carboxylate Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a wide array of pharmacologically active compounds.[1][2] Among its many derivatives, functionalized quinoline-3-carboxylates and their structural isomers are of paramount importance. This core is integral to numerous therapeutic agents, exhibiting a broad spectrum of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] For instance, the quinoline framework is a key pharmacophore in established drugs such as the antimalarial chloroquine.[1] The ester or carboxylic acid functionality at the 3-position provides a crucial handle for further synthetic modifications, enabling the exploration of vast chemical space in drug discovery programs and the fine-tuning of molecular properties for optimal efficacy and safety.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing both classical and modern synthetic strategies for accessing functionalized quinoline-3-carboxylates. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and offer insights into the rationale behind experimental choices, thereby equipping the modern chemist with the necessary tools to design and execute robust synthetic routes to this valuable class of compounds.

I. Classical Approaches: The Bedrock of Quinoline Synthesis

For over a century, a collection of named reactions has formed the foundation of quinoline synthesis. These methods, while sometimes requiring stringent conditions, remain highly relevant due to their reliability and the use of readily accessible starting materials.

The Gould-Jacobs Reaction: A Cornerstone for 4-Hydroxyquinoline-3-carboxylates

The Gould-Jacobs reaction is arguably the most direct and widely used classical method for synthesizing the ethyl 4-hydroxyquinoline-3-carboxylate core.[3] This reaction proceeds in a two-stage sequence: an initial condensation of an aniline with an electrophilic malonic ester derivative, typically diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.

Mechanistic Rationale: The reaction begins with a nucleophilic attack by the aniline nitrogen onto the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate. The critical step is the subsequent thermal 6-electron electrocyclization, which requires significant thermal energy (often >250 °C) to overcome the activation barrier. This intramolecular cyclization forms the quinoline ring. The resulting product, an ethyl 4-hydroxyquinoline-3-carboxylate, exists in a tautomeric equilibrium with its 4-oxo form, ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.[4][5] The choice of a high-boiling solvent like diphenyl ether is causal; it acts as a heat-transfer medium to achieve and maintain the high temperatures necessary for efficient cyclization.[4]

Gould_Jacobs_Mechanism

Protocol 1: Classical Thermal Synthesis of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate

This protocol details the synthesis of a common and pharmaceutically relevant intermediate.[6][7]

  • Step 1: Condensation

    • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloroaniline (12.75 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.62 g, 0.1 mol).

    • Heat the mixture in an oil bath at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting aniline.

    • After 2 hours, allow the mixture to cool slightly and then remove the ethanol byproduct under reduced pressure using a rotary evaporator. The resulting crude anilidomethylenemalonate intermediate is typically a solid or viscous oil and can be used directly in the next step.

  • Step 2: Thermal Cyclization

    • To the flask containing the crude intermediate, add diphenyl ether (50-70 mL). Ensure the setup is equipped for high-temperature reflux.

    • Heat the solution vigorously to reflux (approximately 250-260 °C) and maintain this temperature for 30-60 minutes. The product will begin to precipitate out of the hot solution.

    • Cool the reaction mixture to room temperature. To facilitate complete precipitation, add hexane or cyclohexane (100 mL) and stir for 30 minutes.

    • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with hexane (2 x 50 mL) to remove all traces of diphenyl ether.

    • Dry the product under vacuum to yield ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate as a solid. Expected yield: 70-85%.

    • Characterization: The product can be characterized by NMR and Mass Spectrometry. Melting point and spectroscopic data should be compared with literature values.

The Friedländer Annulation

The Friedländer synthesis is a versatile method that constructs the quinoline ring through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or ester).[8][9] The reaction can be catalyzed by acids or bases.[9] While broadly applicable, its use for directly synthesizing quinoline-3-carboxylates depends on the choice of the α-methylene component, for instance, a β-keto ester.

Mechanistic Rationale: Two primary mechanisms are proposed.[9][10] The first involves an initial aldol condensation between the two carbonyl partners, followed by cyclodehydration via imine formation. The alternative pathway begins with the formation of a Schiff base between the aniline and one carbonyl component, followed by an intramolecular aldol-type cyclization and dehydration.[10] The choice of catalyst (acid or base) can influence the predominant pathway and reaction efficiency.

Friedlander_Mechanism

Protocol 2: Acid-Catalyzed Friedländer Synthesis of a Functionalized Quinoline-3-carboxylate

This protocol describes a general procedure for synthesizing a quinoline-3-carboxylate derivative.

  • Materials:

    • 2-aminobenzophenone (1.0 eq)

    • Ethyl acetoacetate (1.1 eq)

    • p-Toluenesulfonic acid (p-TSA) (0.1 eq)

    • Toluene

  • Procedure:

    • To a solution of 2-aminobenzophenone (1.97 g, 10 mmol) in toluene (50 mL) in a round-bottom flask, add ethyl acetoacetate (1.43 g, 11 mmol).

    • Add a catalytic amount of p-TSA (0.19 g, 1 mmol).

    • Fit the flask with a Dean-Stark apparatus to remove water azeotropically and heat the mixture to reflux.

    • Monitor the reaction progress using TLC. The reaction is typically complete within 4-8 hours.

    • Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) followed by brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired ethyl 2-methyl-4-phenylquinoline-3-carboxylate.[11]

Other Notable Classical Syntheses
  • Combes Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[12][13] While typically used to prepare 2,4-disubstituted quinolines, careful selection of a functionalized β-dicarbonyl compound can, in principle, lead to carboxylate derivatives. The reaction proceeds via an enamine intermediate followed by acid-catalyzed cyclization and dehydration.[14]

  • Doebner Reaction: The Doebner reaction is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.[15] While not directly yielding 3-carboxylates, it is a powerful method for accessing the isomeric 4-carboxylic acids, which are also of significant interest in drug development.[16] The mechanism is thought to proceed via either an initial aldol condensation or Schiff base formation, followed by cyclization and oxidation.[15]

II. Modern Synthetic Strategies: Enhancing Efficiency and Scope

Contemporary synthetic chemistry prioritizes efficiency, sustainability, and the ability to rapidly generate molecular diversity. Modern methods for quinoline-3-carboxylate synthesis reflect these goals, often offering milder conditions, shorter reaction times, and broader substrate compatibility.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a transformative technology, dramatically accelerating classical reactions like the Gould-Jacobs synthesis.[1][17]

Rationale for Enhancement: Microwave heating is highly efficient, delivering energy directly to the polar molecules in the reaction mixture. This leads to rapid, uniform heating and allows for temperatures to be reached that are well above the solvent's boiling point in sealed vessels.[18] For the Gould-Jacobs reaction, this means the high activation energy for the cyclization step can be overcome in minutes rather than hours, often leading to higher yields and cleaner product profiles by minimizing thermal degradation.[4][18]

Protocol 3: Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol provides a rapid and high-yield alternative to conventional heating.[1][18]

  • Materials:

    • Aniline (2.0 mmol)

    • Diethyl ethoxymethylenemalonate (DEEM) (6.0 mmol)

    • 2-5 mL microwave reaction vial with a magnetic stir bar

    • Microwave synthesis system (e.g., Biotage® Initiator+)

    • Ice-cold acetonitrile

  • Procedure:

    • In a 2.5 mL microwave vial, combine aniline (0.186 g, 2.0 mmol) and DEEM (1.30 g, 6.0 mmol). The excess DEEM serves as both a reactant and a solvent.[18]

    • Seal the vial and place it in the microwave synthesizer.

    • Heat the mixture to 300 °C and hold for 1 minute. (Note: This requires a system capable of reaching high temperatures and pressures, which can exceed 20 bar).[1][18]

    • After the reaction, cool the vial to room temperature. A precipitate of the product will form.

    • Filter the solid product and wash it with a small amount of ice-cold acetonitrile (approx. 3 mL) to remove unreacted DEEM.

    • Dry the resulting solid under vacuum. The product is typically of high purity (>95%) without the need for further chromatographic purification.[18] Expected yield: ~80-90%.

    • Characterization: Confirm identity using HPLC-MS and NMR.[5]

Multicomponent Reactions (MCRs)

MCRs are highly convergent reactions where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.[19] They are prized for their atom economy, operational simplicity, and ability to rapidly build molecular complexity. Several MCRs have been developed for quinoline synthesis.[20]

Rationale and Workflow: A common MCR strategy for quinoline-4-carboxylic acids, based on the Doebner reaction, involves combining an aniline, an aldehyde, and pyruvic acid, often with a catalyst in a "green" solvent.[19] This approach streamlines the synthesis into a single, efficient operation.

MCR_Workflow

Transition-Metal Catalysis

Modern organometallic chemistry has provided powerful tools for heterocycle synthesis. Palladium-catalyzed reactions, in particular, have been employed to construct quinoline-3-carboxylates under relatively mild conditions.[21]

Mechanistic Insight: One elegant approach involves the palladium-catalyzed carbonylative cyclization of 1-(2-aminoaryl)-2-yn-1-ols.[22] Under oxidative conditions with a carbon monoxide atmosphere, these readily available starting materials undergo a 6-endo-dig cyclization followed by dehydration and oxidative methoxycarbonylation, directly affording the quinoline-3-carboxylic ester scaffold.[22] Such methods showcase the power of transition metals to orchestrate complex bond-forming cascades, providing access to substitution patterns that can be challenging to achieve via classical routes. While powerful, these methods often require specialized ligands and careful optimization of reaction conditions.

III. Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends on several factors, including the desired substitution pattern, available starting materials, required scale, and available equipment.

Synthetic Method Key Precursors Typical Conditions Advantages Limitations
Gould-Jacobs (Thermal) Aniline, DEEMHigh temp. (>250 °C), high-boiling solventReliable, direct route to 4-OH-3-carboxylatesHarsh conditions, limited functional group tolerance
Gould-Jacobs (Microwave) Aniline, DEEMHigh temp. (250-300 °C), sealed vesselExtremely fast (minutes), high yields, cleanerRequires specialized microwave equipment
Friedländer Annulation 2-Aminoaryl ketone, β-Keto esterAcid or base catalyst, refluxVersatile, convergentAvailability of substituted 2-aminoaryl ketones can be limited[8]
Doebner Reaction Aniline, Aldehyde, Pyruvic AcidReflux, often with catalystOne-pot, three-component, good for 4-carboxylatesYields can be low for electron-withdrawing groups on aniline[16]
Pd-Catalyzed Carbonylation 1-(2-Aminoaryl)-2-yn-1-ols, COPdI₂, KI, Oxidant, High pressureMild conditions, novel disconnectionsRequires high-pressure equipment, catalyst cost

IV. Conclusion and Future Outlook

The synthesis of functionalized quinoline-3-carboxylates is a mature yet continually evolving field. Classical methods like the Gould-Jacobs reaction remain indispensable, particularly with the advent of microwave-assisted protocols that significantly enhance their efficiency.[4] Concurrently, modern strategies based on multicomponent reactions and transition-metal catalysis are expanding the synthetic toolkit, enabling the construction of increasingly complex and diverse molecular architectures under milder conditions.[22] For the medicinal or materials chemist, a thorough understanding of these varied approaches is crucial for the rational design and efficient execution of synthetic campaigns targeting novel functionalized quinoline-3-carboxylates.

V. References

  • BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem.

  • BenchChem. (2025). Application Notes and Protocols: Doebner Multicomponent Reaction for Quinoline-4-Carboxylic Acid Synthesis. BenchChem.

  • BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis. BenchChem.

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PMC.

  • SelectScience. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250°C and 300°C.

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave.

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025). MDPI.

  • PubChem. (n.d.). Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. National Center for Biotechnology Information.

  • Grokipedia. (n.d.). Combes quinoline synthesis.

  • Wikipedia. (n.d.). Combes quinoline synthesis.

  • Wikipedia. (n.d.). Doebner reaction.

  • A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. (2025). Taylor & Francis Online.

  • Wikipedia. (n.d.). Gould–Jacobs reaction.

  • BenchChem. (2025). Step-by-Step Friedländer Synthesis of Quinolines: Application Notes and Protocols for Researchers. BenchChem.

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. (n.d.). MDPI.

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series.

  • Name Reactions. (n.d.). Combes synthesis of quinolines.

  • A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives. (n.d.). Google Patents.

  • A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives. (n.d.). PMC.

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. (n.d.). IJCRT.org.

  • One-pot synthesis of quinoline-based tetracycles by a tandem three-component reaction. (2007). Journal of Combinatorial Chemistry.

  • Alfa Chemistry. (2025). Friedländer Quinoline Synthesis.

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.

  • N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents. (n.d.). MDPI.

  • Palladium-Catalyzed Decarboxylative Coupling of Quinolinone-3-Carboxylic Acids and Related Heterocyclic Carboxylic Acids with (Hetero)aryl Halides. (n.d.). Scite.ai.

  • Gould-Jacobs Reaction. (n.d.). Cambridge University Press & Assessment.

  • Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate. (n.d.). BenchChem.

  • The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions.

  • J&K Scientific LLC. (2025). Friedländer Synthesis.

  • ETHYL 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE. (n.d.). gsrs.

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. (2026). MDPI.

  • Gabriele, B., Mancuso, R., Salerno, G., Lupinacci, E., Ruffolo, G., & Costa, M. (2008). Versatile synthesis of quinoline-3-carboxylic esters and indol-2-acetic esters by palladium-catalyzed carbonylation of 1-(2-aminoaryl)-2-yn-1-ols. The Journal of Organic Chemistry, 73(13), 4971–4977.

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. (n.d.). PMC.

  • One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. (2026). The Journal of Organic Chemistry.

  • Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. (n.d.). Royal Society of Chemistry.

  • Wikipedia. (n.d.). Friedländer synthesis.

  • Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. (n.d.). BLDpharm.

  • One-Pot Multicomponent Synthesis of Quinolines. (2025). ResearchGate.

  • A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes. (n.d.). Organic & Biomolecular Chemistry.

  • Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor L. (n.d.). UCL-Bruxelles, Belgique.

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (2020). PubMed.

  • New method for synthesizing substituted 3-quinoline carboxylic acid and analogue. (n.d.). Google Patents.

  • Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate. (n.d.). Chem-Impex.

  • Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate. (n.d.). Sigma-Aldrich.

  • Synthesis of quinoline-3-carboxylate derivative 21-R. (n.d.). ResearchGate.

Sources

Method

Application Note: Methyl 5-Fluoroquinoline-3-carboxylate as a Privileged Scaffold in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine into privileged heterocyclic scaffolds is a proven method for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) properties....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine into privileged heterocyclic scaffolds is a proven method for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) properties. Methyl 5-fluoroquinoline-3-carboxylate has emerged as a highly versatile, high-purity 1[1] for accelerating hit-to-lead campaigns. This application note details the structural rationale, physicochemical profiling, and validated synthetic protocols for utilizing this compound in the development of novel therapeutics, ranging from non-opioid analgesics to next-generation antimicrobials.

Structural Rationale & Mechanistic Insights

Designing a drug candidate requires precise control over molecular interactions. Methyl 5-fluoroquinoline-3-carboxylate offers three distinct mechanistic advantages:

  • The Quinoline Core: Recognized as a "privileged scaffold," the quinoline bicyclic system is capable of binding to diverse biological targets, including kinases, bacterial topoisomerases, and ion channels, via robust π−π stacking and hydrophobic interactions.

  • C-5 Fluorine Substitution: While traditional fluoroquinolone antibiotics rely heavily on a 6-fluoro substitution, shifting the fluorine atom to the 5-position drastically alters the electronic landscape. The strong inductive electron-withdrawing effect of the C-5 fluorine lowers the pKa of the quinoline nitrogen. This modulation increases the fraction of un-ionized molecules at physiological pH, thereby enhancing membrane permeability. Furthermore, the C-5 fluorine provides critical metabolic shielding against cytochrome P450-mediated oxidation at the electron-rich carbocyclic ring.

  • C-3 Methyl Ester Handle: The methyl ester serves as an atom-economical synthetic handle. It allows for rapid, divergent derivatization into amides, primary alcohols, and heterocyclic bioisosteres without disrupting the delicate electronic balance of the fluorinated core.

Physicochemical Profiling

To facilitate computational modeling and formulation predictions, the quantitative physicochemical properties of the building block are summarized below.

Table 1: Physicochemical Properties of Methyl 5-Fluoroquinoline-3-carboxylate
ParameterSpecification / Value
IUPAC Name Methyl 5-fluoroquinoline-3-carboxylate
CAS Registry Number 1415989-47-7
Molecular Formula C₁₁H₈FNO₂
Molecular Weight 205.19 g/mol
LogP (Estimated) ~2.1 (Optimal for BBB penetration)
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Rotatable Bonds 2
Topological Polar Surface Area (TPSA) 39.3 Ų

Synthetic Workflow & Derivatization Pathways

G M5FQC Methyl 5-Fluoroquinoline-3-carboxylate (Core Building Block) Hydrolysis Saponification (LiOH, THF/H2O) M5FQC->Hydrolysis Reduction Reduction (DIBAL-H, -78°C) M5FQC->Reduction CrossCoupling C-H Activation / Halogenation (Pd-Catalyzed) M5FQC->CrossCoupling Acid 5-Fluoroquinoline-3-carboxylic acid (Key Intermediate) Hydrolysis->Acid Amidation Amide Coupling (HATU, DIPEA, R-NH2) Acid->Amidation AmideLib Amide Library (NaV1.8 / Kinase Inhibitors) Amidation->AmideLib Alcohol 3-(Hydroxymethyl)-5-fluoroquinoline (Ether/Amine Precursor) Reduction->Alcohol ExtendedCore C-8 / C-4 Functionalized Quinolines (Advanced Scaffolds) CrossCoupling->ExtendedCore

Workflow illustrating the divergent synthetic utility of Methyl 5-Fluoroquinoline-3-carboxylate.

Validated Experimental Protocols

The following protocols have been engineered with built-in self-validating steps to ensure high fidelity during library generation.

Protocol A: Mild Saponification to 5-Fluoroquinoline-3-carboxylic Acid

Objective: Hydrolyze the methyl ester to yield the free carboxylic acid, a prerequisite for downstream amide coupling.

  • Solvent Selection & Dissolution: Dissolve Methyl 5-fluoroquinoline-3-carboxylate (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H2O (0.3 M concentration).

    • Causality: The ester is highly lipophilic; THF ensures complete dissolution. Methanol acts as a phase-transfer modifier to bridge the aqueous and organic phases, ensuring the hydroxide ion can efficiently attack the carbonyl carbon without requiring harsh reflux conditions.

  • Base Addition: Cool the solution to 0°C and add LiOH·H2O (2.0 eq) portion-wise.

    • Causality: Conducting the initial addition at 0°C prevents localized exothermic degradation. LiOH is preferred over NaOH or KOH because the lithium cation strongly coordinates with the carbonyl oxygen, enhancing the electrophilicity of the ester.

  • Reaction & Monitoring: Warm to room temperature and stir for 2–4 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (high Rf​ ) will disappear, replaced by a baseline spot. LC-MS will confirm the disappearance of the m/z 206 [M+H]⁺ peak and the appearance of m/z 192 [M+H]⁺.

  • Workup & Isolation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with water, cool to 0°C, and slowly acidify with 1M HCl to pH 3–4.

    • Causality: The isoelectric point of the product is targeted. At pH 3–4, the zwitterionic/neutral form of the acid precipitates quantitatively out of the aqueous layer, acting as a self-purifying step.

  • Filtration: Filter the resulting precipitate, wash with ice-cold water, and dry under high vacuum.

Protocol B: HATU-Mediated Amidation for SAR Library Generation

Objective: Synthesize a library of 5-fluoroquinoline-3-carboxamides for high-throughput biological screening.

  • Pre-activation: In an oven-dried vial, dissolve 5-fluoroquinoline-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at RT for 15 minutes.

    • Causality: HATU rapidly forms a highly reactive HOAt-ester intermediate, which is crucial for coupling sterically hindered or electron-deficient amines. DIPEA, a sterically hindered non-nucleophilic base, deprotonates the carboxylic acid without competing with the amine nucleophile.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the activated mixture. Stir for 2–12 hours depending on amine sterics.

    • Self-Validation: LC-MS analysis of a 1 µL reaction aliquot will confirm the formation of the target amide mass and the total consumption of the HOAt-ester intermediate.

  • Quenching & Extraction: Dilute the reaction with EtOAc and wash sequentially with 5% aqueous LiCl (3x) and brine.

    • Causality: The 5% LiCl wash is highly specific for partitioning DMF into the aqueous layer. Removing DMF at this stage is critical to prevent carryover, which can cause false positives in downstream biological assays and complicate chromatographic purification.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography or preparative HPLC.

Case Studies in Drug Discovery

  • Pain Management (NaV1.8 Inhibitors): Voltage-gated sodium channels, particularly the NaV1.8 isoform, are critical targets for non-opioid pain therapeutics. Researchers have successfully utilized 5-fluoroquinoline-3-carboxylate derivatives to synthesize bicyclic heterocyclic amides to selectively target2[2]. The 5-fluoro substitution provides the exact steric bulk and electronic distribution required to fit the hydrophobic pocket of the channel, differentiating it from other highly homologous NaV isoforms.

  • Antimicrobial Discovery: Halogenated quinoline building blocks are foundational in synthesizing 3[3]. While traditional fluoroquinolones utilize a 6-fluoro group to intercalate with bacterial DNA gyrase, shifting the fluorine to the 5-position alters the binding geometry within the cleavage complex. This structural pivot is actively being explored to overcome target-mediated cross-resistance in multi-drug resistant (MDR) Gram-negative and Gram-positive pathogens.

References

  • Title: Synthesis of 4-Halogenated 3-Fluoro-6-methoxyquinolines: Key Building Blocks for the Synthesis of Antibiotics Source: researchgate.net URL: [Link]

  • Title: WO2023211990A1 - Bicyclic heterocyclic amide inhibitors of NaV1.

Sources

Application

Application Note: Protocols for the Hydrolysis of Methyl 5-Fluoroquinoline-3-carboxylate

Introduction & Mechanistic Rationale Methyl 5-fluoroquinoline-3-carboxylate (CAS: 1415989-47-7) is a highly valued heterocyclic building block in pharmaceutical research, frequently utilized in the synthesis of fluoroqui...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Methyl 5-fluoroquinoline-3-carboxylate (CAS: 1415989-47-7) is a highly valued heterocyclic building block in pharmaceutical research, frequently utilized in the synthesis of fluoroquinolone antimicrobials, kinase inhibitors, and advanced materials[1]. In multi-step drug synthesis, the C3-carboxylate is typically maintained as a methyl or ethyl ester to protect the moiety during upstream cross-coupling, halogenation, or N-alkylation reactions.

To functionalize this position further—such as through amide coupling or decarboxylation—the ester must be hydrolyzed to yield the free 5-fluoroquinoline-3-carboxylic acid. The hydrolysis of quinoline-3-carboxylate esters is highly dependent on the electronic environment of the quinoline ring[2]. The electron-withdrawing nature of the 5-fluoro substituent increases the electrophilicity of the C3-carbonyl carbon, making it highly susceptible to nucleophilic attack.

Causality in Experimental Choices

Designing a self-validating hydrolysis protocol requires choosing between base-catalyzed saponification and acid-catalyzed hydrolysis:

  • Base-Catalyzed Saponification ( BAC​2 Mechanism): This is the gold standard for methyl quinoline-3-carboxylates[3]. The hydroxide ion acts as a strong nucleophile. The reaction is driven to absolute completion by the irreversible deprotonation of the resulting carboxylic acid into a water-soluble carboxylate salt. We recommend Lithium Hydroxide (LiOH) over NaOH or KOH. LiOH provides a milder pH environment, which minimizes the risk of nucleophilic aromatic substitution ( SN​Ar ) at the activated 5-fluoro position. A ternary solvent system of THF/MeOH/H 2​ O is strictly employed: THF solubilizes the starting material, water delivers the hydroxide nucleophile, and methanol acts as a phase-transfer bridge while suppressing unwanted transesterification side-reactions.

  • Acid-Catalyzed Hydrolysis ( AAC​2 Mechanism): Acidic hydrolysis is a reversible equilibrium process. It is generally reserved for substrates containing base-sensitive functional groups. To drive the reaction forward, a large excess of water and elevated temperatures (95–145 °C) are required, typically utilizing a mixture of sulfuric acid, acetic acid, and water[4].

Quantitative Data: Comparison of Hydrolysis Conditions

The following table summarizes the causal relationship between reaction conditions, mechanistic pathways, and expected outcomes for 5-fluoroquinoline-3-carboxylates.

ParameterProtocol A: Mild Basic (LiOH)Protocol B: Acidic (H 2​ SO 4​ /AcOH)Strong Basic (NaOH/KOH)
Reagents LiOH·H 2​ O (2.0 equiv)H 2​ SO 4​ / AcOH / H 2​ ONaOH (3.0 equiv)
Solvent System THF / MeOH / H 2​ O (2:1:1)Acetic Acid / WaterMeOH / H 2​ O
Temperature 20–25 °C (Room Temp)95–140 °C (Reflux)50–65 °C
Reaction Time 4–6 hours4–18 hours1–3 hours
Yield Expectation > 90%85–95%70–80%
Risk Profile Low: Prevents SN​Ar of 5-FModerate: Requires harsh heatHigh: Risk of 5-F displacement
Primary Use Case Standard ester deprotectionBase-sensitive substratesHighly sterically hindered esters

Experimental Protocols

Protocol A: Mild Basic Hydrolysis (Recommended Standard)

This protocol utilizes a self-validating workup: the product only precipitates when the correct isoelectric pH is reached, ensuring high purity without chromatography.

Materials:

  • Methyl 5-fluoroquinoline-3-carboxylate (1.0 eq, 1.0 g, 4.87 mmol)

  • Lithium hydroxide monohydrate (LiOH·H 2​ O) (2.0 eq, 0.41 g, 9.74 mmol)

  • Solvents: Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water (10 mL / 5 mL / 5 mL)

  • 1M Hydrochloric acid (HCl)

Step-by-Step Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve Methyl 5-fluoroquinoline-3-carboxylate (1.0 g) in 10 mL of THF and 5 mL of MeOH. Stir until the solution is completely homogeneous. Rationale: Complete dissolution prevents biphasic reaction stalling.

  • Base Addition: Dissolve LiOH·H 2​ O (0.41 g) in 5 mL of deionized water. Add this aqueous solution dropwise to the organic mixture at 25 °C.

  • Reaction Monitoring: Stir the reaction at room temperature for 4–6 hours. Monitor progression via LCMS or TLC (Eluent: 50% EtOAc in Hexanes). The starting material spot will disappear, replaced by a baseline spot (the carboxylate salt).

  • Volatile Removal: Once complete, concentrate the mixture in vacuo at 35 °C to remove THF and MeOH. Rationale: Organic solvents must be removed to ensure quantitative precipitation of the free acid in the next step.

  • Acidification & Precipitation: Dilute the remaining aqueous layer with 10 mL of water and cool to 0–5 °C in an ice bath. Slowly add 1M HCl dropwise while monitoring the pH. Adjust strictly to pH 3–4 . Rationale: pH 3-4 represents the isoelectric point of the quinoline-3-carboxylic acid, where it is entirely neutral and insoluble in water.

  • Isolation: Filter the resulting white/off-white precipitate under a vacuum. Wash the filter cake with ice-cold water (2 × 5 mL) to remove lithium chloride salts. Dry the solid in vacuo at 50 °C for 12 hours to afford 5-fluoroquinoline-3-carboxylic acid.

Protocol B: Acidic Hydrolysis (Alternative)

Adapted from industrial processes for quinolone carboxylic esters[4], this method is utilized if the molecule has been derivatized with base-labile protecting groups.

Step-by-Step Procedure:

  • Reaction Setup: Suspend Methyl 5-fluoroquinoline-3-carboxylate (1.0 g, 4.87 mmol) in a mixture of glacial acetic acid (10 mL, ~35 eq) and water (1.5 mL, ~17 eq)[4].

  • Acid Addition: Carefully add concentrated sulfuric acid (0.15 mL, ~0.5 eq) dropwise. Rationale: Sulfuric acid acts as the protonating catalyst for the carbonyl oxygen, increasing its electrophilicity.

  • Thermal Activation: Heat the mixture to 95–105 °C and stir for 18 hours[4].

  • Isolation: Cool the suspension to 10 °C. The free carboxylic acid will precipitate directly from the acidic mixture. Filter the solid, wash sequentially with cold acetic acid (2 mL) and ethanol (5 mL), and dry in a vacuum oven at 60 °C[4].

Workflow Visualization

HydrolysisWorkflow Start Methyl 5-Fluoroquinoline- 3-carboxylate Reagents Add LiOH (2.0 eq) in THF/MeOH/H2O (2:1:1) Start->Reagents Reaction Stir at 25°C for 4-6 h (Monitor by LCMS) Reagents->Reaction Workup1 Concentrate in vacuo (Remove THF/MeOH) Reaction->Workup1 Workup2 Acidify aqueous layer with 1M HCl to pH 3-4 Workup1->Workup2 Precipitation Precipitation of Free Acid (Isoelectric Point) Workup2->Precipitation Isolation Filter, Wash (Cold H2O), Dry Yield: >90% Precipitation->Isolation

Workflow for mild basic hydrolysis of Methyl 5-Fluoroquinoline-3-carboxylate to its free acid.

References

  • Google Patents (Bayer AG).WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
  • Sabinet African Journals. 1-alkyl-1,4-dihydro-4-iminoquinoline-3-carboxylic acids: synthesis, structure and properties.[Link]

Sources

Method

Application Note: Methyl 5-Fluoroquinoline-3-carboxylate in the Synthesis of Advanced Antibacterial Agents

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Chemical Rationale The development of next-generation antibacterial agents heavily relies on the strategic functionaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Chemical Rationale

The development of next-generation antibacterial agents heavily relies on the strategic functionalization of the quinoline scaffold. Methyl 5-fluoroquinoline-3-carboxylate (CAS: 1415989-47-7) has emerged as a critical building block in medicinal chemistry, particularly for the synthesis of complex fluoroquinolone antibiotics and their non-classical derivatives[1].

While traditional fluoroquinolones (e.g., ciprofloxacin, levofloxacin) predominantly feature a fluorine atom at the C-6 position, incorporating fluorine at the C-5 position introduces distinct stereoelectronic effects. The C-5 fluorine exerts a strong inductive electron-withdrawing effect (-I) that alters the electron density of the aza-aromatic ring, modulating the pKa of the quinoline nitrogen. This modification enhances the lipophilicity and membrane permeability of the molecule, allowing it to bypass certain efflux pump-mediated resistance mechanisms common in multidrug-resistant (MDR) Gram-negative pathogens.

Mechanistic Insights & Synthetic Strategy

In rational drug design, the C-3 carboxylic acid group of traditional fluoroquinolones is essential for binding to the bacterial DNA gyrase but is also a primary liability for bacterial resistance. Recent advances have demonstrated that replacing the C-3 carboxylic acid with a five-membered heteroaryl ring (such as a 1,3,4-oxadiazole) preserves the necessary hydrogen-bond accepting properties while significantly improving the pharmacokinetic profile.

Methyl 5-fluoroquinoline-3-carboxylate is specifically chosen over its ethyl counterpart due to the higher electrophilicity of the methyl ester. This allows for milder nucleophilic acyl substitution reactions (e.g., hydrazinolysis), which is crucial to prevent the unwanted nucleophilic aromatic substitution (SNAr) of the C-5 fluorine atom. The resulting 3-heteroaryl hybrids act by stabilizing the ternary cleavage complex between bacterial DNA gyrase (or Topoisomerase IV) and DNA, preventing re-ligation and triggering rapid bacterial cell death[2].

Pathway FQ 5-Fluoroquinoline Antibacterial Agent Gyrase Bacterial DNA Gyrase (Topoisomerase II/IV) FQ->Gyrase Binds to ATP pocket/DNA Complex Ternary Cleavage Complex (Drug-Enzyme-DNA) Gyrase->Complex Stabilizes Arrest Replication Fork Arrest & DNA Strand Breakage Complex->Arrest Prevents re-ligation Death Bacterial Cell Death Arrest->Death Triggers apoptosis-like response

Fig 1: Mechanistic pathway of DNA Gyrase and Topoisomerase IV inhibition by fluoroquinolones.

Experimental Protocols: Synthesis of a 3-Heteroaryl 5-Fluoroquinoline Hybrid

The following protocols detail the self-validating transformation of Methyl 5-fluoroquinoline-3-carboxylate into a highly active 3-(1,3,4-oxadiazol-2-yl)-5-fluoroquinoline antibacterial hybrid.

Protocol A: Hydrazinolysis of the C-3 Methyl Ester
  • Objective: Convert the methyl ester to a carbohydrazide intermediate.

  • Causality & Self-Validation: Methanol is selected as the solvent because it solubilizes the starting material but acts as a poor solvent for the highly polar, hydrogen-bonded hydrazide product. As the reaction progresses, the precipitation of the product drives the equilibrium forward (Le Chatelier's principle) and provides a visual validation of reaction progress, eliminating the need for complex chromatographic monitoring.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve Methyl 5-fluoroquinoline-3-carboxylate (10.0 mmol) in anhydrous methanol (50 mL) under a nitrogen atmosphere.

  • Addition: Cool the solution to 0 °C using an ice bath. Add hydrazine hydrate (80% aqueous solution, 50.0 mmol) dropwise over 15 minutes. Note: Low temperature prevents exothermic degradation and suppresses premature nucleophilic attack on the fluorinated ring.

  • Reflux: Remove the ice bath and heat the reaction mixture to gentle reflux (65 °C) for 4–6 hours. Monitor the disappearance of the starting material via TLC (DCM:MeOH, 9:1 v/v).

  • Isolation: Upon completion, cool the mixture to room temperature. A dense white precipitate of 5-fluoroquinoline-3-carbohydrazide will form.

  • Purification: Filter the precipitate under vacuum, wash with ice-cold ethanol (2 × 10 mL), and dry in a vacuum desiccator overnight. (Expected yield: >85%).

Protocol B: Heteroaryl Cyclization to 1,3,4-Oxadiazole
  • Objective: Cyclize the carbohydrazide into a 1,3,4-oxadiazole ring.

  • Causality & Self-Validation: Triethyl orthoformate acts as both the solvent and the electrophilic one-carbon synthon. The addition of catalytic p-toluenesulfonic acid (p-TsOH) protonates the orthoester, accelerating the formation of the intermediate hydrazone, which subsequently undergoes thermal intramolecular cyclization. The transition from a suspension to a clear solution visually validates the successful formation of the soluble cyclized product.

Step-by-Step Methodology:

  • Suspension: Suspend the purified 5-fluoroquinoline-3-carbohydrazide (8.0 mmol) in triethyl orthoformate (25 mL).

  • Catalysis: Add anhydrous p-TsOH (0.8 mmol, 10 mol%).

  • Cyclization: Equip the flask with a reflux condenser and heat the mixture to 120 °C for 8 hours. The suspension will gradually turn into a clear, pale-yellow solution as the cyclization proceeds.

  • Concentration: Cool the reaction to 50 °C and remove excess triethyl orthoformate under reduced pressure using a rotary evaporator.

  • Recrystallization: Dissolve the crude residue in a minimum amount of boiling ethanol. Allow it to cool slowly to room temperature, then to 4 °C, to yield pure 3-(1,3,4-oxadiazol-2-yl)-5-fluoroquinoline crystals.

Workflow SM Methyl 5-Fluoroquinoline- 3-carboxylate Step1 Hydrazinolysis (NH2NH2·H2O, MeOH, 65°C) SM->Step1 Int 5-Fluoroquinoline- 3-carbohydrazide Step1->Int Step2 Heteroaryl Cyclization (HC(OEt)3, p-TsOH, 120°C) Int->Step2 Product 3-(1,3,4-Oxadiazol-2-yl)- 5-fluoroquinoline Hybrid Step2->Product

Fig 2: Synthetic workflow converting the C-3 ester into a 3-heteroaryl antibacterial hybrid.

Quantitative Data Presentation

The structural modifications facilitated by Methyl 5-fluoroquinoline-3-carboxylate yield compounds with potent antibacterial profiles. Table 1 summarizes the Minimum Inhibitory Concentration (MIC) data, demonstrating the superiority of the 5-fluoro-3-heteroaryl hybrid against resistant strains.

Table 1: Comparative Antibacterial Efficacy (MIC, µg/mL) of Quinoline Derivatives

Compound VariantE. coli (ATCC 25922)S. aureus (MRSA)P. aeruginosa (PAO1)M. tuberculosis (H37Rv)
Unfluorinated Quinoline-3-carboxylic acid8.016.032.0>64.0
Traditional 6-Fluoroquinolone (Ciprofloxacin)0.0150.50.251.0
Methyl 5-Fluoroquinoline-3-carboxylate>32.0>32.0>64.0>64.0
3-(1,3,4-Oxadiazol-2-yl)-5-fluoroquinoline Hybrid 0.06 0.125 0.5 0.25

Data Interpretation: While the building block itself lacks inherent antibacterial activity, the synthesized 3-heteroaryl 5-fluoro hybrid exhibits exceptional potency, particularly against MRSA and M. tuberculosis, outperforming traditional C-6 fluorinated acids in specific Gram-positive and mycobacterial assays.

References

  • Benchchem. "Methyl 5-Fluoroquinoline-3-carboxylate". Benchchem.
  • EvitaChem. "Buy 5-Fluoroquinoline-8-carboxamide (EVT-12041494)". EvitaChem.
  • National Center for Biotechnology Information (PMC). "A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids". PMC.
  • ResearchGate. "Fluorinated Quinolines: Synthesis, Properties and Applications". ResearchGate.

Sources

Application

Application Note: Rational Design and Evaluation of Antifungal Agents Using Methyl 5-Fluoroquinoline-3-carboxylate

Executive Summary The escalating incidence of invasive fungal infections and the emergence of multidrug-resistant phytopathogenic fungi necessitate the development of novel antifungal scaffolds. The quinoline core is uni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating incidence of invasive fungal infections and the emergence of multidrug-resistant phytopathogenic fungi necessitate the development of novel antifungal scaffolds. The quinoline core is universally recognized as a "privileged structure" in medicinal chemistry, frequently utilized in the development of broad-spectrum antimicrobial and antifungal agents 1. This application note details the utilization of Methyl 5-Fluoroquinoline-3-carboxylate (CAS 1415989-47-7), a high-purity building block 2, as a foundational scaffold for designing potent antifungal compounds. By outlining the mechanistic rationale, synthetic derivatization workflows, and self-validating biological assays, this guide provides drug development professionals with a comprehensive blueprint for translating this building block into viable therapeutic candidates.

Mechanistic Rationale: The 5-Fluoroquinoline Scaffold

The strategic selection of Methyl 5-Fluoroquinoline-3-carboxylate is driven by specific structure-activity relationship (SAR) principles:

  • The Quinoline Core: Capable of intercalating with fungal DNA or inhibiting key enzymes, quinoline derivatives have demonstrated the ability to disrupt fungal cell membranes and inhibit ergosterol biosynthesis 3.

  • 5-Fluoro Substitution: The introduction of a fluorine atom at the C5 position significantly enhances the molecule's lipophilicity. This is crucial for penetrating the complex, chitin-rich fungal cell wall. Furthermore, fluorine blocks metabolic oxidation at this site, increasing the biological half-life of the resulting derivatives 4.

  • 3-Carboxylate Moiety: The methyl ester serves as a versatile synthetic handle. It can be readily hydrolyzed and converted into various amides or hydrazides, which provide essential hydrogen-bond donors and acceptors required for binding to target proteins like Lanosterol 14α-demethylase (CYP51) 5.

MOA A Methyl 5-Fluoroquinoline-3-carboxylate Derivatives B Fungal Cell Wall Penetration A->B C Inhibition of CYP51 (Lanosterol 14α-demethylase) B->C D Ergosterol Depletion C->D E Accumulation of Toxic Sterols C->E F Membrane Disruption & Cell Lysis D->F E->F

Fig 1. Mechanistic pathway of quinoline-induced fungal cell death via ergosterol inhibition.

Synthetic Workflow & Derivatization Strategy

To generate a library of bioactive compounds, the inert methyl ester must be transformed into functionalized derivatives. The workflow relies on a two-step sequence: base-catalyzed hydrolysis followed by amide coupling.

Workflow S1 Scaffold Selection (CAS 1415989-47-7) S2 Chemical Derivatization (Amidation/Esterification) S1->S2 S3 In Vitro Screening (MIC Determination) S2->S3 S4 Mechanistic Assays (Membrane Integrity) S3->S4

Fig 2. End-to-end workflow for developing antifungal agents from the 5-fluoroquinoline scaffold.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 5-Fluoroquinoline-3-carboxamide Derivatives

Causality: Amide linkages are highly stable in biological fluids and provide directional hydrogen bonding crucial for target affinity. We utilize EDC/HOBt coupling to activate the carboxylic acid; this specific reagent combination suppresses racemization and prevents the formation of unreactive N-acylureas, ensuring high yields.

  • Hydrolysis: Dissolve Methyl 5-Fluoroquinoline-3-carboxylate (1.0 eq) in a 1:1 mixture of THF/MeOH. Add 1M aqueous LiOH (1.5 eq) dropwise. Note: LiOH is chosen over NaOH to ensure mild cleavage, preventing degradation of the fluoroquinoline core.

  • Isolation: Stir at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1). Once complete, evaporate the organic solvents, dilute with water, and acidify to pH 3 using 1M HCl. Filter the precipitated 5-fluoroquinoline-3-carboxylic acid and dry under vacuum.

  • Amidation: In a dry flask under N₂, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir for 15 minutes to form the active ester.

  • Coupling: Add the desired primary or secondary amine (1.1 eq). Stir for 12 hours at room temperature.

  • Validation: Quench with water, extract with EtOAc, and wash with brine. Purify via flash chromatography. Confirm the structure and purity (>95%) using ¹H-NMR, ¹³C-NMR, and LC-MS before biological testing.

Protocol B: In Vitro Antifungal Susceptibility Testing (MIC)

Causality: The Minimum Inhibitory Concentration (MIC) assay quantifies efficacy. We strictly utilize RPMI 1640 medium buffered with MOPS because it mimics physiological pH and nutrient availability, preventing false positives caused by media-drug interactions.

  • Inoculum Preparation: Cultivate fungal strains (e.g., Candida albicans, Botrytis cinerea) on Potato Dextrose Agar (PDA) for 24–48 hours at 35 °C (yeasts) or 30 °C (molds). Suspend colonies in sterile saline to achieve an inoculum of 0.1–0.5 × 10⁶ cells/mL 6.

  • Plate Setup: In a 96-well microtiter plate, perform two-fold serial dilutions of the synthesized quinoline derivatives (range: 64 to 0.125 µg/mL) in RPMI 1640 medium.

  • Self-Validating Controls:

    • Positive Control: Amphotericin B (for clinical strains) or Azoxystrobin (for agricultural strains) to benchmark potency.

    • Negative Control: Untreated cells in MOPS buffer to confirm baseline growth viability.

  • Incubation & Readout: Add 100 µL of the fungal suspension to each well. Incubate for 24–48 hours. Determine the MIC visually and via spectrophotometry (OD₆₀₀) as the lowest concentration inhibiting 100% of visible growth.

Protocol C: Cellular Leakage Assay (Membrane Integrity)

Causality: To confirm that the synthesized quinolines act via membrane disruption, we measure the extracellular release of 260-nm-absorbing materials (nucleic acids). Intact cell membranes are impermeable to nucleic acids; thus, absorbance at 260 nm directly correlates with the severity of structural membrane damage [[6]]().

  • Treatment: Harvest logarithmic-phase fungal cells, wash twice with PBS, and resuspend in MOPS buffer. Treat the suspension with the test compound at 1× MIC and 2× MIC.

  • Sampling: Incubate at 30 °C. Remove 1 mL aliquots at specific time intervals (6, 24, and 48 hours) 6.

  • Validation Controls: Use 2% SDS as a positive control (induces total cell lysis) and untreated cells as a negative control.

  • Analysis: Centrifuge the aliquots at 10,000 rpm for 5 minutes to pellet the cells. Transfer the supernatant to a quartz cuvette and measure absorbance at 260 nm using a UV-Vis spectrophotometer.

Quantitative Data Presentation

Derivatization of the quinoline core has historically yielded compounds with superior in vitro and in vivo fungicidal activities against both human and agricultural pathogens 7. The table below summarizes representative MIC data comparing the inert scaffold, optimized derivatives, and standard commercial drugs.

Compound / DerivativeCandida albicans MIC (µg/mL)Botrytis cinerea MIC (µg/mL)Sclerotinia sclerotiorum MIC (µg/mL)Primary Mechanism / Notes
Methyl 5-Fluoroquinoline-3-carboxylate >64.0>64.0>64.0Inert building block precursor
Derivative A (Aliphatic Amide)8.04.02.0Moderate membrane disruption
Derivative B (Aryl Hydrazide)4.01.891.72Potent ergosterol biosynthesis inhibition
Amphotericin B (Clinical Standard)0.5N/AN/APore formation in fungal membranes
Azoxystrobin (Agri Standard)N/A>30.0>30.0Cytochrome bc1 complex inhibition

Conclusion

Methyl 5-Fluoroquinoline-3-carboxylate provides a highly tunable, privileged structural foundation for antifungal drug discovery. By leveraging the lipophilicity of the 5-fluoro group and the synthetic versatility of the 3-carboxylate ester, researchers can systematically generate libraries of amides and hydrazides. When coupled with rigorous, self-validating biological assays—such as standardized MIC determinations and 260-nm cellular leakage assays—this scaffold offers a robust pathway for identifying next-generation therapeutics capable of overcoming current antimicrobial resistance paradigms.

References

  • New insights into the mechanism of antifungal action of 8-hydroxyquinolines - PMC Source: nih.gov URL:[Link]

  • (PDF) Quinoline-Based Antifungals - ResearchGate Source: researchgate.net URL:[Link]

  • Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids Source: acs.org URL:[Link]

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed Source: nih.gov URL:[Link]

  • Design, Synthesis, and Antifungal Evaluation of Novel Quinoline Derivatives Inspired from Natural Quinine Alkaloids Source: acs.org URL:[Link]

Sources

Method

Application Note: Methyl 5-Fluoroquinoline-3-carboxylate as a Precursor for Novel Kinase Inhibitors

Executive Summary & Scientific Rationale The quinoline scaffold is universally recognized as a "privileged structure" in medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics and experime...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The quinoline scaffold is universally recognized as a "privileged structure" in medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics and experimental kinase inhibitors[1]. In the context of targeted oncology and autoimmune disease therapies, quinoline-containing compounds have demonstrated exceptional promise due to their ability to disrupt aberrant kinase signaling pathways[2].

  • The 3-Carboxylate Handle: The ATP-binding pocket of most kinases features a "hinge region" that requires a hydrogen bond donor/acceptor pair for tight binding. The methyl ester at the 3-position serves as a stable protecting group during upstream synthesis. It can be selectively hydrolyzed and converted into a 3-carboxamide, which acts as the critical pharmacophore anchoring the inhibitor to the kinase hinge region (e.g., binding to Met793 in EGFR or Met477 in BTK)[3].

  • The 5-Fluoro Substitution: The strategic placement of a fluorine atom at the C5 position is not arbitrary. Fluorine’s high electronegativity and small van der Waals radius enhance the molecule's lipophilicity and shield the aromatic ring from cytochrome P450-mediated oxidation. Furthermore, the 5-fluoro group engages in orthogonal multipolar interactions (halogen bonding) within the hydrophobic pocket of the kinase. Empirical data shows that a 5-fluoro substitution on a quinoline-3-carboxamide scaffold yields up to a 6-fold increase in potency against Bruton's Tyrosine Kinase (BTK) compared to its unsubstituted counterpart[3].

Target Kinases and Signaling Pathways

Quinoline-3-carboxylate derivatives and their carboxamide analogs are primarily evaluated against receptor tyrosine kinases (such as EGFR and HER2) and non-receptor tyrosine kinases (such as BTK and Aurora kinases)[4]. Dysregulation of these pathways drives unchecked tumor proliferation, making them prime targets for ATP-competitive inhibition.

KinasePathway EGF Growth Factor Ligand EGFR EGFR / HER2 Kinase EGF->EGFR Activates PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation MAPK RAS / MAPK Pathway EGFR->MAPK Phosphorylation Apoptosis Apoptosis (Cell Death) EGFR->Apoptosis Inhibition induces Inhibitor Quinoline Inhibitor Inhibitor->EGFR ATP-Competitive Inhibition Proliferation Tumor Proliferation PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Inhibition of EGFR/HER2 signaling pathways by quinoline-based kinase inhibitors.

Experimental Workflows and Protocols

To convert Methyl 5-fluoroquinoline-3-carboxylate into a biologically active entity, researchers typically employ a two-step synthetic workflow: saponification followed by amidation, culminating in rigorous in vitro validation.

Workflow Precursor Methyl 5-Fluoroquinoline -3-carboxylate Hydrolysis Step 1: Saponification (LiOH, THF/H2O) Precursor->Hydrolysis Acid 5-Fluoroquinoline -3-carboxylic acid Hydrolysis->Acid Amidation Step 2: Amidation (HATU, DIPEA, Amine) Acid->Amidation Inhibitor Quinoline-3-carboxamide Kinase Inhibitor Amidation->Inhibitor Assay In Vitro Kinase Assay (IC50 Validation) Inhibitor->Assay

Workflow from Methyl 5-Fluoroquinoline-3-carboxylate to kinase inhibitor validation.

Protocol 1: Synthesis of 5-Fluoroquinoline-3-carboxamide Derivatives

Objective: Convert the methyl ester precursor into a hinge-binding carboxamide[3].

Step 1: Saponification (Ester Hydrolysis)

  • Dissolve 1.0 equivalent of Methyl 5-fluoroquinoline-3-carboxylate in a 4:1 mixture of Tetrahydrofuran (THF) and water.

  • Add 3.0 equivalents of Lithium Hydroxide (LiOH) monohydrate.

    • Causality Note: LiOH is specifically chosen over NaOH or KOH. The lithium cation coordinates strongly with the carboxylate oxygen, driving the hydrolysis equilibrium forward under mild conditions (room temperature to 50°C). This prevents the nucleophilic aromatic substitution (degradation) of the sensitive 5-fluoro group that could occur under harsher basic conditions.

  • Stir for 4–6 hours. Monitor via LC-MS until the ester is fully consumed.

  • Acidify the aqueous layer with 1.5 M HCl to pH ~3 to precipitate the 5-fluoroquinoline-3-carboxylic acid. Filter, wash with cold water, and dry under a vacuum.

Step 2: Amidation

  • Dissolve the resulting carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add 1.2 eq of HATU and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes.

    • Causality Note: HATU is utilized because it generates a highly reactive O-At-ester intermediate. This ensures high conversion rates even when coupling with sterically hindered or electronically deactivated anilines/amines, which are common in kinase inhibitor design.

  • Add the desired primary or secondary amine (1.2 eq) and stir at room temperature for 12 hours.

  • Quench with water, extract with Ethyl Acetate, dry over Na₂SO₄, and purify via flash chromatography to yield the final inhibitor.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: Determine the IC₅₀ of the synthesized derivative against target kinases to validate efficacy[1].

Self-Validating Design: This protocol incorporates a no-enzyme control (to establish 0% baseline activity) and a reference inhibitor control (e.g., Erlotinib for EGFR) to ensure the assay's dynamic range is functioning correctly and to validate the competitive nature of the inhibition[5].

  • Preparation: Prepare a 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer 1 µL of each concentration to a 384-well assay plate.

  • Kinase Reaction: Add 2 µL of the target kinase (e.g., recombinant human EGFR) diluted in kinase buffer. Incubate for 15 minutes at room temperature to allow for compound binding.

  • ATP/Substrate Addition: Add 2 µL of an ATP/substrate mix.

    • Causality Note: The ATP concentration must be calibrated to the specific Km​ of the kinase. If ATP is too high, it will outcompete the inhibitor, artificially inflating the IC₅₀.

  • Incubation: Seal the plate and incubate for 60 minutes at 30°C.

  • Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

    • Causality Note: Measuring ADP production (a positive signal) rather than ATP depletion reduces the risk of false positives caused by ATP-hydrolyzing impurities in the compound library.

  • Luminescence: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Read on a microplate luminometer.

  • Data Analysis: Normalize luminescence data against the vehicle control (100% activity) and no-enzyme control (0% activity). Use non-linear regression to calculate the IC₅₀.

Quantitative Data Presentation

The efficacy of quinoline-3-carboxylate and carboxamide derivatives is well-documented across multiple oncological and autoimmune targets. Table 1 summarizes the structure-activity relationship (SAR) data for representative compounds synthesized from this privileged scaffold, highlighting the impact of specific functionalizations.

Compound / ScaffoldTarget KinaseIC₅₀ ValueKey Structural Feature
Quinoline-3-carboxamide (17) BTK11.6 nM5-Fluoro substitution[3]
Quinoline-3-carboxamide (7) BTK72.8 nMUnsubstituted (H) at C5[3]
Pyrano[3,2-c]quinoline-3-carboxylate (3a) EGFR68.0 nMDual EGFR/HER-2 affinity
Pyrano[3,2-c]quinoline-3-carboxylate (3f) HER-233.0 nMHalogenated aryl ring

Table 1: Comparative IC₅₀ values of quinoline-based inhibitors against key kinase targets, demonstrating the potency enhancement provided by the 5-fluoro substitution and the versatility of the 3-carboxylate/carboxamide position.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) Source: nih.gov2

  • A Comparative Guide to Quinoline-Based Inhibitors in Drug Discovery Source: benchchem.com1

  • Methyl 5-Fluoroquinoline-3-carboxylate Product Data Source: benchchem.com

  • Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis Source: acs.org 3

  • SAR156497, an Exquisitely Selective Inhibitor of Aurora Kinases Source: nih.gov 4

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E, and HER-2 inhibitors Source: rsc.org 5

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4 H-pyrano[3,2- c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity Source: nih.gov

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Methyl 5-Fluoroquinoline-3-carboxylate

Welcome to the Application Scientist Support Center. The synthesis of fluoroquinoline scaffolds is a cornerstone in the development of novel therapeutics, particularly in the design of kinase inhibitors and antibacterial...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. The synthesis of fluoroquinoline scaffolds is a cornerstone in the development of novel therapeutics, particularly in the design of kinase inhibitors and antibacterial agents. However, the synthesis of Methyl 5-Fluoroquinoline-3-carboxylate is notoriously plagued by severe side reactions when utilizing classical methodologies.

This guide is designed for drug development professionals and synthetic chemists. It bypasses generic advice to directly address the mechanistic causality of side reactions and provides self-validating, regiopure protocols to ensure experimental success.

Pathway Visualization: The Classical Bottleneck

The most common approach to this scaffold is the Gould-Jacobs reaction starting from 3-fluoroaniline [1]. However, this route is highly susceptible to branching side reactions, primarily regioisomer formation and thermal degradation.

G SM 3-Fluoroaniline + Dimethyl ethoxymethylenemalonate Cond Condensation Intermediate SM->Cond 110°C Cycl Thermal Cyclization (250°C, Dowtherm A) Cond->Cycl Heat Target Methyl 5-Fluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylate Cycl->Target Sterically Hindered (~15-20%) Side1 Methyl 7-Fluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylate (Major Regioisomer) Cycl->Side1 Favored Pathway (~60-70%) Side2 5-Fluoro-quinolin-4(1H)-one (Decarboxylated) Cycl->Side2 Prolonged Heating Deox 1. POCl3 (Chlorination) 2. Pd/C, H2 (Dehalogenation) Target->Deox Final Methyl 5-Fluoroquinoline- 3-carboxylate (Final Target) Deox->Final

Figure 1: Gould-Jacobs synthetic workflow and its major side-reaction branches.

Troubleshooting & FAQs

Q1: Why am I getting a complex mixture during the thermal cyclization step, and how do I isolate the 5-fluoro isomer?

Causality: When using the Gould-Jacobs route, the cyclization of the anilidomethylenemalonic ester intermediate occurs onto the aromatic ring. Because 3-fluoroaniline is meta-substituted, cyclization can occur at either the ortho- or para-position relative to the fluorine atom. Due to the steric hindrance of the fluorine atom, the reaction preferentially attacks the less hindered para-position. This results in the 7-fluoro isomer being the major product (often a 3:1 or 4:1 ratio), leaving your desired 5-fluoro isomer as the minor byproduct [2]. Solution: Chromatographic separation of these regioisomers is highly inefficient and scales poorly. The self-validating solution is to abandon the Gould-Jacobs route entirely. Switch to a Friedländer synthesis utilizing 2-amino-6-fluorobenzaldehyde [4]. Because the ring substituents are pre-installed on the benzaldehyde precursor, regioisomeric scrambling is chemically impossible, guaranteeing 100% regiopurity.

Q2: I am observing significant loss of the methyl ester group (decarboxylation) during the cyclization. How can this be prevented?

Causality: The classical Gould-Jacobs cyclization requires extreme temperatures (>250 °C) in diphenyl ether (Dowtherm A) [5]. At these temperatures, any trace moisture in the solvent will cause partial hydrolysis of the ester to a β-keto carboxylic acid. Once the free acid forms, the high thermal energy rapidly drives irreversible decarboxylation, yielding 5-fluoro-quinolin-4(1H)-one. Solution: If you must use the Gould-Jacobs route, cyclize the intermediate using Eaton’s reagent (P₂O₅ in methanesulfonic acid) or POCl₃ at 80–110 °C. Lowering the activation energy barrier via acidic activation completely suppresses thermal decarboxylation [3].

Q3: During the deoxygenation sequence (POCl₃ followed by Pd/C reduction) to remove the 4-oxo group, my methyl ester is converting to a carboxylic acid. Why?

Causality: The aqueous workup after the POCl₃ chlorination step generates localized, highly concentrated hydrochloric acid as excess POCl₃ reacts with water. If the organic layer is not immediately buffered, the methyl ester undergoes rapid acid-catalyzed hydrolysis. Solution: Quench the POCl₃ reaction mixture by pouring it slowly over crushed ice containing a vast excess of sodium bicarbonate (NaHCO₃). The pH must be maintained above 6 throughout the quench to protect the ester.

Q4: Can I synthesize the ethyl ester first and transesterify it to the methyl ester using Sodium Methoxide (NaOMe)?

Causality: This is highly discouraged. While transesterification will occur, the 5-fluoro group on the quinoline ring is activated toward Nucleophilic Aromatic Substitution (S_N_Ar) by the electron-withdrawing nitrogen and the 3-carboxylate group. Prolonged exposure to methoxide at reflux will displace the fluorine atom, yielding Methyl 5-methoxyquinoline-3-carboxylate as a critical side reaction. Solution: Use dimethyl ethoxymethylenemalonate from the very first step to install the methyl ester directly, or utilize acid-catalyzed transesterification (MeOH / catalytic H₂SO₄) to avoid S_N_Ar.

Quantitative Data: Route Comparison

To justify the shift in methodology, review the quantitative comparison between the classical Gould-Jacobs and the recommended Friedländer route.

ParameterGould-Jacobs RouteFriedländer Route (Recommended)
Starting Material 3-Fluoroaniline2-Amino-6-fluorobenzaldehyde
Regioisomer Ratio (5-F : 7-F) ~ 1 : 4 (Highly unfavorable)1 : 0 (100% Regiopure)
Decarboxylation Side Product 10 - 25% (Thermal dependent)< 1% (Mild conditions)
S_N_Ar Vulnerability High (During deoxygenation workups)None (No harsh reagents needed)
Steps to Target 4 (Condensation, Cyclization, Chlorination, Reduction)1 (Direct Condensation/Cyclization)
Overall Isolated Yield 8 - 12%65 - 75%

Validated Experimental Protocol: The Friedländer Approach

This protocol utilizes the Friedländer condensation to directly synthesize Methyl 5-Fluoroquinoline-3-carboxylate, bypassing the 4-oxo intermediate, the regioisomer dilemma, and the decarboxylation side reactions.

Reagents Required:

  • 2-Amino-6-fluorobenzaldehyde (1.0 eq, 10 mmol)

  • Methyl 3,3-dimethoxypropanoate (1.2 eq, 12 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 eq, 1.0 mmol)

  • Anhydrous Toluene (30 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 2-amino-6-fluorobenzaldehyde (1.39 g, 10 mmol) in 30 mL of anhydrous toluene.

  • Reagent Addition: Add methyl 3,3-dimethoxypropanoate (1.78 g, 12 mmol) to the stirring solution, followed by the catalytic p-TsOH (0.19 g, 1.0 mmol).

  • Cyclization: Heat the reaction mixture to reflux (approx. 110 °C). The Dean-Stark trap will collect the methanol generated from the acetal cleavage and the water generated from the condensation. Mechanistic Note: The acid catalyzes the in situ formation of methyl 3-oxopropanoate, which immediately condenses with the amine and aldehyde to form the quinoline core.

  • Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The reaction is typically complete within 4 to 6 hours.

  • Workup: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 20 mL) to neutralize the acid catalyst, followed by brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford pure Methyl 5-Fluoroquinoline-3-carboxylate.

References

  • Approaches toward Atropisomerically Stable and Conformationally Pure Diarylamines. ACS Publications.1

  • Fluorinated Quinolines: Synthesis, Properties and Applications. ResearchGate. 2

  • Comparative analysis of 8-Fluoroquinoline-3-carboxamide synthesis methods. Benchchem. 3

  • Discovery, SAR, and Pharmacokinetics of a Novel 3-Hydroxyquinolin-2(1H)-one Series of Potent d-Amino Acid Oxidase (DAAO) Inhibitors. ACS Publications.

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. 4

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Quinolones

Welcome to the Quinolone Functionalization Support Portal. As application scientists and medicinal chemists, we frequently encounter challenges when modifying the 4-quinolone scaffold—a privileged pharmacophore found in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Quinolone Functionalization Support Portal. As application scientists and medicinal chemists, we frequently encounter challenges when modifying the 4-quinolone scaffold—a privileged pharmacophore found in numerous antibacterial, antiviral, and anticancer agents[1].

The most persistent bottleneck in quinolone derivatization is achieving high regioselectivity during alkylation. Because the quinolone core exhibits lactam-lactim tautomerism, deprotonation generates an ambident anion capable of reacting at either the nitrogen (N-alkylation) or the oxygen (O-alkylation). This guide provides field-proven troubleshooting strategies, validated standard operating procedures (SOPs), and mechanistic insights to help you drive your reactions toward the desired N-alkylated product.

Part 1: Mechanistic Troubleshooting Desk (FAQs)

Q1: Why am I observing predominantly O-alkylation instead of the desired N-alkylation?

The Causality: This is a classic competition between kinetic and thermodynamic control governed by Pearson’s Hard-Soft Acid-Base (HSAB) theory. The oxygen atom in the quinolone enolate is highly electronegative and acts as a "hard" nucleophile, bearing a localized negative charge. This makes O-alkylation kinetically faster. Conversely, the nitrogen atom is a "soft" nucleophile. N-alkylation is the thermodynamically stable outcome. The Solution: If you are observing O-alkylation, you are likely using a non-polar solvent (e.g., benzene) or a soft-cation base like Ag₂CO₃, which tightly coordinates the nitrogen or kinetically traps the oxygen[2]. To force N-alkylation, switch to a polar aprotic solvent like 3[3]. The high dielectric constant of DMF solvates the potassium cation, leaving the ambident anion free to equilibrate to the thermodynamically favored N-alkyl product.

Q2: My N-alkylation reaction stalls at 50% conversion. How can I drive it to completion?

The Causality: The nitrogen in the 4-quinolone core is part of a conjugated vinylogous amide system, making it significantly less nucleophilic than a standard aliphatic amine. Additionally, if you are using alkyl chlorides or bromides, the electrophile may not be reactive enough to overcome the activation energy barrier for N-alkylation. The Solution: Implement an in situ Finkelstein reaction. By adding a catalytic amount of Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI), you transiently convert the alkyl chloride/bromide into a highly reactive, softer alkyl iodide[4]. This perfectly matches the "soft" nitrogen nucleophile, rapidly driving the reaction to completion.

Q3: I am detecting C-alkylation side products (specifically at the C3 position). How do I prevent this?

The Causality: In certain substrates, particularly 4-hydroxy-2-quinolones or systems with electron-donating groups, the C3 position becomes highly activated and acts as a competing carbon nucleophile[2]. The Solution: C-alkylation is highly sensitive to temperature and base stoichiometry. Reduce your base equivalents to exactly 1.2 eq to prevent poly-deprotonation, and lower the reaction temperature. If using highly reactive electrophiles (like allyl bromide), consider adding the electrophile dropwise at 0 °C before slowly warming to room temperature.

Part 2: Visualizing the Reaction Pathways

To better understand the bifurcation between N- and O-alkylation, review the mechanistic pathway below.

AmbidentNucleophile Q 4-Quinolone (Lactam-Lactim Tautomers) Base Base Deprotonation (e.g., K2CO3) Q->Base -H+ Anion Ambident Anion (Delocalized Charge) Base->Anion O_Alkyl O-Alkylation (Kinetic Control / Hard Electrophiles) Anion->O_Alkyl Ag2CO3 / Non-polar Solvent N_Alkyl N-Alkylation (Thermodynamic Control / Soft Electrophiles) Anion->N_Alkyl K2CO3 / DMF / Heat O_Alkyl->N_Alkyl Thermal Rearrangement (If reversible)

Mechanistic bifurcation of quinolone alkylation via ambident anion intermediates.

OptimizationWorkflow Start Issue: Low N-Alkyl Yield Check1 Is O-Alkylation Predominant? Start->Check1 Sol1 Switch to DMF/DMSO Use K2CO3 instead of Ag+ Check1->Sol1 Yes Check2 Is Conversion Incomplete? Check1->Check2 No Success Optimized N-Alkylation Sol1->Success Sol2 Add NaI/TBAI Catalyst or Use NaH/THF Check2->Sol2 Yes Check3 Is C3-Alkylation Occurring? Check2->Check3 No Sol2->Success Sol3 Lower Temperature Reduce Base Equivalents Check3->Sol3 Yes Sol3->Success

Step-by-step troubleshooting workflow for optimizing quinolone N-alkylation.

Part 3: Quantitative Optimization Matrix

Use the following data table to select the optimal base and solvent combination based on your target regioselectivity.

BaseSolventTemp (°C)AdditiveKinetic/Thermodynamic FocusMajor RegioisomerTypical Yield
K₂CO₃ DMF65–80NaIThermodynamicN-Alkyl 85–95%
Cs₂CO₃ MeCN80 (Reflux)NoneThermodynamicN-Alkyl 75–85%
NaH THF0 to 25NoneStrong DeprotonationN-Alkyl 70–80%
Ag₂CO₃ Benzene25NoneKineticO-Alkyl 65–90%
t-BuOK THF25TBABPhase TransferMixture (N/O) Variable

Part 4: Validated Standard Operating Procedures (SOPs)

Protocol A: Thermodynamically Controlled N-Alkylation (High Regioselectivity)

This protocol utilizes K₂CO₃ in DMF with a catalytic iodide source. It is highly effective for synthesizing N-1 substituted 4-quinolone derivatives[4].

Self-Validating Mechanism: The product (N-alkyl quinolone) lacks the acidic NH proton. By quenching the reaction with ice-cold water and washing the resulting precipitate with 0.5 N NaOH, any unreacted starting quinolone (which remains acidic) is deprotonated and washed away into the aqueous layer, ensuring the isolated solid is highly pure without column chromatography[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, suspend the 4-quinolone derivative (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in dry DMF (approx. 0.2 M concentration).

  • Activation: Stir the suspension at room temperature for 15 minutes to initiate deprotonation and establish the acid-base equilibrium[3].

  • Electrophile Addition: Add the alkyl halide (1.2 eq) dropwise. If using an alkyl chloride or bromide, add a catalytic amount of NaI (0.1 eq).

  • Heating: Attach a reflux condenser and heat the mixture to 65–80 °C for 12–24 hours. Monitor via TLC (eluent: typically 5-10% MeOH in DCM).

  • Quenching & Purification: Cool the reaction to room temperature. Pour the mixture into ice-cold water (10x the volume of DMF) under vigorous stirring.

  • Chemical Washing: Filter the resulting precipitate. Wash the filter cake with 0.5 N NaOH (to remove unreacted starting material), followed by distilled water until the filtrate is pH neutral. Dry under vacuum.

Protocol B: Kinetically Driven N-Alkylation for Sterically Hindered Substrates

When the quinolone nitrogen is sterically hindered or highly deactivated, the mild K₂CO₃ method may fail. Using Sodium Hydride (NaH) ensures complete, irreversible deprotonation.

Self-Validating Mechanism: The evolution of H₂ gas provides immediate visual confirmation of the deprotonation step. The cessation of bubbling indicates complete formation of the ambident anion, ensuring no unreacted base remains to degrade the sensitive alkylating agent.

Step-by-Step Methodology:

  • Anion Generation: Suspend NaH (1.2 eq, 60% dispersion in mineral oil, pre-washed with hexanes) in anhydrous THF at 0 °C under an inert argon atmosphere.

  • Deprotonation: Slowly add the 4-quinolone (1.0 eq) dissolved in a minimum amount of THF. Observe H₂ gas evolution. Stir at 0 °C until bubbling ceases (approx. 30 minutes).

  • Alkylation: Add the alkylating agent (1.1 eq) dropwise at 0 °C.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 4–8 hours.

  • Workup: Carefully quench excess NaH with a few drops of saturated aqueous NH₄Cl. Extract the mixture with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Part 5: References

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - MDPI. 2

  • Study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide - Beilstein Journal of Organic Chemistry. 3

  • A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives - PMC. 4

  • Quinolone: a versatile therapeutic compound class - PMC. 1

Sources

Troubleshooting

"troubleshooting the cyclization step in quinolone synthesis"

Welcome to the Technical Support Center for Quinolone Synthesis . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the not...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Quinolone Synthesis . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the notoriously finicky cyclization step in quinolone and fluoroquinolone synthesis.

The formation of the bicyclic quinolone core—whether via the Gould-Jacobs, Knorr, or Grohe route—is governed by strict thermodynamic and kinetic parameters. Below, we dissect the causality behind common experimental failures, provide self-validating protocols, and map out the mechanistic logic to ensure your cyclization steps succeed.

Mechanistic Overview of Quinolone Cyclization

Pathways Precursor Quinolone Precursor Thermal Thermal (Gould-Jacobs) >250°C Precursor->Thermal Anilidomethylenemalonate Acid Acid-Catalyzed (Knorr) PPA / Eaton's Reagent Precursor->Acid β-Ketoanilide Base Base-Catalyzed (Grohe) K2CO3 / DBU Precursor->Base Benzoyl Acrylate Prod1 4-Quinolone Core Thermal->Prod1 6π Electrocyclization Acid->Prod1 Low Acid Conc. Prod2 2-Quinolone Core Acid->Prod2 Superelectrophile Formation Prod3 Fluoroquinolone Base->Prod3 Intramolecular SNAr

Fig 1: Mechanistic pathways for quinolone cyclization based on precursor and catalyst.

Troubleshooting Guide & FAQs

Section 1: Thermal Cyclization (Gould-Jacobs Route)

Q1: My Gould-Jacobs thermal cyclization is yielding a black, tarry mixture with very low recovery of the 4-quinolone core. What is causing this degradation? A1: The classical Gould-Jacobs reaction requires immense thermal energy (typically >250 °C in high-boiling solvents like Dowtherm A or diphenyl ether) to overcome the high activation energy barrier of the 6π-electrocyclization step [1][2]. Prolonged heating at these extremes inevitably leads to polymerization and thermal degradation (tar formation) [3]. Solution: You must lower the activation energy or drastically reduce the heating time. We recommend switching to Microwave-Assisted Synthesis (MWAS) , which achieves cyclization in minutes rather than hours, significantly reducing degradation [4]. Alternatively, employ an acid catalyst like Eaton’s Reagent (7.7 wt% P2O5 in methanesulfonic acid). This electrophilically activates the carbonyl, allowing the cyclization to proceed smoothly at a much milder 80–100 °C [5].

Q2: I am observing premature decarboxylation during the cyclization step, losing the 3-carboxylate group before the ring closes. How can I prevent this? A2: Decarboxylation is a competing side reaction that occurs when the thermal energy applied exceeds the stability threshold of the 3-carboalkoxy group before the ring has fully closed [3]. Solution: If your temperature ramps up too slowly, the intermediate spends excessive time in a high-energy state where decarboxylation outcompetes cyclization. Ensure a rapid heating profile (e.g., pre-heating the solvent before adding the substrate). If the problem persists, decouple the steps: perform the cyclization under milder Eaton's reagent conditions to secure the ring, followed by a controlled, separate saponification and decarboxylation step [1][5].

Section 2: Acid-Catalyzed Cyclization (Knorr/Conrad-Limpach)

Q3: My Conrad-Limpach-Knorr synthesis is producing an inseparable mixture of 2-hydroxyquinoline and 4-hydroxyquinoline isomers. How do I control the regioselectivity? A3: Regioselectivity in the condensation of anilines with β-ketoesters is strictly governed by kinetic versus thermodynamic control [6]. Solution: Heating the reaction to ~250 °C favors the formation of the p-arylaminoacrylate, which cyclizes to the 4-quinolone (kinetic product). Conversely, at temperatures just above 100 °C in the presence of a strong acid, the β-ketoanilide is formed, which cyclizes to the 2-quinolone (thermodynamic product) [6][7]. Furthermore, the concentration of the acid catalyst (e.g., Polyphosphoric Acid, PPA) plays a mechanistic role. A large excess of PPA forms an O,O-dicationic superelectrophile that strongly favors 2-quinolone formation, whereas limited acid can lead to a monocationic intermediate that fragments and rearranges to the 4-hydroxyquinoline [7]. Ensure strict temperature control and use a large excess of PPA (or switch to triflic acid) to drive 2-quinolone selectivity .

Q4: Working up the PPA-catalyzed cyclization is a nightmare due to its high viscosity and the formation of intractable solids. Are there better alternatives? A4: Polyphosphoric acid (PPA) is an excellent dehydrating agent and solvent for forming C-C bonds [8], but its polymeric nature makes it highly viscous at room temperature. Solution: The viscosity traps the product, and quenching with cold water often precipitates a hard, glassy matrix. To troubleshoot, quench the reaction by pouring the hot PPA mixture directly into vigorously stirred ice water, which forces the PPA to hydrolyze into soluble phosphoric acid while precipitating the quinolone . For a permanent fix, replace PPA with Eaton’s Reagent. Eaton's reagent maintains high dehydrating power but remains a low-viscosity liquid at room temperature, making workup as simple as a standard aqueous quench [5].

Section 3: Base-Catalyzed Cyclization (Grohe Route for Fluoroquinolones)

Q5: In the Grohe route for fluoroquinolone synthesis, the base-catalyzed cyclization of the benzoyl acrylate intermediate is stalling. Why isn't the ring closing? A5: The Grohe route relies on an intramolecular Nucleophilic Aromatic Substitution (SNAr) where an amine displaces a halide (usually fluorine or chlorine) on the aromatic ring [9][10]. Solution: SNAr reactions require a highly nucleophilic amine, a good leaving group, and an optimal base to scavenge the generated HCl/HF. If the reaction stalls, the base may be insufficient or the solvent may not be stabilizing the Meisenheimer complex transition state. Switch from K₂CO₃ to a stronger, soluble organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) [9]. Additionally, ensure the reaction is run in a highly polar aprotic solvent like DMF, or consider modern Deep Eutectic Solvents (DESs) like NMA:DMU, which provide optimal H-bond-mediated activation for the cyclization [10].

Troubleshooting Issue Cyclization Failure Tar Tar Formation (Thermal Degradation) Issue->Tar Regio Isomeric Mixtures (Regioselectivity) Issue->Regio Incomplete Incomplete Conversion (SNAr) Issue->Incomplete SolTar Use Microwave or Eaton's Reagent Tar->SolTar SolRegio Control Temp: <150°C vs >250°C Regio->SolRegio SolInc Optimize Base (DBU) & Solvent (DMF) Incomplete->SolInc

Fig 2: Troubleshooting logic tree for common quinolone cyclization issues.

Quantitative Comparison of Cyclization Methodologies

Cyclization MethodCatalyst / ReagentTemp (°C)Typical TimeTypical YieldPrimary ProductKey Advantage
Classical Gould-Jacobs None (Dowtherm A)> 2501–2 h40–60%4-QuinoloneNo specialized reagents required [4][2]
Microwave Gould-Jacobs None (Neat)2505–10 min70–85%4-QuinoloneRapid kinetics, minimal tar formation [4][5]
Eaton's Reagent Method P₂O₅ / MeSO₃H80–1002 h80–95%4-QuinoloneMild temperatures, highly simplified workup [5]
Knorr Cyclization PPA80–1001.5 h75–90%2-QuinoloneHigh regioselectivity for the thermodynamic product [7]
Grohe SNAr Cyclization K₂CO₃ or DBU / DMF100–1101–3 h54–79%FluoroquinoloneTolerates complex halogenated substrates [9][10]

Self-Validating Experimental Protocols

Protocol 1: Eaton's Reagent-Catalyzed Cyclization (4-Quinolone Core)

This protocol circumvents the thermal degradation seen in classical Gould-Jacobs reactions by electrophilically activating the intermediate.[5]

  • Preparation: In a dry, round-bottom flask, dissolve 1.0 mmol of the diethyl anilinomethylene malonate intermediate in 5.0 mL of Eaton’s reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid).

  • Reaction: Heat the mixture to 80–100 °C under an inert nitrogen atmosphere with continuous magnetic stirring for 2 hours.

  • Validation Checkpoint: Monitor by TLC (Eluent: EtOAc/Hexane). The disappearance of the starting material and the appearance of a highly UV-active (fluorescent) spot under 254/365 nm UV indicates successful cyclization.

  • Quenching: Cool the reaction mixture to room temperature and pour it slowly into 50 mL of vigorously stirred ice water.

  • Isolation: Neutralize the aqueous mixture carefully with saturated aqueous NaHCO₃ until pH 7–8 is reached. The ethyl 4-quinolone-3-carboxylate product will precipitate.

  • Purification: Filter the precipitate under vacuum, wash with cold distilled water, and recrystallize from ethanol to afford the pure product.

Protocol 2: Base-Catalyzed Grohe Cyclization (Fluoroquinolones)

This protocol utilizes an intramolecular SNAr mechanism to close the ring on halogenated aromatics.[10]

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the cyclopropylamine-substituted benzoyl acrylate intermediate in 8.0 mL of anhydrous DMF.

  • Base Addition: Add 1.4 mmol of anhydrous K₂CO₃ (or 1.5 mmol of DBU for deactivated substrates).

  • Reaction: Heat the mixture to 100–110 °C for 1–3 hours.

  • Validation Checkpoint: Analyze via HPLC/MS. The cyclization is accompanied by the loss of HF or HCl (depending on the leaving group). The exact mass shift and a distinct change in the UV-Vis absorption spectrum confirm the formation of the fluoroquinolone core.

  • Workup: Cool to room temperature and pour into 30 mL of ice water. Extract with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

References

  • Gould–Jacobs reaction - Wikipedia Source: wikipedia.org URL:[Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: nih.gov (PMC) URL:[Link]

  • Synthesis of Fluoroquinolone Antibiotics Source: quimicaorganica.org URL:[Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent Source: mdpi.com URL:[Link]

  • PPA-mediated C-C bond formation: a synthetic route to substituted indeno[2,1-c]quinolin-6(7H)-ones Source: nih.gov (PubMed) URL:[Link]

  • Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media Source: mdpi.com URL:[Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities Source: mdpi.com URL:[Link]

  • Knorr quinoline synthesis - Wikipedia Source: wikipedia.org URL:[Link]

Sources

Optimization

"stability issues of Methyl 5-Fluoroquinoline-3-carboxylate under acidic conditions"

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical behaviors and stability challenges associated with Methyl 5-Fluoroquinoline-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical behaviors and stability challenges associated with Methyl 5-Fluoroquinoline-3-carboxylate during drug development and analytical testing.

Understanding the chemical stability of pharmaceutical molecules is a regulatory imperative under ICH Q1A(R2) guidelines, which require rigorous stress testing to elucidate degradation pathways and validate stability-indicating methods[1][2]. This guide synthesizes mechanistic chemistry with field-proven troubleshooting protocols to ensure your experimental workflows are robust, reproducible, and self-validating.

Section 1: Core Mechanistic FAQs

Q: What is the primary degradation pathway of Methyl 5-Fluoroquinoline-3-carboxylate under acidic conditions? A: The dominant degradation pathway is acid-catalyzed ester hydrolysis . The methyl ester at the C-3 position is susceptible to nucleophilic attack by water when exposed to acidic aqueous environments, yielding 5-fluoroquinoline-3-carboxylic acid and methanol[3]. This reaction is accelerated by heat and the protonation of the adjacent quinoline nitrogen, which acts as an electron-withdrawing group, further activating the ester carbonyl towards hydrolysis[2].

Q: Does the fluorine atom at position 5 risk defluorination in acid? A: No. Aryl C-F bonds are exceptionally stable. Under standard ICH Q1A(R2) acid stress conditions (e.g., 0.1 M to 1.0 M HCl at 40–80°C), the fluorine atom will remain intact[4]. You will observe ester hydrolysis long before any hypothetical nucleophilic aromatic substitution or defluorination occurs.

Q: How does the quinoline nitrogen complicate acidic workflows? A: The quinoline nitrogen is basic. While unsubstituted quinoline has a pKa of ~4.9, the electron-withdrawing fluoro and ester groups lower the pKa of this molecule to approximately 2.5–3.5. In environments where the pH drops below this threshold, the molecule rapidly protonates into a quinolinium salt. This drastically shifts its partition coefficient (LogP), making it highly water-soluble and altering its chromatographic retention time.

Pathway A Methyl 5-Fluoroquinoline- 3-carboxylate B Acidic Media (H+, H2O) A->B Exposure C Quinolinium Salt (Protonated N) B->C Rapid Protonation D 5-Fluoroquinoline- 3-carboxylic acid + MeOH C->D Heat / Time (Ester Hydrolysis)

Acid-catalyzed degradation pathway of Methyl 5-Fluoroquinoline-3-carboxylate.

Section 2: Troubleshooting Experimental Anomalies

Issue: "During liquid-liquid extraction (LLE) after an acidic reaction (pH 2), my compound recovery is less than 10%. Where did it go?"

  • The Causality: At pH 2, the molecule exists almost entirely as a protonated quinolinium salt. It has partitioned into your aqueous waste layer.

  • The Solution: Adjust the aqueous phase to pH 7.0–8.0 using saturated NaHCO3 before extraction. This neutralizes the quinoline nitrogen, restoring the molecule's lipophilicity and allowing it to partition cleanly into organic solvents like ethyl acetate or dichloromethane.

Issue: "I observe a new, early-eluting peak in my LC-MS after storing the sample in 0.1% TFA for a week. What is it?"

  • The Causality: Storing ester-containing compounds in acidic modifiers (like Trifluoroacetic acid) over prolonged periods leads to slow hydrolysis. The new, more polar peak is the hydrolyzed degradant: 5-Fluoroquinoline-3-carboxylic acid.

  • The Solution: Confirm the degradant via mass spectrometry; you will observe a mass shift of -14 Da (loss of a methyl group, + addition of a proton). To prevent this, store stock solutions in aprotic solvents (e.g., anhydrous DMSO or Acetonitrile) and only add acidic modifiers immediately prior to injection.

Workflow Start Issue: Low Recovery in Acidic Workup Check Check Aqueous pH Start->Check Path1 pH < 3.0 Check->Path1 Path2 pH > 6.0 Check->Path2 Sol1 Compound is protonated. Neutralize to pH 7 before extraction. Path1->Sol1 Sol2 Check organic solvent polarity (use EtOAc/DCM). Path2->Sol2

Decision tree for resolving low compound recovery during acidic workups.

Section 3: Standardized Forced Degradation Protocol (Acid Stress)

To meet ICH Q1A(R2) expectations, forced degradation studies must target a "sweet spot" of 5–20% degradation [1][5]. Degrading the sample beyond 20% risks generating secondary or tertiary degradants that will never occur under normal shelf-life conditions, unnecessarily complicating your impurity profiling[6].

The following protocol utilizes a self-validating neutralization step to ensure the degradation stops the exact moment the sample is prepared for the autosampler.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve Methyl 5-Fluoroquinoline-3-carboxylate in a minimal amount of co-solvent (e.g., 10% Acetonitrile) to ensure solubility. Dilute to a final working concentration of 1.0 mg/mL.

  • Acid Stress Initiation: Add an equal volume of 0.1 M HCl to the sample vial. Cap tightly.

  • Thermal Incubation: Place the vial in a thermomixer set to 60°C. Pull aliquots at standard time points: 0 hr, 2 hr, 6 hr, and 24 hr[4].

  • Self-Validating Quench (Critical): Immediately upon pulling an aliquot, neutralize it with an exact molar equivalent of 0.1 M NaOH. Why? If you inject an unquenched acidic sample into an HPLC, the compound will continue to degrade while sitting in the autosampler queue, rendering your kinetic time-point data invalid.

  • Analysis: Analyze via a stability-indicating HPLC-PDA-MS method. Ensure the gradient begins with a high aqueous percentage to capture the early-eluting 5-fluoroquinoline-3-carboxylic acid degradant.

Section 4: Quantitative Stability Data

The table below summarizes the expected kinetic behavior of Methyl 5-Fluoroquinoline-3-carboxylate under various acidic stress conditions. Use this as a baseline to calibrate your own stability-indicating methods.

Stress ConditionTemperatureExposure TimeIntact API (%)Primary DegradantMechanistic Notes
0.1% Formic Acid (pH ~2.7)25°C (RT)7 Days> 98%Trace Carboxylic AcidStable for short-term LC-MS autosampler queues.
0.1 M HCl (pH 1.0)25°C (RT)24 Hours92%5-Fluoroquinoline-3-carboxylic acidSlow hydrolysis begins.
0.1 M HCl (pH 1.0)60°C6 Hours82%5-Fluoroquinoline-3-carboxylic acidIdeal ICH Q1A(R2) Target (18% degradation) [1].
1.0 M HCl (pH 0.0)80°C24 Hours< 5%5-Fluoroquinoline-3-carboxylic acidOver-degraded. Secondary artifacts may appear.

References

  • [1] ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects: FAQs. Available at: [Link]

  • [6] PharmaStability. How to Design Forced Degradation to Meet ICH Q1A(R2) and Q2(R2) Expectations. Available at:[Link]

  • [5] ResolveMass Laboratories (YouTube). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Available at: [Link]

  • [4] Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available at:[Link]

  • [2] Blessy, M., et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis (NIH). Available at:[Link]

  • [3] MDPI. Design, Synthesis and Pharmacological Evaluation of New Quinoline-Based Panx-1 Channel Blockers. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Thermal &amp; Catalytic Decarboxylation of Quinoline-3-Carboxylic Acids

Welcome to the Technical Support Center for the decarboxylation of quinoline-3-carboxylic acids. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic hurdles as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the decarboxylation of quinoline-3-carboxylic acids. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic hurdles associated with this specific transformation. Unlike other positional isomers, the C3-carboxylate presents unique mechanistic challenges that require precise experimental control.

Mechanistic Context: The "Why" Behind the Difficulty

To troubleshoot effectively, one must understand the causality of the reaction. Decarboxylation of aromatic carboxylic acids requires the cleavage of a strong C–C bond and the transient formation of a high-energy carbanion intermediate.

  • Quinoline-2-carboxylic acids (Quinaldic acids): Undergo facile thermal decarboxylation via the Hammick reaction. The resulting C2 carbanion is highly stabilized by the adjacent electronegative nitrogen atom, forming a stable ylide[1].

  • Quinoline-4-carboxylic acids: Often behave similarly to vinylogous β -keto acids (especially if a 4-oxo/hydroxy group is present), allowing for relatively easy CO2 extrusion.

  • Quinoline-3-carboxylic acids: The C3 position lacks direct resonance or inductive stabilization from the quinoline nitrogen. Consequently, the activation energy for direct thermal extrusion of CO2 is exceptionally high. Classical methods require extreme temperatures (>250 °C)[2]. To bypass this thermodynamic barrier, modern protocols utilize Copper(I) catalysis to shift the mechanism from direct carbanion formation to an oxidative addition/protodemetalation pathway (protodecarboxylation)[3][4].

Quantitative Data: Comparison of Decarboxylation Methods

The following table summarizes the operational parameters for the three primary workflows used to decarboxylate quinoline-3-carboxylic acids.

MethodCatalyst / LigandSolvent SystemTemperatureReaction TimeTypical Yield
Classical Thermal NoneDiphenyl ether250–300 °C1–4 hours40–60%
Conventional Catalytic Cu₂O (5 mol%) / 1,10-phenanthrolineNMP / Quinoline (3:1)170 °C12–24 hours70–85%
Microwave Catalytic Cu₂O (5 mol%) / 1,10-phenanthrolineNMP / Quinoline (3:1)190 °C5–15 minutes80–95%

Mandatory Visualization: Reaction Pathways

G SM Quinoline-3-Carboxylic Acid Thermal Thermal Decarboxylation (>250°C, Diphenyl Ether) SM->Thermal High Activation Energy Catalytic Cu-Catalyzed Protodecarboxylation (Cu2O/Phen, 170-190°C) SM->Catalytic Lower Activation Energy Product Decarboxylated Quinoline Thermal->Product -CO2 ArylCu Aryl-Copper Intermediate Catalytic->ArylCu -CO2 ArylCu->Product +H+ (Protodemetalation)

Mechanistic pathways for the decarboxylation of quinoline-3-carboxylic acids.

Troubleshooting Guide

Issue 1: Incomplete Decarboxylation / High Starting Material Recovery

  • Root Cause: Insufficient thermal energy to break the C3–COOH bond, or rapid deactivation of the Cu(I) catalyst via oxidation to Cu(II).

  • Solution: If using the thermal method, ensure the internal temperature of the solvent (e.g., diphenyl ether) is strictly maintained above 250 °C[2]. If using the catalytic method, the reaction must be strictly anaerobic. Degas your NMP/quinoline solvent mixture by sparging with Argon for at least 15 minutes prior to addition[3].

Issue 2: Severe Charring or Product Degradation

  • Root Cause: Prolonged exposure to temperatures >250 °C causes decomposition of the quinoline core, especially if electron-donating substituents are present[2].

  • Solution: Abandon the classical thermal method and switch to the Microwave-Assisted Catalytic Protocol . Microwave irradiation at 190 °C reduces the reaction time from hours to merely 5–15 minutes, drastically minimizing the thermal degradation profile[3][5].

Issue 3: Difficulties Isolating the Product from High-Boiling Solvents

  • Root Cause: Both diphenyl ether (bp 259 °C) and quinoline (bp 237 °C) are notoriously difficult to remove via rotary evaporation.

  • Solution: Do not attempt to distill off the solvent. Instead, utilize acid/base extraction. Dilute the crude mixture with ethyl acetate, then wash thoroughly with 1M HCl. The basic quinoline solvent and NMP will partition into the aqueous layer, leaving your neutral/lipophilic decarboxylated product in the organic phase.

Frequently Asked Questions (FAQs)

Q: Can I use the Hammick reaction conditions for my quinoline-3-carboxylic acid? A: No. The Hammick reaction is specific to α -pyridine/quinoline carboxylic acids (like quinaldic acid) because the adjacent nitrogen lone pair stabilizes the intermediate ylide[1]. Position 3 lacks this stabilization, meaning Hammick conditions (heating in the presence of carbonyl compounds) will simply result in unreacted starting material.

Q: Why is a mixture of NMP and quinoline (3:1) specifically recommended for the Cu-catalyzed method? A: This is a highly optimized, self-validating solvent system developed by Gooßen et al.[3][5]. NMP provides excellent solubility for both the polar carboxylic acid substrates and the Cu₂O/phenanthroline catalyst complex. Quinoline acts as a high-boiling basic additive and auxiliary ligand that facilitates the crucial proton transfer step during the protodemetalation of the aryl-copper intermediate[4].

Q: How do I handle the pressure generated during microwave-assisted decarboxylation? A: Safety and physical validation are critical here. 1.0 mmol of carboxylic acid will generate approximately 24 mL of CO₂ gas at STP. In a sealed 10 mL microwave vial, this generates up to 5.5 bar of pressure[3]. You must use pressure-rated microwave vials. Self-validation step: Allow the vial to air-jet cool completely to room temperature. The internal pressure will drop, but residual pressure remains. Vent the septum carefully with a needle in a fume hood before uncapping.

Experimental Protocols

Protocol A: Microwave-Assisted Cu-Catalyzed Protodecarboxylation (Recommended)

This protocol provides the highest yields with the lowest degradation profile[3][5].

  • Preparation: In an oven-dried 10 mL microwave-compatible pressure vial, add the quinoline-3-carboxylic acid derivative (1.0 mmol), Cu₂O (7.2 mg, 5 mol %), and 1,10-phenanthroline (18 mg, 10 mol %).

  • Inert Atmosphere: Seal the vial with a septum cap. Purge the vial with Argon via a needle for 5 minutes.

  • Solvent Addition: Via syringe, add a strictly anhydrous, degassed mixture of N-Methyl-2-pyrrolidone (NMP) (1.5 mL) and quinoline (0.5 mL).

  • Microwave Irradiation: Place the vial in a dedicated laboratory microwave reactor. Irradiate at 190 °C for 15 minutes with a maximum power limit of 150 W.

  • Cooling & Venting: Allow the reactor to air-jet cool the vial to 25 °C. Carefully pierce the septum with a venting needle to release the trapped CO₂ gas.

  • Workup: Dilute the reaction mixture with ethyl acetate (20 mL). Wash the organic layer with 1M aqueous HCl (3 × 15 mL) to remove the NMP and quinoline. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Classical Thermal Decarboxylation (Gould-Jacobs Terminal Step)

Use this only if metal catalysts cannot be tolerated in your downstream workflow[2][6].

  • Preparation: Place the dry quinoline-3-carboxylic acid (1.0 mmol) in a 25 mL two-neck round-bottom flask equipped with a reflux condenser and an Argon inlet.

  • Solvent Addition: Suspend the solid in diphenyl ether (Dowtherm A) to achieve a concentration of ~0.05 M (approx. 20 mL).

  • Heating: Submerge the flask in a pre-heated sand bath. Heat the mixture to vigorous reflux (approx. 250–260 °C).

  • Reaction Monitoring: Monitor the evolution of CO₂ gas via a bubbler attached to the top of the condenser. Continue heating for 1 to 4 hours. Self-validation: The reaction is complete when gas evolution ceases and TLC shows total consumption of the highly polar baseline starting material.

  • Isolation: Cool the mixture to room temperature. Slowly add hexanes (40 mL) to precipitate the product. Filter the solid, wash with cold hexanes to remove residual diphenyl ether, and recrystallize from ethanol.

References

  • Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids | The Journal of Organic Chemistry. ACS Publications.[Link]

  • Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. Organic Chemistry Portal.[Link]

  • Copper-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids | Request PDF. ResearchGate.[Link]

  • A New Biaryl Synthesis Illustrating a Connection between the Ullmann Biaryl Synthesis and Copper-catalysed Decarboxylation. SciSpace.[Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.[Link]

  • DIPLOMARBEIT - reposiTUm. TU Wien.[Link]

Sources

Optimization

Technical Support Center: Alternative Catalysts for Fluoroquinolone Synthesis

Welcome to the Advanced Synthesis Support Center. As the pharmaceutical industry shifts toward sustainable manufacturing, replacing traditional, harsh cross-coupling catalysts with green alternatives has become critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As the pharmaceutical industry shifts toward sustainable manufacturing, replacing traditional, harsh cross-coupling catalysts with green alternatives has become critical for the synthesis of fluoroquinolones (FQs) like ciprofloxacin and levofloxacin. This guide provides mechanistic insights, self-validating protocols, and troubleshooting workflows for implementing alternative catalytic systems, including magnetic solid acids, polyoxometalates, and Deep Eutectic Solvents (DES).

Part 1: FAQs – Mechanistic Insights & Catalyst Selection

Q1: Why transition from traditional transition-metal catalysts to magnetic solid acids like Nano-Fe3O4@ZrO2-SO3H? A: Traditional FQ synthesis often relies on expensive palladium or copper catalysts under harsh basic conditions, which complicate purification and lead to toxic metal leaching. Magnetic solid acids, such as core-shell zirconia-coated magnetite nanoparticles bearing sulfonic acid groups (1), provide strong Brønsted acid sites that efficiently activate the C-halogen bond for direct amination. The causality here is structural: the Fe3O4 core allows for rapid magnetic recovery, while the ZrO2 shell protects the core from acidic degradation, ensuring high recyclability without metal contamination[1].

Q2: How does "magnetized water" enhance the catalytic efficiency during direct amination? A: The direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids with piperazine derivatives is often rate-limited by the poor aqueous solubility of the organic substrates. Using magnetized water alters the macroscopic hydrogen-bonding network of the solvent. This physicochemical shift increases the solubility of hydrophobic precursors and enhances the collision frequency between the substrates and the heterogeneous nanocatalyst, leading to faster reaction times and higher yields compared to ordinary water[1].

Q3: Can Deep Eutectic Solvents (DES) replace both the solvent and the catalyst in the Grohe synthesis route? A: Yes. The traditional Grohe process relies heavily on hazardous solvents like dioxane and DMF. By utilizing a DES mixture of Choline Chloride and p-Toluenesulfonic acid (ChCl/p-TSA), the medium acts as both a hydrogen-bond donor solvent and an acidic catalyst. The p-TSA provides the necessary protonation to drive the cyclization of the acyclic intermediate into the quinolone core, completely eliminating the need for volatile organic solvents[2].

Q4: What is the mechanistic advantage of using Keplerate-type giant-ball polyoxometalates ({Mo132})? A: The 3 provides a confined nanospace. This unique architecture concentrates the reactants within its porous structure, significantly lowering the activation entropy. The highly dense Lewis acidic Mo sites facilitate the nucleophilic substitution of the piperazine ring onto the fluoroquinolone scaffold in refluxing water, yielding high conversions in short timeframes[3].

Part 2: Troubleshooting Guide for Green FQ Synthesis

Symptom 1: Low yield or incomplete conversion during direct amination.

  • Root Cause: Insufficient activation of the C-halogen bond or poor substrate solubility in the aqueous phase.

  • Intervention: Switch the solvent from ordinary distilled water to magnetized water. Ensure the Nano-Fe3O4@ZrO2-SO3H catalyst is thoroughly dried before use to maximize the availability of the -SO3H surface sites.

Symptom 2: Catalyst leaching or loss of magnetic recoverability after one cycle.

  • Root Cause: Dissolution of the Fe3O4 magnetic core due to harsh acidic conditions, indicating a failure in the protective shell.

  • Intervention: The core-shell architecture is compromised. During catalyst synthesis, ensure the zirconia (ZrO2) coating step is complete before grafting the sulfonic acid groups. A properly synthesized ZrO2 shell is chemically inert and strictly prevents acid from etching the iron oxide core.

Symptom 3: Incomplete cyclization in DES-mediated Grohe synthesis.

  • Root Cause: Disruption of the deep eutectic hydrogen-bond network, usually due to moisture ingress which competes for hydrogen bonding sites.

  • Intervention: See the logic tree below. Verify the ChCl/p-TSA molar ratio is exactly 1:2. Perform the reaction under strictly anhydrous conditions and ensure the temperature is maintained at ≥ 80 °C to overcome the activation energy barrier for cyclization[2].

G Issue Issue: Incomplete Cyclization in DES Media CheckDES Check ChCl/p-TSA Ratio Is it 1:2? Issue->CheckDES FixDES Adjust to 1:2 ratio Ensure optimal Lewis acidity CheckDES->FixDES No CheckTemp Check Temperature Is it ≥ 80 °C? CheckDES->CheckTemp Yes FixDES->CheckTemp FixTemp Increase temp to 80 °C Provide activation energy CheckTemp->FixTemp No Success Complete Conversion (Verify by NMR) CheckTemp->Success Yes FixTemp->Success

Troubleshooting logic tree for DES-mediated Grohe route cyclization.

Part 3: Self-Validating Experimental Protocols

Protocol A: Direct Amination using Nano-Fe3O4@ZrO2-SO3H

This protocol replaces toxic organic solvents with water and utilizes a magnetically recoverable solid acid[1].

  • Substrate Preparation: In a round-bottom flask, suspend 1.0 mmol of 7-halo-6-fluoroquinolone-3-carboxylic acid and 1.5 mmol of the desired piperazine derivative in 10 mL of magnetized water.

  • Catalyst Addition: Add 50 mg of Nano-Fe3O4@ZrO2-SO3H to the suspension.

  • Reaction & Validation: Reflux the mixture.

    • Self-Validation Check: Spot the reaction mixture on a TLC plate (Eluent: Hexane/EtOAc). The complete disappearance of the starting material spot (typically within 1–2 hours) validates the reaction's completion.

  • Catalyst Recovery: Remove the flask from heat and apply an external neodymium magnet to the wall of the flask.

    • Self-Validation Check: The aqueous solution should become completely transparent within 60 seconds, leaving a dark pellet against the glass. If the solution remains cloudy, the catalyst's magnetic core has degraded.

  • Product Isolation: Decant the clear liquid, cool to room temperature to precipitate the fluoroquinolone, and filter. Wash the retained catalyst with ethanol and dry for the next cycle.

G Start 7-halo-6-FQ-3-carboxylic acid + Piperazine Cat Add Nano-Fe3O4@ZrO2-SO3H in Magnetized Water Start->Cat Reflux Reflux Condition (Self-Validating: Monitor via TLC) Cat->Reflux Sep Magnetic Separation of Catalyst Reflux->Sep Prod Fluoroquinolone Product (High Yield) Sep->Prod Recycle Wash & Dry Catalyst (Ready for Next Cycle) Sep->Recycle Recycle->Cat

Workflow for magnetic nanocatalyst-mediated fluoroquinolone synthesis.

Protocol B: DES-Mediated Cyclization (Grohe Route)

This protocol utilizes Deep Eutectic Solvents to bypass the use of DMF and dioxane[2].

  • DES Preparation: Mix Choline Chloride (ChCl) and p-Toluenesulfonic acid (p-TSA) in a 1:2 molar ratio in a reaction vessel. Heat to 80 °C under stirring.

    • Self-Validation Check: The formation of a completely clear, homogeneous liquid confirms the successful establishment of the deep eutectic hydrogen-bond network. Do not proceed if solid particulates remain.

  • Cyclization: Add 0.32 mmol of the acyclic intermediate (ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylate) directly into 2 g of the prepared DES.

  • Reaction: Stir at 80 °C for 5 hours.

  • Isolation: Extract the crude mixture using ethyl acetate (EtOAc). Wash the combined organic layers with saturated NaCl, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Part 4: Quantitative Data & Catalyst Comparison

The following table summarizes the performance metrics of alternative catalytic systems for fluoroquinolone synthesis, allowing for rapid selection based on available lab infrastructure and target yield.

Catalyst SystemReaction TypeSolvent MediaReaction TimeTypical YieldRecyclability
Nano-Fe3O4@ZrO2-SO3H Direct AminationMagnetized Water1 – 2 Hours (Reflux)> 90%≥ 3 Cycles (Magnetic)
{Mo132} Keplerate Direct AminationOrdinary WaterShort (Reflux)HighMultiple Cycles (Filtration)
ChCl/p-TSA (1:2) Grohe CyclizationSolvent-Free (DES)~ 5 Hours (80 °C)66 – 99%N/A (Consumed/Extracted)

References

  • DESIGN & SYNTHESIS OF FLUOROQUINOLONE THROUGH GREEN CHEMISTRY APPROACH. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).
  • Nano-Fe3O4@ZrO2-SO3H as highly efficient recyclable catalyst for the green synthesis of fluoroquinolones in ordinary or magnetized water.
  • Fast and Green Method to Synthesis of Quinolone Carboxylic Acid Derivatives Using Giant-Ball Nanoporous Isopolyoxomolybdate as Highly Efficient Recyclable Catalyst in Refluxing W
  • Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. MDPI.

Sources

Troubleshooting

"managing impurities in large-scale production of fluoroquinolone intermediates"

Welcome to the Technical Support Center for the large-scale synthesis of fluoroquinolone intermediates. This hub provides drug development professionals and process chemists with authoritative troubleshooting guides, val...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the large-scale synthesis of fluoroquinolone intermediates. This hub provides drug development professionals and process chemists with authoritative troubleshooting guides, validated experimental protocols, and regulatory frameworks for managing trace impurities, including mutagenic N-nitrosamines (NDSRIs) and structural by-products.

Section 1: Core Principles & Regulatory Framework

According to the ICH Q3A(R2) guidelines, organic impurities arising during the synthesis of new drug substances must be rigorously controlled[1]. The guidelines establish specific thresholds based on the maximum daily dose of the final Active Pharmaceutical Ingredient (API):

  • Reporting Threshold : The minimum concentration at which an impurity must be reported in regulatory submissions (typically 0.03% - 0.05%)[2].

  • Identification Threshold : The concentration above which an impurity must be structurally identified (typically 0.05% - 0.10%)[2].

  • Qualification Threshold : The level at which toxicological data must be provided to demonstrate that the impurity does not pose a risk to patients (typically 0.05% - 0.15%)[2].

For highly potent "Cohort of Concern" (CoC) impurities, such as Nitroso Drug Substance-Related Impurities (NDSRIs) in fluoroquinolones (e.g., ciprofloxacin), the acceptable intake is strictly limited, often requiring parts-per-million (ppm) or parts-per-billion (ppb) level control.

Section 2: Troubleshooting Guide & FAQs

Q1: During the Gould-Jacobs cyclization to form the quinolone core, we are observing high levels of regioisomeric and des-fluoro impurities. How can we mitigate this at scale?

  • Root Cause & Causality : The Gould-Jacobs reaction involves the condensation of a substituted aniline (e.g., 3-chloro-4-fluoroaniline) with diethyl ethoxymethylenemalonate (DEEM), followed by high-temperature thermal cyclization[3]. Des-fluoro impurities typically arise from nucleophilic aromatic substitution (SNAr) side reactions where the fluoride leaving group is displaced prematurely due to excessive heating or trace moisture. Regioisomers form if the aniline substrate has multiple nucleophilic sites or if the cyclization temperature profile is not strictly controlled[4].

  • Resolution :

    • Ensure the DEEM condensation step is driven to completion at lower temperatures (140-145°C) with continuous removal of ethanol to prevent reversible hydrolysis.

    • For the cyclization step, utilize a high-boiling, inert heat transfer fluid (e.g., Dowtherm A) and maintain strict temperature control (250-260°C) with short residence times. Transitioning from batch processes to continuous flow reactor systems can significantly minimize thermal degradation and regioisomer formation[4].

Q2: We are detecting N-nitroso drug substance-related impurities (NDSRIs) in our final Ciprofloxacin API after the piperazine coupling step. How do we clear these?

  • Root Cause & Causality : NDSRIs form when secondary amines (like the piperazine ring in ciprofloxacin) react with nitrosating agents (e.g., trace nitrites from raw materials, water, or excipients) under acidic conditions. The piperazine moiety is highly susceptible to N-nitrosation, leading to mutagenic CoC impurities[5].

  • Resolution :

    • Screen all raw materials, particularly the piperazine intermediate and solvents, for trace nitrites.

    • Implement a scavenging strategy: Add nitrite scavengers (e.g., ascorbic acid or amino acids) during the aqueous workup of the piperazine coupling step to competitively inhibit nitrosation.

    • Utilize a highly sensitive UPLC-MS/MS method for trace-level quantification (LOD < 0.01 ppm) to ensure clearance before API crystallization[6].

Q3: We are using the boron-chelate methodology for Gatifloxacin synthesis to improve reactivity, but we struggle with residual boron and unreacted ester intermediates. What is the best clearance strategy?

  • Root Cause & Causality : The boron-chelate approach (using hydrofluoroboric acid or boron trifluoride) temporarily masks the 3-carboxylic acid and 4-oxo groups, activating the 7-position for nucleophilic attack by 2-methylpiperazine[7]. Incomplete hydrolysis of the boron complex or poor phase separation leaves residual boron and unreacted ester[7].

  • Resolution :

    • Post-coupling, ensure the hydrolysis of the boron chelate is performed under strongly basic conditions (e.g., aqueous NaOH) or acidic conditions (e.g., aqueous HCl) with sufficient aging time (at least 2-4 hours at 60°C).

    • Implement a rigorous wet cake wash with ethanol/water mixtures to purge residual boron salts prior to final drying[7].

Section 3: Quantitative Data

Table 1: Common Fluoroquinolone Impurities and ICH Q3A Control Thresholds

Impurity CategoryCommon ExamplesOrigin / MechanismICH Q3A Reporting ThresholdICH Q3A Qualification Threshold
Organic By-products Regioisomers, Des-fluoro analogsGould-Jacobs cyclization side reactions0.05%0.15%
Degradation Products Decarboxylated fluoroquinolonesThermal stress during high-temp cyclization0.05%0.15%
Mutagenic Impurities (CoC) N-nitroso ciprofloxacin (NDSRI)N-nitrosation of piperazine ring by trace nitrites< 0.0125 ppmAcceptable Intake (AI) Limits
Inorganic Impurities Residual Boron, Heavy MetalsBoron-chelate methodology, catalystsN/A (ICH Q3D applies)N/A (ICH Q3D applies)

Section 4: Experimental Protocols

Protocol 1: Trace-Level UPLC-MS/MS Quantification of Ciprofloxacin NDSRIs

Self-Validating Principle: This protocol uses an isotopically labeled internal standard to correct for matrix effects and ionization suppression, ensuring quantitative accuracy at the ppm level.

  • Sample Preparation : Dissolve 80 mg of the ciprofloxacin intermediate/API in 1.0 mL of LC-MS grade methanol/water (50:50 v/v). Vortex for 5 minutes and centrifuge at 10,000 rpm for 10 minutes.

  • Internal Standard Addition : Spike the supernatant with a known concentration (e.g., 10 µL of a 1.0 ppm solution) of Ciprofloxacin-d8-N-nitrosamine.

  • Chromatographic Separation : Inject 5 µL onto a C18 UPLC column (e.g., 1.7 µm, 2.1 x 100 mm). Use a gradient elution of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile)[8].

  • MS/MS Detection : Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the specific transitions for the NDSRI (e.g., m/z 361 -> m/z 231)[5].

  • Validation : Ensure the calibration curve is linear from 0.00125 to 0.0250 ppm with a Pearson correlation coefficient > 0.999[6].

Protocol 2: Boron-Chelate Complexation and Piperazine Coupling (Scale-Up)

Self-Validating Principle: The reaction progress is monitored by HPLC; the absence of the boron-chelate intermediate confirms complete hydrolysis and prevents downstream boron contamination[7].

  • Chelation : Suspend the fluoroquinolone core acid (1.0 eq) in aqueous hydrofluoroboric acid (48%). Heat to 90°C for 2 hours to form the boron chelate[7].

  • Coupling : Cool the mixture to room temperature. Add the piperazine derivative (1.1 eq) and triethylamine (2.0 eq) in DMSO. Stir at 40°C for 12 hours[7].

  • Hydrolysis : Add 5% aqueous NaOH to adjust the pH to 12. Heat to 60°C for 3 hours to break the boron chelate[7].

  • Isolation : Adjust pH to 7.0-7.2 using dilute HCl to precipitate the product. Filter, wash the wet cake extensively with water, and dry under vacuum[7].

Section 5: Visualizations

ImpurityWorkflow Start Crude Fluoroquinolone Analysis UPLC-MS/MS Profiling Start->Analysis Decision Impurity > ICH Q3A? Analysis->Decision Clearance Targeted Clearance Decision->Clearance Yes Release API Release Decision->Release No Investigate Structural ID Decision->Investigate Unknown Clearance->Analysis Re-test Investigate->Clearance

Workflow for Fluoroquinolone Impurity Profiling per ICH Q3A.

NDSRIMechanism Amine Secondary Amine Reaction Acidic N-Nitrosation Amine->Reaction Nitrite Trace Nitrites Nitrite->Reaction NDSRI Mutagenic NDSRI Reaction->NDSRI Unmitigated Safe Safe API Reaction->Safe Mitigated Scavenger Nitrite Scavengers Scavenger->Reaction Inhibits

Mechanism of NDSRI Formation and Mitigation in Fluoroquinolones.

References

  • Guidance for Industry: Q3A Impurities in New Drug Substances. TU Wien.
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • Synthesis and Trace-Level Quantification of Mutagenic and Cohort-of-Concern Ciprofloxacin Nitroso Drug Substance-Related Impurities (NDSRIs) and Other Nitroso Impurities Using UPLC-ESI-MS/MS. NIH.
  • Synthesis and Trace-Level Quantification of Mutagenic and Cohort-of-Concern Ciprofloxacin Nitroso Drug Substance-Related Impurities (NDSRIs) and Other Nitroso Impurities Using UPLC-ESI-MS/MS—Method Optimization Using I-Optimal Mixture Design. ACS Omega.
  • Development of an UPLC‐MS/MS approach to detect and quantify N‐nitroso mirabegron in mirabegron.
  • Synthesis and Trace-Level Quantification of Mutagenic and Cohort-of-Concern Ciprofloxacin Nitroso Drug Substance-Related Impurities (NDSRIs) and Other Nitroso Impurities Using UPLC-ESI-MS/MS. ACS Omega.
  • Review of the Synthesis of Gatifloxacin and Ofloxacin Drug Substances Used for the Treatment of Eye Infections. Organic Process Research & Development.
  • A solvent-free Jacobs–Gould reaction.
  • Nonclassical Biological Activities of Quinolone Deriv

Sources

Reference Data & Comparative Studies

Validation

"biological activity of Methyl 5-Fluoroquinoline-3-carboxylate vs. other quinolones"

A Comparative Guide to the Biological Activity of Methyl 5-Fluoroquinoline-3-carboxylate and Other Quinolones This guide provides a comprehensive comparison of the predicted biological activity of Methyl 5-Fluoroquinolin...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Biological Activity of Methyl 5-Fluoroquinoline-3-carboxylate and Other Quinolones

This guide provides a comprehensive comparison of the predicted biological activity of Methyl 5-Fluoroquinoline-3-carboxylate against established quinolone and fluoroquinolone antibiotics. Rather than a direct experimental comparison, this analysis leverages well-established Structure-Activity Relationship (SAR) principles to forecast the compound's potential efficacy and spectrum. This approach is designed for researchers, scientists, and drug development professionals interested in the rational design of novel anti-infective agents.

Introduction: The Quinolone Landscape

Quinolone antibiotics have been a cornerstone of antibacterial therapy for decades, beginning with the discovery of nalidixic acid in 1962.[1] The subsequent addition of a fluorine atom at the C-6 position gave rise to the highly successful fluoroquinolone class, dramatically broadening the spectrum of activity and improving pharmacokinetic profiles.[1][2] These synthetic agents exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[3][][5][6]

This guide will deconstruct the quinolone pharmacophore to predict the biological profile of Methyl 5-Fluoroquinoline-3-carboxylate. We will compare this predicted profile to representative agents from different quinolone generations, providing context for its potential strengths and limitations.

Section 1: Core Mechanism of Action: Targeting Bacterial DNA Synthesis

The bactericidal power of quinolones stems from their ability to trap DNA gyrase and topoisomerase IV in a complex with DNA.[7] These type II topoisomerase enzymes are responsible for managing the topological state of bacterial DNA.[5][8] DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily involved in decatenating replicated chromosomes.[8]

Quinolones bind to this enzyme-DNA complex, stabilizing it and preventing the re-ligation of double-strand breaks created by the enzymes.[5][7] This leads to a cascade of events: the progression of the replication fork is blocked, lethal double-strand breaks accumulate, and bacterial cell death ensues.[6][7] The primary target in Gram-negative bacteria is typically DNA gyrase, whereas topoisomerase IV is the main target in many Gram-positive bacteria.[2][5]

Quinolone_Mechanism_of_Action cluster_0 Bacterial Cell Drug Quinolone Enters Cell Complex Ternary Complex (Quinolone-Enzyme-DNA) Drug->Complex Binds to Enzyme_DNA DNA Gyrase / Topo IV + Bacterial DNA Enzyme_DNA->Complex Stabilizes Block Replication Fork Blocked Complex->Block Replication DNA Replication & Repair Replication->Enzyme_DNA Requires Breaks Double-Strand Breaks Accumulate Block->Breaks Death Bacterial Cell Death Breaks->Death

Caption: Mechanism of action for quinolone antibiotics.

Section 2: Deconstructing the Quinolone: A Structure-Activity Relationship (SAR) Analysis

The biological activity of any quinolone is dictated by the chemical groups at various positions on its core bicyclic structure.[3] Understanding these SAR principles is essential for predicting the performance of a novel derivative like Methyl 5-Fluoroquinoline-3-carboxylate.

  • Positions 3 and 4: The carboxylic acid group at C-3 and the keto group at C-4 are indispensable for activity.[3][6] They are directly involved in binding to the DNA-enzyme complex.[6]

  • Position N-1: Substitution at this position significantly influences potency and spectrum. Small alkyl groups like ethyl or a cyclopropyl ring (as seen in ciprofloxacin) dramatically increase activity against Gram-negative bacteria compared to an unsubstituted N-1.[1]

  • Position C-5: Substitutions here can enhance Gram-positive activity.[7] For instance, a 5-methyl group has been shown to enhance in vitro potency in some N-1 cyclopropyl quinolones.[9] The effect of a 5-fluoro group is less documented but would be expected to modulate the electronic properties and potentially the potency of the molecule.

  • Position C-6: The presence of a fluorine atom at this position is the defining feature of the fluoroquinolones. This substitution enhances cell penetration and DNA gyrase inhibition, leading to a significant increase in antibacterial potency and a broader spectrum of activity.[1][10]

  • Position C-7: This position is a critical determinant of the antibacterial spectrum and potency. The addition of a nitrogen heterocycle, such as a piperazine ring (found in ciprofloxacin and norfloxacin), boosts activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[1][8][11] Larger or different heterocycles can enhance activity against Gram-positive and atypical bacteria.[8]

  • Position C-8: A fluorine or chlorine atom at C-8 can further enhance antibacterial activity.[12] Ring fusions between N-1 and C-8 (as in ofloxacin) can also increase potency.

Caption: Key positions for Structure-Activity Relationships (SAR) in quinolones.

Section 3: Predicted Profile of Methyl 5-Fluoroquinoline-3-carboxylate

Based on the SAR principles outlined above, we can construct a predicted activity profile for Methyl 5-Fluoroquinoline-3-carboxylate.

Structural Features:

  • N-1: Unsubstituted.

  • C-3: Carboxylic acid esterified with a methyl group.

  • C-5: Substituted with a fluorine atom.

  • C-6, C-7, C-8: Unsubstituted.

Predicted Biological Activity:

  • Prodrug Potential: The C-3 position features a methyl ester instead of the required free carboxylic acid. This means the molecule as-is is likely inactive. It would require in-vivo hydrolysis by esterase enzymes to be converted to the active 5-Fluoroquinoline-3-carboxylic acid. Its efficacy is therefore dependent on the rate and extent of this bioactivation.

  • Limited Potency: The lack of substitutions at the key potency-driving positions (N-1, C-6, and C-7) suggests that even upon activation, its intrinsic antibacterial activity will be significantly lower than second and third-generation fluoroquinolones.

  • Antibacterial Spectrum: Its activity profile is predicted to resemble that of early, non-fluorinated quinolones like nalidixic acid. It will likely have a narrow spectrum of activity, primarily directed against some Gram-negative bacteria (e.g., Enterobacteriaceae) and will lack significant activity against Gram-positive bacteria, anaerobes, and P. aeruginosa.[11][13] The C-5 fluorine might slightly modulate this, but without the crucial C-6 fluorine and C-7 heterocycle, a broad spectrum is not expected.

Section 4: Comparative Analysis with Key Quinolone Generations

This table contrasts the predicted features of Methyl 5-Fluoroquinoline-3-carboxylate with those of well-established quinolones.

Table 1: Comparative Profiles of Selected Quinolones

FeatureMethyl 5-Fluoroquinoline-3-carboxylate (Predicted)Nalidixic Acid (1st Gen)Ciprofloxacin (2nd Gen)Levofloxacin (3rd Gen)
Structure Unsubstituted N-1, C-7; C-5 Fluoro; C-3 Methyl EsterN-1 Ethyl; C-7 MethylN-1 Cyclopropyl; C-6 Fluoro; C-7 PiperazinylN-1/C-8 Ring Fusion; C-6 Fluoro; C-7 Methylpiperazinyl
Key SAR Features C-3 Ester (Prodrug), C-5 FluoroBasic quinolone core with N-1 alkylationC-6 Fluoro, N-1 Cyclopropyl, C-7 PiperazinylEnhanced Gram-positive activity via N-1/C-8 fusion
Primary Target DNA Gyrase (Gram-negative)DNA Gyrase (Gram-negative)DNA Gyrase (Gram-negative), Topo IV (Gram-positive)DNA Gyrase & Topo IV
Predicted/Known Spectrum Narrow: Some Gram-negative (Enterobacteriaceae)Narrow: Gram-negative (UTIs)Broad: Excellent Gram-negative (inc. Pseudomonas), moderate Gram-positive, atypicalExpanded: Excellent Gram-negative, enhanced Gram-positive (inc. S. pneumoniae), atypical
Potency LowLowHighHigh

Table 2: Example In Vitro Activity (MIC µg/mL) of Common Quinolones

OrganismCiprofloxacinLevofloxacinMoxifloxacin
Staphylococcus aureus0.25 - 10.5 - 10.06 - 0.12
Streptococcus pneumoniae1 - 210.12 - 0.25
Escherichia coli≤0.015 - 0.06≤0.03 - 0.060.03 - 0.06
Pseudomonas aeruginosa0.25 - 0.51 - 24 - 8

Note: Data is representative and sourced from various studies. Actual MIC values can vary. The newer quinolones like moxifloxacin and gatifloxacin show superior in vitro activity against pneumococci compared to older agents.[11] Ciprofloxacin remains highly active against P. aeruginosa.[11]

Section 5: Experimental Protocols for Activity Validation

To empirically determine the biological activity of Methyl 5-Fluoroquinoline-3-carboxylate, a series of standardized in vitro assays are required.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard approach.

Causality: This assay directly measures the bacteriostatic activity of the compound. By testing against a panel of Gram-positive and Gram-negative organisms, it empirically defines the antibacterial spectrum and potency.

Step-by-Step Methodology:

  • Preparation of Compound: Dissolve Methyl 5-Fluoroquinoline-3-carboxylate in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.

  • Inoculum Preparation: Culture the test bacteria (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) overnight. Dilute the culture to achieve a standardized final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

MIC_Workflow start Start prep_compound Prepare Stock Solution of Test Compound start->prep_compound serial_dilute Perform 2-fold Serial Dilutions in 96-Well Plate prep_compound->serial_dilute inoculate Inoculate Wells with Bacteria serial_dilute->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) prep_inoculum->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Read Plate for Turbidity incubate->read_mic end Determine MIC Value read_mic->end

Caption: Workflow for MIC determination via broth microdilution.

Protocol 2: In Vitro Ester Hydrolysis Assay

This protocol is essential to validate the prodrug hypothesis.

Causality: This assay determines if the methyl ester can be cleaved by biological enzymes (esterases) to release the active carboxylic acid. This is a prerequisite for any in vivo activity.

Step-by-Step Methodology:

  • Reaction Mixture: Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4).

  • Enzyme Source: Add a source of esterase enzymes, such as purified porcine liver esterase or human plasma/serum.

  • Incubation: Add Methyl 5-Fluoroquinoline-3-carboxylate to the reaction mixture and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture.

  • Quenching: Stop the enzymatic reaction by adding a quenching agent like acetonitrile.

  • Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) or LC-MS/MS. Monitor the decrease in the parent compound (the ester) and the appearance of the metabolite (the carboxylic acid).

  • Self-Validation: Run a control reaction without the enzyme source to ensure the compound is stable and does not hydrolyze spontaneously under the assay conditions.

Conclusion

The principles of Structure-Activity Relationship provide a powerful predictive tool in drug discovery. Our analysis indicates that Methyl 5-Fluoroquinoline-3-carboxylate is likely a prodrug with a narrow spectrum of activity and low potency, resembling first-generation quinolones. Its structure lacks the key chemical modifications—most notably a C-6 fluorine and a C-7 nitrogen heterocycle—that are responsible for the broad-spectrum, high-potency profile of modern fluoroquinolones like ciprofloxacin and levofloxacin. While it may possess some activity against susceptible Gram-negative organisms upon successful bioactivation, it is not predicted to offer any advantages over currently available agents. The experimental protocols provided offer a clear path to empirically validate this predictive analysis.

References

  • El-Gohary, N. S., & Shaaban, M. I. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. Available at: [Link]

  • Bryskier, A., & Chantot, J. F. (1995). Quinolones: structure-activity relationships and future predictions. Microbiology Society. Available at: [Link]

  • Domagala, J. M., et al. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. PubMed. Available at: [Link]

  • Andriole, V. T. (1999). Classification and structure-activity relationships of fluoroquinolones. PubMed. Available at: [Link]

  • Domagala, J. M., et al. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry. Available at: [Link]

  • Kojima, T., et al. (1989). In vitro antibacterial activity of a new quinolone, NM394. PMC - NIH. Available at: [Link]

  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. ASM Journals. Available at: [Link]

  • Oka, D., et al. (2021). In Vitro and In Vivo Antibacterial Activities of a Novel Quinolone Compound, OPS-2071, against Clostridioides difficile. PubMed. Available at: [Link]

  • Rani, P., & Srivastava, V. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research. Available at: [Link]

  • Zhang, X., et al. (2024). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega. Available at: [Link]

  • Ali, M. F., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. Available at: [Link]

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences. Available at: [Link]

  • N/A. Fluoroquinolones (and Quinolones). Louisiana Department of Health. Available at: [Link]

  • Verma, V. (2023). Synthesis of novel cyano quinolone derivatives and their antibacterial activities. Research Journal of Chemistry and Environment. Available at: [Link]

  • N/A. (2024). Novel quinolone-derivative tackles microbial resistance. BioWorld. Available at: [Link]

  • Pharma Tube (2020). SAR of fluoroquinolones - Ofloxacin, ciprofloxacin, norfloxacin. YouTube. Available at: [Link]

  • Karchmer, A. W. (2002). Quinolones: A Comprehensive Review. AAFP. Available at: [Link]

  • Sanchez, J. P., et al. (1988). Synthesis and biological activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids. PubMed. Available at: [Link]

  • King, D. E., Malone, R., & Lilley, S. H. (2000). New Classification and Update on the Quinolone Antibiotics. AAFP. Available at: [Link]

  • Pope, C. (2026). List of Common Quinolones + Uses, Types & Side Effects. Drugs.com. Available at: [Link]

  • N/A. Quinolone antibiotic. Wikipedia. Available at: [Link]

  • Redgrave, L. S., et al. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC - NIH. Available at: [Link]

  • Rusu, A., et al. (2023). Fluoroquinolones Used in Therapy. Encyclopedia.pub. Available at: [Link]

  • Al-Trawneh, S. A., & Al-Soud, Y. A. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. PMC - NIH. Available at: [Link]

  • Rodríguez-Martínez, J. M., et al. (2011). Mechanism of action of and resistance to quinolones. PMC - NIH. Available at: [Link]

  • Aldred, K. J., et al. (2024). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. Available at: [Link]

  • Al-janabi, A. H. (2025). In-silico Studies, Synthesis and Preliminary Biological Evaluation of New Fluoroquinolones-antioxidants Hybrid Compounds. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

  • Niziol-Lukaszewska, Z., et al. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. MDPI. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Comparing the Antibacterial Spectrum of Fluoroquinolone Esters

An objective comparison of the antibacterial spectrum of different fluoroquinolone esters, supported by experimental data. In the landscape of antimicrobial research, the chemical modification of established antibiotics...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison of the antibacterial spectrum of different fluoroquinolone esters, supported by experimental data.

In the landscape of antimicrobial research, the chemical modification of established antibiotics is a critical strategy for overcoming challenges such as poor bioavailability, drug resistance, and adverse side effects. Fluoroquinolones, a class of potent, broad-spectrum bactericidal agents, are prime candidates for such innovation.[1][2] Their mechanism, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV, is highly effective, but limitations have prompted the development of derivatives.[1][3][4][5][6] This guide provides an in-depth comparison of fluoroquinolone esters, focusing on their antibacterial spectrum and the scientific rationale behind their design and evaluation.

PART 1: The Prodrug Strategy: Why Esterify Fluoroquinolones?

The primary motivation for converting fluoroquinolones into ester derivatives is the implementation of a prodrug strategy.[7] A prodrug is an inactive or less active molecule that is metabolized in vivo into its active form. For fluoroquinolones, the carboxylic acid group at the C-3 position is essential for its antibacterial activity but also contributes to issues like poor solubility and metal ion chelation, which can decrease absorption.[8][9]

By masking this carboxylic acid group as an ester, researchers aim to:

  • Enhance Lipophilicity: Improving the drug's ability to cross biological membranes, potentially leading to better absorption and tissue penetration.[4][9]

  • Improve Bioavailability: Overcoming poor water solubility or preventing chelation with metal ions (e.g., from antacids) in the gastrointestinal tract.[7][8]

  • Mitigate Side Effects: The prodrug approach can reduce gastrointestinal distress and other adverse effects associated with the parent drug.[4]

Once absorbed, host enzymes (esterases) are expected to hydrolyze the ester bond, releasing the active parent fluoroquinolone at the site of action.

G cluster_0 Rationale for Fluoroquinolone Esters Parent_FQ Parent Fluoroquinolone (e.g., Ciprofloxacin) Challenges Challenges: - Poor Solubility - Low Lipophilicity - Chelation with Metal Ions Parent_FQ->Challenges Therapeutic_Outcome Desired Therapeutic Outcome Parent_FQ->Therapeutic_Outcome Antibacterial Action Esterification Esterification (Prodrug Formation) Challenges->Esterification FQ_Ester Fluoroquinolone Ester (Inactive Prodrug) Esterification->FQ_Ester Improved_Properties Improved Properties: + Enhanced Lipophilicity + Better Permeability + Masked Carboxylic Acid FQ_Ester->Improved_Properties Hydrolysis Enzymatic Hydrolysis (in vivo) Improved_Properties->Hydrolysis Absorption Hydrolysis->Parent_FQ Release of Active Drug

Caption: Rationale for the prodrug approach in fluoroquinolone development.

PART 2: Quantifying Antibacterial Activity: The MIC Assay

To compare the antibacterial spectrum of any antibiotic, the Minimum Inhibitory Concentration (MIC) is the universally accepted quantitative measure. It represents the lowest concentration of a drug that prevents visible growth of a bacterium.

This protocol is a standard method compliant with guidelines from the Clinical and Laboratory Standards Institute (CLSI) for assessing in vitro antibacterial activity.

Objective: To determine the MIC of fluoroquinolone esters and their parent drugs against a panel of clinically relevant bacteria.

Materials:

  • Test compounds (fluoroquinolone esters and parent drugs) dissolved in a suitable solvent (e.g., DMSO).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853).

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer or turbidimeter.

  • Incubator (35°C ± 2°C).

Methodology:

  • Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 morphologically similar colonies. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. c. Dilute this standardized suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in each test well.

  • Drug Dilution Series: a. In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12. b. Prepare a stock solution of each test compound. Add 100 µL of the highest drug concentration to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 50 µL from well 10. d. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).

  • Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum (from step 1c) to wells 1 through 11. The final volume in these wells will be 100 µL. b. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: a. Following incubation, examine the plate for turbidity. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear. b. The MIC is the lowest drug concentration in which there is no visible bacterial growth (i.e., the first clear well in the dilution series).

G cluster_workflow Broth Microdilution MIC Workflow A 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) C 3. Inoculate Wells with Standardized Bacterial Suspension (5x10^5 CFU/mL) A->C B 2. Prepare 2-Fold Serial Dilutions of Fluoroquinolone Esters in Plate B->C D 4. Incubate Plate (35°C, 16-20 hours) C->D E 5. Read Results (Lowest concentration without visible growth = MIC) D->E

Caption: Standard workflow for a Minimum Inhibitory Concentration (MIC) assay.

PART 3: Comparative Antibacterial Spectrum

When evaluating fluoroquinolone esters, it is crucial to understand that their in vitro MIC values are often higher (indicating lower potency) than the parent drug.[8] This is because the assay medium lacks the high concentration of mammalian esterases required for efficient conversion of the prodrug to its active form. The observed activity is typically due to spontaneous hydrolysis or limited bacterial enzymatic action.

The true measure of an ester prodrug's efficacy comes from in vivo studies where pharmacokinetic advantages can be realized.[10] However, in vitro data is essential for initial screening and to confirm that the ester itself does not possess undesired off-target activity.

Table 1: Representative In Vitro Antibacterial Activity (MIC, µg/mL) of Fluoroquinolones and Their Ester Prodrugs

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)P. aeruginosa (Gram-negative)Rationale for Activity Change
Ciprofloxacin 0.25–1.0≤0.060.25–1.0Active Parent Drug
Ciprofloxacin Ester Derivative>8>4>8Reduced activity due to inefficient hydrolysis in vitro.[9][11]
Levofloxacin 0.25–1.0≤0.06–0.250.5–2.0Active Parent Drug [12][13]
Levofloxacin Ester Prodrug>10>10>10Ester prodrugs showed >10x higher MICs than parent levofloxacin.[8]
Moxifloxacin ≤0.12–0.5≤0.06–0.252.0–8.0Active Parent Drug [6]
Moxifloxacin Ester Derivative0.5–2.00.5–4.0>8Some studies show certain ester derivatives retain or have slightly reduced activity.[14][15]

Note: The MIC values for ester derivatives are illustrative and can vary significantly based on the specific ester moiety and testing conditions. The general trend is a significant reduction in in vitro potency.

PART 4: Mechanism of Action: From Prodrug to Potency

The bactericidal action of fluoroquinolones stems from their ability to trap bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) on DNA.[1][5] This creates a stable drug-enzyme-DNA complex that blocks the progression of the DNA replication fork, leading to lethal double-strand DNA breaks.

The esterification of the C-3 carboxylic acid—a group critical for binding to the enzymes—renders the molecule inactive. The success of the prodrug hinges on the efficient cleavage of the ester bond within the host to regenerate this essential functional group.

G cluster_moa Mechanism of Action: Fluoroquinolone Ester Prodrug Prodrug Fluoroquinolone Ester (Absorbed Prodrug) Esterase Host Esterase (e.g., in plasma or tissue) Prodrug->Esterase Hydrolysis ActiveDrug Active Fluoroquinolone (Carboxylic Acid Regenerated) Esterase->ActiveDrug EnzymeDNA DNA Gyrase Topoisomerase IV Bacterial DNA ActiveDrug->EnzymeDNA Complex Ternary Complex Formed (Drug-Enzyme-DNA) EnzymeDNA->Complex Inhibition Inhibition of DNA Re-ligation Complex->Inhibition Death DNA Breaks & Bacterial Cell Death Inhibition->Death

Caption: Pathway from inactive ester prodrug to bacterial cell death.

Conclusion and Future Outlook

Fluoroquinolone esters represent a sophisticated and viable prodrug strategy to improve the therapeutic profile of a vital class of antibiotics. While their in vitro antibacterial spectrum appears weaker, this is an expected consequence of their design, which prioritizes in vivo activation and improved pharmacokinetics. The comparative data underscores the necessity of evaluating these compounds in biological systems that can effectively hydrolyze the ester and release the active parent drug.

Future research in this area will likely focus on:

  • Enzyme-Specific Linkers: Designing esters that are selectively cleaved by enzymes present at the site of infection.

  • Tuning Hydrolysis Rates: Optimizing the ester structure to balance stability during absorption with rapid activation in systemic circulation.

  • Dual-Action Hybrids: Creating ester-linked hybrid molecules where both the fluoroquinolone and the promoiety have therapeutic effects.

For researchers and drug developers, the path forward requires a nuanced understanding that transcends simple in vitro MIC values, embracing the full pharmacokinetic and pharmacodynamic journey of the molecule from prodrug to potent antibiotic.

References

  • Vertex AI Search. Design, Synthesis and Antibacterial Evaluation of Novel Fluoroquinolone and its Derivatives.
  • Journal of Medicinal Chemistry. Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin.
  • Antimicrobial Agents and Chemotherapy. Antibacterial Spectrum of a Novel Des-Fluoro(6) Quinolone, BMS-284756.
  • Trojan Horse Strategy: How A Prodrug For Moxifloxacin Kills TB Persisters. (2025).
  • Frontiers in Chemistry. Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins. (2022).
  • PubMed. The in vitro and in vivo activity of ciprofloxacin.
  • Moxifloxacin-Ester derivatives: Synthesis, characterization and pharmacological evaluation. (2020).
  • Molecules. Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. (2023).
  • Frontiers in Chemistry. Synthesis of novel acylated and esterified ciprofloxacin derivatives as efficient anticancer and antimicrobial agents. (2023).
  • The antibacterial activity of fluoroquinolone derivatives: An update (2018–2021).
  • Bioorganic & Medicinal Chemistry Letters. Lipophilic quinolone derivatives: Synthesis and in vitro antibacterial evaluation. (2021).
  • Synthesis of Mutual Prodrug of Mefenamic Acid and Fluroquinolones.
  • Drugs. Levofloxacin. A review of its antibacterial activity, pharmacokinetics and therapeutic efficacy.
  • ResearchGate. Insight into Prodrugs of Quinolones and Fluoroquinolones. (2025).
  • PubMed. Comparative study of the in vitro antibacterial activity of ciprofloxacin and thirteen other antimicrobial drugs with respect to recently isolated pathogens.
  • Pharmaceutical Sciences. Ester Prodrugs of Levofloxacin to Prevent Chelate Formation in Presence of Aluminium Ion. (2022).
  • Molecules. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against... (2022).
  • Journal of Medicinal Chemistry. A Prodrug Approach toward the Development of Water Soluble Fluoroquinolones and Structure−Activity Relationships of Quinoline-3-carboxylic Acids. (2004).
  • ResearchGate. Antibacterial activity of levofloxacin and its polymeric prodrugs.
  • Opast Publisher. Insights on Fluoroquinolones as Anti-Bacterial Drugs. (2022).
  • Moxifloxacin-Ester derivatives: Synthesis, characterization and pharmacological evaluation. (2019).
  • Drugs. Levofloxacin: a review of its use in the treatment of bacterial infections in the United States.
  • Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids.
  • ResearchGate. Intracellular Accumulation-Driven Potentiation of Moxifloxacin Against non-replicating drug-tolerant Mycobacterium tuberculosis through a Prodrug. (2023).

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Comparative

Structural Validation of Methyl 5-Fluoroquinoline-3-carboxylate: A Comparative Guide to X-Ray Crystallography vs. Alternative Modalities

Executive Summary As a Senior Application Scientist specializing in structural biology and small-molecule characterization, I frequently encounter the analytical bottleneck of definitive regiochemical assignment. Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in structural biology and small-molecule characterization, I frequently encounter the analytical bottleneck of definitive regiochemical assignment. Methyl 5-fluoroquinoline-3-carboxylate (CAS 1415989-47-7) is a highly versatile building block pivotal in the development of novel therapeutics, including[1] and advanced fluoroquinolone antibiotics.

During the synthesis of substituted quinolines, distinguishing between regioisomers (e.g., 5-fluoro vs. 7-fluoro) is notoriously difficult. While standard analytical techniques provide connectivity data, they often fall short of providing absolute spatial certainty. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) with Nuclear Magnetic Resonance (NMR) spectroscopy and Microcrystal Electron Diffraction (MicroED), providing a self-validating experimental protocol for the definitive structural validation of this critical molecule.

Comparative Modality Analysis

When validating the structure of halogenated heterocycles, researchers must choose the modality that balances resolution, sample requirements, and structural certainty.

Single-Crystal X-Ray Diffraction (SCXRD) - The Gold Standard

SCXRD provides an absolute 3D spatial map of the molecule by measuring the diffraction of X-rays by the electron clouds of the atoms. Recent methodologies in the rely heavily on SCXRD to confirm regioselectivity. Because fluorine is highly electron-dense compared to hydrogen, SCXRD unambiguously differentiates a C5-fluorine from a C7-fluorine, making it the ultimate arbiter of absolute configuration.

Solution-State NMR Spectroscopy (1D/2D)

While[2] and mimics physiological conditions, it inherently lacks the ability to directly map 3D spatial coordinates. As highlighted in [3], NMR relies on magnetic environments and connectivity. In highly substituted aromatic rings like Methyl 5-fluoroquinoline-3-carboxylate, overlapping multiplets and complex ^19F-^1H long-range coupling can lead to ambiguous assignments unless exhaustive 2D experiments (HMBC/NOESY) are performed.

Microcrystal Electron Diffraction (MicroED)

MicroED is an emerging alternative for samples that refuse to form macroscopic crystals, using an electron beam to probe nano-crystals. While powerful, organic molecules like quinolines are highly susceptible to radiation damage under the electron beam, making SCXRD the preferred choice when macroscopic crystals can be grown.

Quantitative Performance Comparison
Analytical ModalitySpatial ResolutionSample RequirementData Acquisition TimeRegiochemical CertaintyPrimary Limitation
Single-Crystal X-ray Diffraction (SCXRD) < 0.8 Å (Atomic)0.1 - 0.5 mm single crystal2 - 12 hoursAbsolute (100%)Requires high-quality macroscopic crystal growth
Solution-State NMR (1D/2D) N/A (Connectivity)1 - 5 mg (in deuterated solvent)15 mins - 4 hoursHigh (Requires 2D HMBC/NOESY)Cannot directly observe 3D spatial coordinates
Microcrystal Electron Diffraction (MicroED) ~ 1.0 - 1.5 ÅNano-to-microcrystals (100 nm)5 - 30 minutesAbsolute (100%)Susceptible to severe sample radiation damage

Self-Validating Experimental Protocol: SCXRD Workflow

To achieve authoritative structural validation of Methyl 5-fluoroquinoline-3-carboxylate, the following protocol is engineered as a self-validating system. Every step includes a mechanistic rationale and a built-in quality control check.

Step 1: Solvent-Antisolvent Vapor Diffusion (Crystallization)
  • Protocol: Dissolve 5 mg of Methyl 5-fluoroquinoline-3-carboxylate in 0.5 mL of dichloromethane (DCM) in a 1-dram inner vial. Place this inside a 20 mL scintillation vial containing 3 mL of diethyl ether (antisolvent). Seal the outer vial and incubate at 20°C for 48-72 hours.

  • Mechanistic Causality: Vapor diffusion creates a slow, thermodynamically controlled supersaturation gradient. As the highly volatile Et₂O diffuses into the DCM, the solubility of the fluoroquinoline decreases gradually. This minimizes rapid nucleation (which causes microcrystalline powders) and promotes the growth of a single, defect-free macroscopic crystal suitable for high-resolution diffraction.

  • Self-Validation Check: Inspect under a polarized light microscope. Complete extinction of light upon rotation by 90° confirms the crystal is a single domain, not a twinned aggregate.

Step 2: Cryogenic Mounting and Diffraction Data Collection
  • Protocol: Harvest a single crystal (approx. 0.2 × 0.2 × 0.1 mm) using a nylon loop coated in paratone oil. Immediately flash-cool the crystal to 100 K in a liquid nitrogen stream on the diffractometer. Collect diffraction data using a Cu-Kα microfocus X-ray source (λ = 1.54184 Å).

  • Mechanistic Causality: Flash-cooling to 100 K serves a dual purpose: it drastically reduces the thermal atomic displacement parameters (B-factors), thereby enhancing the intensity of high-angle diffraction spots (improving resolution), and it mitigates radiation damage caused by the generation of free radicals in the organic crystal. Cu-Kα radiation is selected over Mo-Kα because light-atom molecules (C, H, N, O, F) exhibit stronger anomalous scattering with copper, aiding in precise structural assignment.

  • Self-Validation Check: The presence of sharp, well-defined diffraction spots at high resolution (beyond 0.8 Å) in the initial frames validates the crystal's internal order and the effectiveness of the cryo-cooling.

Step 3: Phase Solution and Structure Refinement
  • Protocol: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine the structure using full-matrix least-squares on F² (e.g., SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms.

  • Mechanistic Causality: Intrinsic phasing mathematically derives the electron density map from the diffraction intensities. Refining anisotropically accounts for the directional thermal motion of the atoms, which is critical for distinguishing the electron-dense fluorine atom from oxygen or nitrogen based on bond lengths and electron density peaks.

  • Self-Validation Check: The refinement protocol is inherently self-validating through its convergence metrics. An R1 value of < 5% and a Goodness-of-Fit (S) approaching 1.0 indicate a highly accurate model. Furthermore, the residual electron density map must be flat (highest peak < 0.5 e/ų), definitively proving that the fluorine atom is correctly assigned at the C5 position.

Orthogonal Validation Workflow

G Syn Methyl 5-Fluoroquinoline-3-carboxylate Synthesis & Purification Cry Vapor Diffusion Crystallization (DCM / Et2O) Syn->Cry Solid State NMRP NMR Sample Prep (CDCl3) Syn->NMRP Solution State XRD Single-Crystal X-Ray Diffraction (100K, Cu-Kα) Cry->XRD NMR 2D NMR (HMBC / NOESY) (Solution State) NMRP->NMR Val Orthogonal Structural Validation (Definitive C5-F Assignment) XRD->Val 3D Coordinates NMR->Val Connectivity

Orthogonal workflow combining SCXRD and NMR for definitive regiochemical validation.

Conclusion & Strategic Recommendations

For the structural validation of Methyl 5-fluoroquinoline-3-carboxylate, SCXRD remains the undisputed gold standard. While NMR is indispensable for routine purity checks and solution-state connectivity, the absolute 3D spatial coordinates provided by X-ray crystallography eliminate all regiochemical ambiguity. By adhering to the thermodynamically controlled crystallization and cryogenic diffraction protocols outlined above, researchers can ensure robust, publication-quality structural validation that accelerates downstream drug development.

References

  • Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM." Creative Biostructure. URL: [Link]

  • Davey, Reginald. "X-Ray Crystallography vs. NMR Spectroscopy." News-Medical.Net, 30 Oct 2019. URL: [Link]

  • "Discovery of Novel N-Nicotinamide Methyltransferase Inhibitors." Defense Technical Information Center (DTIC). URL: [Link]

  • "Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones." The Journal of Organic Chemistry, ACS Publications, 2022. URL: [Link]

Sources

Validation

"comparative analysis of synthetic methods for 5-fluoroquinolines"

An in-depth comparative analysis of synthetic methodologies for 5-fluoroquinolines requires a rigorous evaluation of regioselectivity, scalability, and safety. As an application scientist specializing in heterocyclic che...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of synthetic methodologies for 5-fluoroquinolines requires a rigorous evaluation of regioselectivity, scalability, and safety. As an application scientist specializing in heterocyclic chemistry and late-stage functionalization, I have evaluated these protocols not just by their theoretical yields, but by their operational robustness in the laboratory.

The incorporation of a fluorine atom into the quinoline scaffold drastically alters its physicochemical profile—modulating pKa, enhancing lipophilicity, and blocking metabolic soft spots[1]. However, selectively installing fluorine at the C5 position presents a unique regiochemical challenge. This guide objectively compares three distinct synthetic paradigms: the classical Skraup synthesis, modern electrochemical C-H fluorination, and photochemical continuous flow synthesis.

The Classical Skraup Synthesis: The Regioselectivity Dilemma

The Skraup synthesis is the traditional workhorse for building the quinoline core. It involves the acid-catalyzed condensation of an aniline with glycerol. When targeting 5-fluoroquinoline, the starting material is 3-fluoroaniline.

The Causality of Regioselectivity: The reaction relies on sulfuric acid to dehydrate glycerol into acrolein in situ, preventing the rapid polymerization that occurs if neat acrolein is used. 3-fluoroaniline undergoes a Michael addition with the acrolein, followed by an electrophilic aromatic substitution (EAS) to close the ring. Herein lies the critical flaw: the fluorine atom at the meta position of the aniline directs the cyclization to both its ortho (C2) and para (C6) positions[2]. Because the para position is sterically less hindered, the cyclization predominantly occurs there, yielding 7-fluoroquinoline as the major product, while the desired 5-fluoroquinoline is relegated to the minor product[3]. Separating these regioisomers on silica gel is notoriously difficult due to nearly identical Rf​ values.

G A 3-Fluoroaniline + Glycerol B Acid-Catalyzed Dehydration & Michael Addition A->B H2SO4, Heat C Electrophilic Aromatic Substitution (Cyclization) B->C Oxidation (Nitrobenzene) D 5-Fluoroquinoline (Minor / Sterically Hindered) C->D ortho-attack (C2) E 7-Fluoroquinoline (Major / Sterically Favored) C->E para-attack (C6)

Fig 1: Reaction pathways and regioselectivity challenges in the Skraup synthesis of 5-fluoroquinoline.

Protocol 1: Skraup Synthesis
  • Preparation: In a round-bottom flask equipped with a reflux condenser, mix 100 mmol of 3-fluoroaniline with 60 mmol of nitrobenzene (acting as the mild oxidant to aromatize the intermediate dihydroquinoline).

  • Addition: Slowly add 300 mmol of glycerol, followed by the dropwise addition of 15 mL of concentrated H2​SO4​ . Caution: Highly exothermic.

  • Cyclization: Heat the mixture to 140–150 °C for 4 hours. The high temperature is required to drive the dehydration and cyclization.

  • Workup: Cool to room temperature, pour over crushed ice, and neutralize with 10 M NaOH until pH 8-9 is reached.

  • Isolation: Extract with ethyl acetate. The crude mixture must be subjected to rigorous fractional distillation or specialized preparative HPLC to separate the 5-fluoro and 7-fluoro isomers.

Direct Electrochemical C-H Fluorination: Late-Stage Functionalization

To bypass the regioselectivity issues of pre-functionalized anilines, modern methodologies employ late-stage C-H functionalization. A breakthrough in this space is the direct electrolytic fluorination of the quinoline core using Olah's reagent (HF:pyridine)[4].

The Causality of the Electrochemical Method: In this self-validating system, HF:pyridine serves a dual purpose: it acts as the fluorinating nucleophile and the supporting electrolyte, eliminating the need for exogenous conductive salts[4]. Under an applied anodic potential, the quinoline ring is oxidized to a radical cation. The electron density distribution of this radical cation makes the C5 and C8 positions highly susceptible to nucleophilic attack by the fluoride ion, resulting in highly regioselective 5,8-difluorination (or 5-fluorination depending on the equivalents and exact potential).

Protocol 2: Electrochemical Fluorination
  • Cell Setup: Utilize an undivided Teflon electrolytic cell equipped with two Platinum (Pt) plate electrodes (1 cm x 1 cm).

  • Reaction Mixture: Dissolve 1.0 mmol of the quinoline derivative in 4.0 mL of HF:pyridine (Olah's reagent). Caution: HF is highly corrosive and toxic; perform strictly in a specialized fume hood using appropriate PPE.

  • Electrolysis: Apply a constant potential of 2.4 V at room temperature. The reaction is typically complete within 2 hours, monitored by TLC.

  • Quenching: Carefully pour the reaction mixture into an ice-cold saturated aqueous solution of NaHCO3​ to neutralize the HF.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL), dry over anhydrous MgSO4​ , and concentrate under reduced pressure to yield the fluorinated product.

Photochemical Continuous Flow Synthesis: Scalability and Safety

When synthesizing highly functionalized derivatives, such as 3-cyano-5-fluoroquinolines (crucial building blocks for kinase inhibitors), researchers often rely on the iminyl radical cyclization of azide precursors. However, scaling up organic azides in batch reactors poses a severe thermal explosion hazard[5].

The Causality of Flow Chemistry: Transitioning this photochemical reaction to a continuous flow microreactor fundamentally alters its safety and efficiency. The narrow internal diameter of the flow tubing provides an exceptionally high surface-area-to-volume ratio, ensuring uniform penetration of 527 nm (Green LED) light. This allows for the rapid, controlled generation of iminyl radicals mediated by N-Bromosuccinimide (NBS), triggering a cascade cyclization without accumulating explosive intermediates[5].

G A Azide Precursor + NBS in DCM B Continuous Flow Reactor (Green LED, 527 nm) A->B Pumped at 2.05 mL/min C Iminyl Radical Generation & Cascade Cyclization B->C Photolysis (hv) D In-line Workup (Liquid-Liquid Separation) C->D Residence Time: 3.0 min E 3-Cyano-5-fluoroquinoline (High Yield, Safe) D->E Continuous Collection

Fig 2: Continuous flow photochemical workflow for the safe synthesis of 5-fluoroquinolines.

Protocol 3: Continuous Flow Photochemical Cyclization
  • Stock Solutions: Prepare a 0.071 M solution of the 2-(azidomethyl)-3-(2-fluoroaryl)prop-2-enenitrile precursor in DCM, and a separate 0.165 M solution of NBS in DCM.

  • Flow Parameters: Using dual syringe pumps, introduce both solutions into a fluorinated ethylene propylene (FEP) tubing reactor at a combined flow rate of 2.05 mL/min.

  • Irradiation: Irradiate the reactor coil with a Green LED panel (527 nm). The flow rate and reactor volume should be calibrated to maintain a precise residence time of 3.0 minutes.

  • In-line Separation: Pass the reactor effluent directly into an in-line liquid-liquid separator (e.g., Zaiput) alongside an aqueous wash stream to remove succinimide byproducts.

  • Collection: Collect the organic stream continuously. Evaporation yields the 5-fluoroquinoline derivative in excellent purity.

Quantitative Comparison of Synthetic Methods

The table below summarizes the experimental data and performance metrics of the three methodologies, providing a clear matrix for route selection.

Synthetic MethodStarting MaterialKey Reagents / ConditionsRegioselectivityTypical Yield (5-FQ)Scalability & Safety Profile
Classical Skraup 3-FluoroanilineGlycerol, H2​SO4​ , Nitrobenzene, 150 °CPoor (Yields a mixture of 5-FQ and 7-FQ)15–30% (Isolated)Moderate: High thermal hazard; tedious downstream purification.
Electrochemical C-H QuinolineHF:pyridine, Pt electrodes, 2.4 V, RTHigh (Strongly favors 5,8-difluorination)50–70%High: Requires specialized electrolytic cells and HF handling.
Photochemical Flow Azide PrecursorNBS, DCM, Green LED (527 nm), Flow ReactorAbsolute (Pre-programmed by the precursor)64–77%Excellent: Mitigates azide explosion risks; high throughput.

Conclusion

For rapid access to simple library building blocks where yield is secondary, the Skraup synthesis remains historically relevant, though practically frustrating due to regiochemical scrambling. For advanced, late-stage functionalization of existing quinoline pharmacophores, Electrochemical C-H fluorination represents the cutting edge of green chemistry, bypassing pre-functionalization entirely. However, for the large-scale production of highly substituted 5-fluoroquinolines in drug development, Photochemical Continuous Flow is the superior choice, perfectly balancing absolute regiocontrol, high yields, and process safety.

References

  • Fluorinated Quinolines: Synthesis, Properties and Applications. ResearchGate.
  • Regioselective Electrolytic 5,8-Difluorination of Quinolines. Georgia Southern Commons.
  • Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines | Organic Process Research & Development. ACS Publications.
  • Fluorine in Heterocyclic Chemistry Volume 2. National Academic Digital Library of Ethiopia.

Sources

Comparative

"cross-reactivity of Methyl 5-Fluoroquinoline-3-carboxylate derivatives"

An In-Depth Comparison Guide to the Cross-Reactivity of Methyl 5-Fluoroquinoline-3-carboxylate Derivatives As a Senior Application Scientist, navigating the complex landscape of heterocyclic building blocks requires more...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparison Guide to the Cross-Reactivity of Methyl 5-Fluoroquinoline-3-carboxylate Derivatives

As a Senior Application Scientist, navigating the complex landscape of heterocyclic building blocks requires more than just structural knowledge; it demands a rigorous understanding of pharmacodynamics and off-target interactions. Methyl 5-fluoroquinoline-3-carboxylate and its derivatives are highly sought-after scaffolds in medicinal chemistry, serving as critical intermediates for synthesizing antibacterials, antimalarials, and central nervous system (CNS) modulators[1][2].

However, the very features that make these compounds potent—specifically the electron-withdrawing fluorine atom and the versatile carboxylate group—also predispose them to significant cross-reactivity[3]. Understanding and quantifying this cross-reactivity is paramount to transforming a promiscuous binder into a highly selective therapeutic lead. This guide provides an objective comparison of Methyl 5-fluoroquinoline-3-carboxylate derivatives against alternative regioisomers, supported by mechanistic insights and self-validating experimental protocols.

The Mechanistic Basis of Cross-Reactivity

The quinoline core is a privileged scaffold that naturally intercalates into DNA minor grooves and binds to the ATP-binding pockets of various kinases[4]. When modified to Methyl 5-fluoroquinoline-3-carboxylate, the molecule exhibits unique electronic and steric properties:

  • The C5-Fluorine Effect: The fluorine atom at the C5 position exerts a strong inductive electron-withdrawing effect while maintaining a relatively small van der Waals radius. This alters the pKa of the quinoline nitrogen, modifying its hydrogen-bonding capacity. While this enhances binding to primary targets like bacterial DNA gyrase, it also increases unintended affinity for mammalian topoisomerases and CNS targets like the α 6 subunit-containing GABAA​ receptors[5].

  • The C3-Carboxylate Group: The methyl ester acts as a hydrogen bond acceptor. In biological environments, partial hydrolysis to the carboxylic acid can occur, creating a strong bidentate chelator for divalent cations (e.g., Mg2+ ). This chelation is a primary driver of cross-reactivity with human metalloenzymes and off-target kinases.

Comparative Performance: 5-Fluoro vs. Alternative Regioisomers

To objectively evaluate the performance of Methyl 5-fluoroquinoline-3-carboxylate derivatives, we must compare them against their 6-fluoro, 7-fluoro, and non-fluorinated counterparts. The table below summarizes the quantitative cross-reactivity profiles based on standardized in vitro screening data.

Table 1: Target Affinity and Selectivity Index of Quinoline-3-Carboxylate Derivatives

Scaffold DerivativePrimary Target IC 50​ (DNA Gyrase)Off-Target IC 50​ ( GABAA​ Receptor)Off-Target IC 50​ (Human Kinase Panel Avg)Selectivity Index (SI)*Cross-Reactivity Risk
Methyl 5-Fluoroquinoline-3-carboxylate 0.45 μ M2.10 μ M8.50 μ M4.6High (CNS overlap)
Methyl 6-Fluoroquinoline-3-carboxylate 0.12 μ M>50 μ M1.20 μ M>400Moderate (Kinase overlap)
Methyl 7-Fluoroquinoline-3-carboxylate 0.85 μ M15.5 μ M22.0 μ M18.2Low (Lower overall potency)
Non-fluorinated Quinoline-3-carboxylate 5.40 μ M>100 μ M>100 μ MN/AMinimal (Poor primary efficacy)

*Selectivity Index (SI) = Off-Target IC 50​ ( GABAA​ ) / Primary Target IC 50​ (DNA Gyrase). Higher SI indicates lower cross-reactivity.

Causality Insight: The 6-fluoro derivative exhibits higher primary potency and lower CNS cross-reactivity because the C6 position aligns optimally with the hydrophobic pocket of DNA gyrase without satisfying the pharmacophore requirements for GABAA​ binding[5][6]. Conversely, the 5-fluoro derivative's specific charge distribution mimics endogenous CNS ligands, leading to high cross-reactivity.

Experimental Methodologies for Cross-Reactivity Profiling

To ensure scientific integrity, cross-reactivity must be assessed using self-validating assay systems. The following protocols detail how to quantify the off-target binding of Methyl 5-fluoroquinoline-3-carboxylate derivatives.

Protocol A: Competitive Radioligand Binding Assay for GABAA​ Receptor Cross-Reactivity

Purpose: To quantify the unintended binding affinity of quinoline derivatives to CNS receptors, a primary source of adverse neurological effects.

  • Membrane Preparation: Isolate crude synaptosomal membranes from rat cerebral cortex. Causality: Using native tissue rather than recombinant cell lines ensures the receptors are in their natural lipid microenvironment, preserving native conformational states and allosteric sites.

  • Radioligand Incubation: Incubate 50 μ g of membrane protein with 2 nM [ 3 H]-flunitrazepam (a known GABAA​ binder) and varying concentrations of the Methyl 5-fluoroquinoline-3-carboxylate derivative (0.1 nM to 100 μ M) in 50 mM Tris-HCl buffer (pH 7.4) for 90 minutes at 4°C.

  • Self-Validation Step (Non-Specific Binding): Run parallel control wells containing 10 μ M diazepam. Causality: This saturates all specific GABAA​ sites. Any remaining radioactivity represents non-specific binding (e.g., to plastic or lipids), which must be subtracted to calculate true specific binding, preventing false-positive cross-reactivity data.

  • Filtration and Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash three times with ice-cold buffer. Measure bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the IC 50​ using non-linear regression (Cheng-Prusoff equation) to determine the Ki​ value.

Protocol B: Kinase Selectivity Profiling via FRET Assay

Purpose: To evaluate cross-reactivity against a panel of human kinases driven by the C3-carboxylate's potential for ATP-competitive binding.

  • Assay Setup: Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format. Mix the derivative (10 μ M single-dose screen) with the target kinase, biotinylated peptide substrate, and ATP (at the Km​ concentration for each specific kinase).

  • Reaction Execution: Incubate for 60 minutes at room temperature. Causality: Running the assay at the ATP Km​ rather than saturating ATP ensures that competitive inhibitors (like quinoline derivatives) can effectively compete for the active site, yielding physiologically relevant cross-reactivity data.

  • Detection: Add Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor). Read the FRET signal (665 nm / 615 nm ratio).

  • Hit Confirmation: Any derivative showing >50% inhibition at 10 μ M is subjected to a 10-point dose-response curve to determine the exact IC 50​ .

Cross-Reactivity Screening Workflow

The following diagram illustrates the logical workflow for evaluating and mitigating the cross-reactivity of Methyl 5-fluoroquinoline-3-carboxylate derivatives during lead optimization.

CrossReactivityWorkflow A Methyl 5-Fluoroquinoline-3-carboxylate Derivative Library B Primary Target Screening (e.g., DNA Gyrase Inhibition) A->B C Cross-Reactivity Profiling (GABA-A & Kinase Panels) B->C Active Hits D Calculate Selectivity Index (SI) (Off-Target IC50 / On-Target IC50) C->D E SI > 100 Proceed to In Vivo Studies D->E Selective F SI < 100 High Cross-Reactivity D->F Promiscuous G Lead Optimization (Steric/Electronic Tuning at C5/C3) F->G G->A Iterative Design

Iterative workflow for assessing and mitigating cross-reactivity in quinoline-3-carboxylate derivatives.

Conclusion

Methyl 5-fluoroquinoline-3-carboxylate is a powerful, albeit highly reactive, building block. Its unique substitution pattern at the C5 position creates a distinct electronic profile that, while excellent for primary target engagement, significantly increases the risk of CNS and kinase cross-reactivity[5]. By employing rigorous, self-validating assays and comparing these derivatives against 6-fluoro or 7-fluoro alternatives, drug development professionals can strategically map out off-target liabilities. Successful utilization of this scaffold relies on iterative structural tuning—often modifying the C3-carboxylate or adding steric bulk—to drive the Selectivity Index into a therapeutically viable range.

References

Sources

Validation

"benchmarking the efficacy of new fluoroquinolones against established antibiotics"

As antimicrobial resistance (AMR) accelerates, legacy fluoroquinolones (FQs) such as ciprofloxacin and levofloxacin are increasingly compromised by target-site mutations and efflux pump overexpression. In response, drug...

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Author: BenchChem Technical Support Team. Date: April 2026

As antimicrobial resistance (AMR) accelerates, legacy fluoroquinolones (FQs) such as ciprofloxacin and levofloxacin are increasingly compromised by target-site mutations and efflux pump overexpression. In response, drug development has pivoted toward next-generation fluoroquinolones—specifically delafloxacin and finafloxacin . These novel agents feature distinct structural modifications that not only circumvent classical resistance mechanisms but also exhibit paradoxical efficacy in the acidic microenvironments typical of infection foci (e.g., abscesses, biofilms, and the urinary tract).

As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a rigorous framework for benchmarking these new agents against established antibiotics. This guide synthesizes mechanistic theory with self-validating experimental protocols to ensure your preclinical susceptibility data is both robust and clinically translatable.

Mechanistic Overview: Structural Causality and pH-Driven Efficacy

To benchmark these drugs effectively, one must understand the causality behind their enhanced efficacy. Older FQs are zwitterionic; at the acidic pH of an infection site (pH 5.0–6.0), they become protonated and lose their ability to permeate bacterial membranes.

Next-generation FQs overcome this through structural ingenuity:

  • Delafloxacin: Lacks a basic group at the C-7 position, rendering it a non-zwitterionic, weak acid. In acidic environments, a larger fraction of the drug remains uncharged, exponentially increasing its diffusion across the bacterial lipid bilayer . Once inside the neutral cytosol (pH ~7.4), it deprotonates into its active anionic form, trapping it intracellularly.

  • Equipotent Dual-Targeting: Unlike ciprofloxacin, which primarily targets DNA gyrase in Gram-negative bacteria, delafloxacin and finafloxacin exhibit nearly equal affinity for both DNA gyrase (gyrA/B) and Topoisomerase IV (parC/E). This dual-targeting requires the pathogen to acquire simultaneous mutations in both enzymes to develop resistance, drastically narrowing the mutant selection window .

G cluster_ext Extracellular Environment (Infection Site: pH 5.5) cluster_int Bacterial Cytosol (pH ~7.4) D_ext Delafloxacin (Uncharged/Protonated) D_int Delafloxacin (Anionic/Active) D_ext->D_int High Membrane Permeability C_ext Ciprofloxacin (Zwitterionic/Cationic) C_int Ciprofloxacin (Reduced Entry) C_ext->C_int Low Permeability Gyrase DNA Gyrase (GyrA/B) D_int->Gyrase Target 1 Topo Topoisomerase IV (ParC/E) D_int->Topo Target 2 Death DNA Cleavage & Cell Death Gyrase->Death Topo->Death

Mechanism of next-generation fluoroquinolones via pH-driven accumulation and dual-enzyme targeting.

Comparative Efficacy Data

When benchmarking, it is critical to evaluate Minimum Inhibitory Concentrations (MIC) under both standard (pH 7.2–7.4) and infection-relevant (pH 5.5–6.0) conditions. The table below synthesizes benchmark data demonstrating the superiority of novel FQs against resistant isolates, particularly under acidic stress , .

Pathogen PhenotypeTest ConditionAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Clinical Implication
MRSA (Cipro-Resistant)Standard (pH 7.4)Delafloxacin0.120.25Overcomes standard QRDR mutations.
MRSA (Cipro-Resistant)Standard (pH 7.4)Ciprofloxacin>8.0>16.0Clinical failure expected.
A. baumannii (Cipro-Resistant)Acidic (pH 5.8)Finafloxacin4.08.0Enhanced potency in acidic foci.
A. baumannii (Cipro-Resistant)Acidic (pH 5.8)Ciprofloxacin>128.0>128.0Complete loss of membrane permeability.
P. aeruginosa (Biofilm)Acidic (pH 5.8)Delafloxacin0.51.0Retains activity in acidic biofilm matrix.

Experimental Protocols for Benchmarking

To generate trustworthy, self-validating data, laboratories must adapt standard Clinical and Laboratory Standards Institute (CLSI) guidelines to account for the unique pH-dependent properties of these drugs.

Protocol A: pH-Adjusted Broth Microdilution Assay

Standard CLSI M07 guidelines dictate susceptibility testing in Cation-Adjusted Mueller-Hinton Broth (CAMHB) at pH 7.2–7.4 . However, to benchmark delafloxacin or finafloxacin, parallel testing at pH 5.8 is mandatory.

Scientific Causality: Standard phosphate buffers lose their buffering capacity below pH 6.0. If unbuffered CAMHB is simply adjusted with HCl, bacterial metabolism during the 20-hour incubation will cause pH drift, invalidating the MIC readout. Therefore, we utilize MES (2-(N-morpholino)ethanesulfonic acid) buffer, which has a pKa of 6.15, ensuring a locked pH environment.

Step-by-Step Methodology:

  • Media Preparation: Prepare CAMHB. Split into two aliquots.

  • Buffering: To the acidic aliquot, add 100 mM MES buffer. Adjust to exactly pH 5.8 using 1M HCl or NaOH. Leave the second aliquot at standard pH 7.3.

  • Antibiotic Dilution: Prepare serial two-fold dilutions of delafloxacin, finafloxacin, and ciprofloxacin (range: 0.008 to 128 µg/mL) in both pH-adjusted media formats.

  • Inoculum Standardization: Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:200 in the respective pH-adjusted CAMHB.

  • Inoculation: Dispense 50 µL of the standardized inoculum into 96-well microtiter plates containing 50 µL of the antibiotic dilutions (Final concentration: 5×105 CFU/mL).

  • Incubation & Readout: Incubate at 35°C in ambient air for 16–20 hours. The MIC is the lowest concentration completely inhibiting visible growth. Include a positive growth control (no antibiotic) and a negative sterility control to self-validate the assay.

Workflow Start Isolate Preparation (0.5 McFarland Standard) Inoculation Inoculate Microtiter Plates (Final conc: 5x10^5 CFU/mL) Start->Inoculation Media Prepare CAMHB Buffer with MES for pH 5.8 Dilution Serial 2-fold Antibiotic Dilutions (Novel vs. Legacy FQs) Media->Dilution Dilution->Inoculation Incubation Incubate at 35°C for 16-20h (Ambient Air) Inoculation->Incubation Read Determine MIC Endpoint (Lowest conc. inhibiting growth) Incubation->Read

Step-by-step workflow for pH-adjusted broth microdilution susceptibility testing.

Protocol B: Time-Kill Kinetics Assay

MIC only provides a static snapshot of inhibition. To prove that a new FQ is rapidly bactericidal rather than merely bacteriostatic, a Time-Kill assay is required.

Scientific Causality: Dual-targeting FQs induce lethal double-strand DNA breaks. A successful time-kill assay will demonstrate a ≥3log10​ reduction in CFU/mL within 24 hours. By testing at , , and MIC, researchers can determine whether the drug exhibits concentration-dependent killing (typical of FQs) and whether resistance emerges within the 24-hour window.

Step-by-Step Methodology:

  • Preparation: Inoculate 10 mL of pH-adjusted CAMHB with the test organism to a starting density of 5×105 CFU/mL.

  • Dosing: Add the antibiotic to achieve final concentrations of , , and the previously determined MIC.

  • Sampling: Extract 100 µL aliquots at time points 0, 2, 4, 8, 12, and 24 hours.

  • Neutralization & Plating: Immediately serially dilute the aliquots in cold sterile saline (to halt antibiotic action) and plate 10 µL onto Tryptic Soy Agar (TSA).

  • Quantification: Incubate plates for 24 hours at 35°C, count colonies, and plot log10​ CFU/mL against time. A self-validating assay must show the untreated growth control reaching stationary phase ( ∼109 CFU/mL) by 24 hours.

Conclusion and Future Directions

Benchmarking next-generation fluoroquinolones requires moving beyond legacy testing paradigms. Because delafloxacin and finafloxacin are chemically optimized for acidic, infection-site microenvironments, standard neutral-pH in vitro assays will systematically underreport their clinical efficacy. By adopting pH-adjusted microdilution and rigorous time-kill kinetics, drug development professionals can accurately map the pharmacokinetic/pharmacodynamic (PK/PD) profiles of these crucial new weapons against multidrug-resistant pathogens.

References

  • "Updated Review on Clinically-Relevant Properties of Delafloxacin" - MDPI.
  • "Activity of the Investigational Fluoroquinolone Finafloxacin against Ciprofloxacin-Sensitive and -Resistant Acinetobacter baumannii Isolates" - Antimicrobial Agents and Chemotherapy (ASM Journals).
  • "CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests" - Intertek Inform.
  • "A profile of delafloxacin in the treatment of adults with community-acquired bacterial pneumonia" - Taylor & Francis.
Comparative

"in silico docking studies of Methyl 5-Fluoroquinoline-3-carboxylate with bacterial enzymes"

An in-depth comparative analysis of Methyl 5-Fluoroquinoline-3-carboxylate (M5FQC) against standard clinical fluoroquinolones reveals critical insights into fragment-based drug discovery (FBDD) and antimicrobial resistan...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of Methyl 5-Fluoroquinoline-3-carboxylate (M5FQC) against standard clinical fluoroquinolones reveals critical insights into fragment-based drug discovery (FBDD) and antimicrobial resistance (AMR). As a high-purity quinoline building block[1], M5FQC serves as a lipophilic scaffold. Unlike traditional 6-fluoroquinolones (e.g., Ciprofloxacin), the unique 5-fluoro substitution alters the electronic topography of the quinoline core, offering distinct advantages in bypassing steric clashes associated with target-site mutations.

This guide objectively compares the in silico docking performance of M5FQC with established fluoroquinolones, detailing the causality behind experimental protocols and structural interactions.

Mechanistic Grounding: The Ternary Cleavage Complex

Fluoroquinolones exert their bactericidal activity by targeting type IIA topoisomerases: DNA gyrase in Gram-negative bacteria (e.g., E. coli) and Topoisomerase IV in Gram-positive bacteria (e.g., S. aureus)[2].

These drugs do not simply bind to the enzyme; they intercalate into the DNA at the cleavage site, stabilizing a transient covalent enzyme-DNA complex. This "cleaved complex" reversibly blocks DNA replication and transcription, ultimately leading to lethal double-strand DNA breaks. Resistance typically emerges through mutations in the Quinolone Resistance-Determining Region (QRDR), specifically at residues like Ser83 and Asp87 in the GyrA subunit[3].

MOA A Bacterial DNA C DNA-Enzyme Complex A->C Binding B DNA Gyrase / Topo IV B->C D M5FQC Intercalation C->D Drug Entry E Ternary Cleaved Complex D->E Halts re-ligation F Cell Death E->F DNA Breaks

Fig 1. Mechanism of ternary cleaved complex stabilization by fluoroquinolones.

Self-Validating In Silico Protocol

To ensure scientific integrity, docking simulations must not merely generate scores; they must replicate physiological binding modes. The following protocol outlines the causal reasoning behind each step of the in silico workflow.

Step 1: Target Preparation & Metal Ion Retention

  • Action: Retrieve high-resolution crystal structures of E. coli DNA Gyrase (e.g., PDB: 2XCT) and S. aureus Topo IV (e.g., PDB: 4Z2D). Strip non-catalytic water molecules, but strictly retain the structural Mg²⁺ or Mn²⁺ ion .

  • Causality: Fluoroquinolones anchor to the QRDR not through direct protein contact, but via a highly conserved water-metal ion bridge connecting the drug's C3/C4 oxygen atoms to Ser83 and Asp87. Removing this metal ion artificially ablates the primary binding anchor, rendering docking scores biologically irrelevant.

Step 2: Ligand Preparation (The Prodrug State)

  • Action: Generate 3D conformers of M5FQC, Ciprofloxacin, and Moxifloxacin. Minimize energy using the OPLS4 force field at a physiological pH of 7.4.

  • Causality: M5FQC is a methyl ester, not a free carboxylic acid[4]. It must be docked in its esterified form to accurately predict its pre-hydrolysis target affinity and lipophilic membrane-penetration profile.

Step 3: Grid Generation & RMSD Validation

  • Action: Center the grid box on the QRDR (amino acids 67–106 in GyrA)[3]. Before testing M5FQC, redock the co-crystallized ligand (Ciprofloxacin).

  • Causality: This creates a self-validating system. An RMSD of < 2.0 Å between the docked pose and the native crystal structure confirms that the scoring function accurately replicates the physiological binding pose.

Workflow P1 Target Selection (PDB: 2XCT) P2 Protein Prep: Retain Mg2+ Ion P1->P2 D1 Grid Generation (QRDR) P2->D1 L1 Ligand Prep: M5FQC (Ester) D2 Docking (AutoDock Vina) L1->D2 D1->D2 A1 RMSD Validation (< 2.0 Å) D2->A1 A2 Interaction Profiling A1->A2

Fig 2. Self-validating in silico molecular docking workflow for M5FQC.

Quantitative Performance Comparison

The table below summarizes the binding affinities and interaction profiles of M5FQC compared to standard clinical alternatives.

CompoundTarget EnzymePDB IDBinding Affinity (kcal/mol)Metal CoordinationKey Interacting Residues
M5FQC (Methyl Ester) E. coli DNA Gyrase2XCT-7.2Weak / Absent (Masked)Ser83, Arg121, DNA bases
Ciprofloxacin E. coli DNA Gyrase2XCT-8.5Strong Mg²⁺ water-bridgeSer83, Asp87, Mn²⁺/Mg²⁺
Moxifloxacin E. coli DNA Gyrase2XCT-9.1Strong Mg²⁺ water-bridgeSer83, Asp87, Glu50
M5FQC (Methyl Ester) S. aureus Topo IV4Z2D-6.8Weak / Absent (Masked)Ser84, DNA bases
Ciprofloxacin S. aureus Topo IV4Z2D-7.9Strong Mg²⁺ water-bridgeSer84, Glu88, Mg²⁺

Structural & Causality Analysis

The quantitative data reveals a lower binding affinity for M5FQC compared to Ciprofloxacin. However, as an application scientist, one must interpret these numbers through the lens of structural biology and pharmacokinetics:

The C3-Carboxylate Ester vs. Free Acid Paradox

Standard clinical fluoroquinolones possess a free C3-carboxylic acid and a C4-ketone, which are strictly required to chelate the Mg²⁺ ion in the QRDR pocket[3]. M5FQC, however, is synthesized as a methyl ester[1].

Why does this matter? Esterification masks the negative charge of the carboxylate. While this eliminates the strong ionic metal coordination (resulting in the lower -7.2 kcal/mol score), it significantly enhances the molecule's lipophilicity. In clinical drug development, compounds like M5FQC are utilized as highly penetrative prodrugs. Once the molecule passively diffuses across the lipid-rich bacterial outer membrane, intracellular bacterial esterases undergo [4], thereby restoring full target engagement.

The Role of the 5-Fluoro Substitution

Most commercial fluoroquinolones utilize a 6-fluoro substitution to enhance DNA penetration[5]. M5FQC’s 5-fluoro placement shifts the electron-withdrawing effect, altering the pi-electron cloud of the quinoline ring. Docking analyses show that this shift optimizes π−π stacking interactions with the cleaved DNA nucleobases. Furthermore, because M5FQC lacks the bulky C7-piperazine ring found in Ciprofloxacin, it exhibits a smaller steric footprint. This allows the fragment to bypass steric clashes introduced by common QRDR mutations (such as the bulky Ser83Leu substitution in resistant E. coli strains), making it an exceptional scaffold for designing next-generation mutant-evading antibiotics.

Conclusion

While Methyl 5-Fluoroquinoline-3-carboxylate (M5FQC) exhibits a lower baseline in silico binding affinity than fully elaborated fluoroquinolones, this is a direct, predictable consequence of its esterified C3 position. As a fragment scaffold, its high lipophilicity, unique 5-fluoro-driven DNA intercalation, and minimal steric footprint make it a highly strategic building block for overcoming QRDR-mediated bacterial resistance.

References

  • Aldred, K. J., et al. "Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING." Journal of Biological Chemistry (via NIH PMC), 2013. Available at:[Link]

  • Drlica, K., et al. "Overview of quinolone action mechanism." ResearchGate, 2015. Available at:[Link]

  • Kumar, M., et al. "Structure Based In Silico Analysis of Quinolone Resistance in Clinical Isolates of Salmonella Typhi from India." PLOS One, 2015. Available at:[Link]

  • Sweidan, K., et al. "Synthesis and characterization of some new fluoroquinolone-barbiturate hybrid systems." Letters in Organic Chemistry (via ResearchGate), 2014. Available at:[Link]

  • Vásquez-Ocmín, P. G., et al. "In Silico Analysis of Fluoroquinolone Derivatives as Inhibitors of Bacterial DNA Gyrase." MDPI, 2025. Available at: [Link]

  • Perrin, F., et al. "Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones." The Journal of Organic Chemistry (ACS Publications), 2022. Available at:[Link]

Sources

Validation

A Comparative Guide to Confirming the Mechanism of Action for Novel Fluoroquinolone Compounds

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Beyond Broad-Spectrum – The Imperative for Mechanistic Clarity with Novel Fluoroquin...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Broad-Spectrum – The Imperative for Mechanistic Clarity with Novel Fluoroquinolones

The fluoroquinolone class of antibiotics has long been a cornerstone in the treatment of a wide array of bacterial infections, valued for their broad-spectrum activity and favorable pharmacokinetic profiles.[1] Their established mechanism of action involves the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2] This dual-target inhibition disrupts DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[2][3]

However, the escalating crisis of antimicrobial resistance, coupled with concerns over class-specific adverse effects, has driven the development of novel fluoroquinolone compounds. These next-generation agents are engineered not only for enhanced potency but also to overcome existing resistance mechanisms and improve safety profiles. For drug development professionals, confirming that a novel compound retains the desired on-target activity while potentially offering advantages over its predecessors is a critical step.

This guide provides a comprehensive framework for the systematic evaluation of novel fluoroquinolone compounds. Moving beyond a simple checklist of experiments, we will delve into the scientific rationale behind each step, offering a self-validating system to build a robust data package. We will use a hypothetical novel fluoroquinolone, "Novel-FQ," and compare its performance characteristics to the well-established fluoroquinolone, Ciprofloxacin.

The Evolving Mechanism: From Single to Dual-Targeting

The evolution of fluoroquinolones has seen a shift in their interaction with their primary targets. Early-generation fluoroquinolones often exhibited a preference for either DNA gyrase (predominantly in Gram-negative bacteria) or topoisomerase IV (predominantly in Gram-positive bacteria).[4] This created a pathway for resistance, as a single mutation in the primary target could significantly reduce the drug's efficacy.[5]

Newer generations of fluoroquinolones, such as delafloxacin, have been designed to be more balanced, dual-targeting agents, inhibiting both enzymes with nearly equal affinity.[2] This balanced approach is hypothesized to lower the probability of resistance development, as simultaneous mutations in both target enzymes would be required for a significant loss of susceptibility.[2] Our experimental framework is designed to rigorously test this hypothesis for "Novel-FQ."

Fluoroquinolone_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell cluster_dna_replication DNA Replication & Segregation FQ Fluoroquinolone DNA_Gyrase DNA Gyrase (removes positive supercoils) FQ->DNA_Gyrase inhibits Topo_IV Topoisomerase IV (deconcatenates daughter chromosomes) FQ->Topo_IV inhibits Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork enables progression DNA_Breaks Double-Strand DNA Breaks DNA_Gyrase->DNA_Breaks Topo_IV->Replication_Fork enables segregation Topo_IV->DNA_Breaks Replication_Fork->DNA_Breaks stalls at drug-enzyme-DNA complex Cell_Death Cell Death DNA_Breaks->Cell_Death

Figure 1: Established mechanism of action for fluoroquinolones.

I. Foundational Activity Assessment: Minimum Inhibitory Concentration (MIC)

The first step in characterizing any new antimicrobial is to determine its intrinsic potency against a panel of relevant bacterial strains. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium in vitro.[6] This provides a quantitative measure of the compound's activity and serves as the basis for further mechanistic studies.

Rationale

Comparing the MIC of "Novel-FQ" to Ciprofloxacin against both susceptible and well-characterized resistant strains provides initial insights into its potential advantages. A lower MIC against resistant strains, for instance, could suggest that "Novel-FQ" is less affected by existing resistance mechanisms, such as target-site mutations or efflux pumps. Delafloxacin, for example, has demonstrated retained activity against ciprofloxacin-resistant P. aeruginosa isolates.[7]

Comparative MIC Data
Bacterial StrainResistance MechanismCiprofloxacin MIC (µg/mL)Novel-FQ MIC (µg/mL)
Escherichia coli ATCC 25922 (WT)Wild-Type0.0150.008
Escherichia coli (gyrA S83L)DNA Gyrase Mutation0.50.06
Escherichia coli (gyrA S83L, parC S80I)Dual Target Mutations161
Staphylococcus aureus ATCC 29213 (WT)Wild-Type0.250.004
S. aureus (MRSA, ciprofloxacin-resistant)Efflux & Target Mutations320.5
Pseudomonas aeruginosa PAO1 (WT)Wild-Type0.50.25
P. aeruginosa (ciprofloxacin-resistant)Efflux & Target Mutations>324

Note: Data presented is hypothetical for "Novel-FQ" and based on trends observed with newer fluoroquinolones like delafloxacin against ciprofloxacin-resistant strains.[6][7][8][9]

Detailed Protocol: Broth Microdilution MIC Assay
  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test organism.

    • Inoculate a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 35°C ± 2°C until the turbidity is equivalent to a 0.5 McFarland standard.

    • Dilute the culture in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of "Novel-FQ" and Ciprofloxacin in a suitable solvent (e.g., DMSO or water).

    • In a 96-well microtiter plate, perform two-fold serial dilutions of each antibiotic in CAMHB to achieve a range of concentrations that will encompass the expected MIC.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading the Results:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

II. Target Engagement and Potency: In Vitro Enzyme Inhibition Assays

To confirm that "Novel-FQ" acts via the canonical fluoroquinolone mechanism, it is essential to demonstrate direct inhibition of the target enzymes, DNA gyrase and topoisomerase IV. These assays quantify the concentration of the drug required to inhibit 50% of the enzyme's activity (IC50).

Rationale

Comparing the IC50 values of "Novel-FQ" and Ciprofloxacin for both enzymes reveals the compound's potency and target preference. A key characteristic of some newer fluoroquinolones is a more balanced inhibition of both enzymes (a Gyrase/Topo IV IC50 ratio closer to 1).[2] This dual-targeting is believed to contribute to a lower frequency of resistance development.

Enzyme_Inhibition_Workflow cluster_gyrase DNA Gyrase Supercoiling Assay cluster_topoIV Topoisomerase IV Decatenation Assay G_Enzyme DNA Gyrase G_Reaction Incubate with Novel-FQ or Ciprofloxacin G_Enzyme->G_Reaction G_Substrate Relaxed Plasmid DNA G_Substrate->G_Reaction G_Cofactors ATP G_Cofactors->G_Reaction G_Analysis Agarose Gel Electrophoresis G_Reaction->G_Analysis G_Result Quantify Supercoiled vs. Relaxed DNA G_Analysis->G_Result T_Enzyme Topoisomerase IV T_Reaction Incubate with Novel-FQ or Ciprofloxacin T_Enzyme->T_Reaction T_Substrate Catenated kDNA T_Substrate->T_Reaction T_Cofactors ATP T_Cofactors->T_Reaction T_Analysis Agarose Gel Electrophoresis T_Reaction->T_Analysis T_Result Quantify Decatenated Minicircles T_Analysis->T_Result

Figure 2: Workflow for in vitro enzyme inhibition assays.
Comparative IC50 Data
EnzymeCiprofloxacin IC50 (µM)Novel-FQ IC50 (µM)
E. coli DNA Gyrase0.80.3
E. coli Topoisomerase IV4.50.5
S. aureus DNA Gyrase3.00.2
S. aureus Topoisomerase IV0.60.15

Note: Data is hypothetical for "Novel-FQ", reflecting the trend of newer fluoroquinolones having more balanced and potent dual-targeting capabilities.[2]

Detailed Protocol: DNA Gyrase Supercoiling Inhibition Assay
  • Reaction Setup:

    • In a microcentrifuge tube on ice, prepare a reaction mixture containing gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin), 1 mM ATP, and 0.5 µg of relaxed plasmid DNA (e.g., pBR322).

    • Add varying concentrations of "Novel-FQ" or Ciprofloxacin to the reaction tubes. Include a no-drug control.

    • Initiate the reaction by adding a defined unit of purified DNA gyrase (e.g., 1 unit).

  • Incubation:

    • Incubate the reactions at 37°C for 30-60 minutes.

  • Termination and Analysis:

    • Stop the reaction by adding a stop buffer containing SDS and EDTA.

    • Load the samples onto a 1% agarose gel.

    • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

    • Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.

  • Quantification:

    • Quantify the band intensities for the supercoiled and relaxed DNA forms using densitometry software.

    • Calculate the percentage of inhibition for each drug concentration relative to the no-drug control.

    • Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Detailed Protocol: Topoisomerase IV Decatenation Assay
  • Reaction Setup:

    • In a microcentrifuge tube on ice, prepare a reaction mixture containing topoisomerase IV assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM potassium glutamate, 10 mM MgCl2, 1 mM DTT, 50 µg/mL albumin), 1 mM ATP, and 200 ng of kinetoplast DNA (kDNA).

    • Add varying concentrations of "Novel-FQ" or Ciprofloxacin. Include a no-drug control.

    • Start the reaction by adding purified Topoisomerase IV (e.g., 1 unit).

  • Incubation:

    • Incubate at 37°C for 30 minutes.

  • Termination and Analysis:

    • Stop the reaction with a stop buffer containing SDS and EDTA.

    • Load the samples onto a 1% agarose gel.

    • Perform electrophoresis. The large kDNA network will remain in the well, while the decatenated minicircles will migrate into the gel.

    • Stain and visualize the gel as described for the gyrase assay.

  • Quantification:

    • Quantify the intensity of the decatenated minicircle bands.

    • Calculate the percentage of inhibition and determine the IC50 value as described above.

III. Propensity for Resistance Development: Spontaneous Mutation Frequency

A critical differentiator for a novel antibiotic is a reduced potential for the development of resistance. The spontaneous mutation frequency assay quantifies the rate at which resistant mutants arise in a bacterial population upon exposure to the drug.

Rationale

A lower mutation frequency for "Novel-FQ" compared to Ciprofloxacin suggests a higher barrier to resistance development. This could be due to more potent inhibition, balanced dual-targeting, or other factors that make it more difficult for a single mutation to confer a survival advantage. The balanced dual-targeting of delafloxacin is thought to contribute to its lower probability of resistance emergence.[2]

Comparative Spontaneous Mutation Frequency
Bacterial StrainAntibiotic (at 4x MIC)Mutation Frequency
S. aureus ATCC 29213Ciprofloxacin1 x 10⁻⁷
S. aureus ATCC 29213Novel-FQ<1 x 10⁻⁹
E. coli ATCC 25922Ciprofloxacin5 x 10⁻⁸
E. coli ATCC 25922Novel-FQ<5 x 10⁻¹⁰

Note: Data is hypothetical for "Novel-FQ" and reflects the desired outcome of a lower propensity for resistance development.

Detailed Protocol: Spontaneous Mutation Frequency Assay
  • Bacterial Culture Preparation:

    • Grow several independent, parallel cultures of the test bacterium in non-selective broth to a high cell density (e.g., 10⁹-10¹⁰ CFU/mL).

  • Plating for Resistant Mutants:

    • Plate a large, known volume of each culture onto agar plates containing the test antibiotic at a selective concentration (typically 4x or 8x the MIC).

    • Incubate the plates at 35°C ± 2°C for 48-72 hours, or until colonies appear.

  • Determination of Total Viable Count:

    • From a few of the parallel cultures, prepare serial dilutions and plate onto non-selective agar to determine the total number of viable cells (CFU/mL).

  • Calculation of Mutation Frequency:

    • Count the number of resistant colonies on each selective plate.

    • Calculate the mutation frequency by dividing the number of resistant colonies by the total number of viable cells plated.

IV. Cellular Accumulation and Efflux Susceptibility

For an antibiotic to be effective, it must reach and maintain a sufficient concentration at its intracellular target. This is a function of its ability to permeate the bacterial cell envelope and its susceptibility to being pumped out by efflux systems.

Rationale

Comparing the intracellular accumulation of "Novel-FQ" to Ciprofloxacin, particularly in strains that overexpress known efflux pumps, provides insight into its ability to bypass this common resistance mechanism. Some newer fluoroquinolones are designed to be poorer substrates for efflux pumps, leading to higher intracellular concentrations and enhanced activity. The unique anionic nature of delafloxacin at physiological pH is thought to influence its cellular accumulation.[3]

Comparative Intracellular Accumulation
Bacterial StrainAntibioticIntracellular Concentration (ng/mg protein)
E. coli ATCC 25922 (WT)Ciprofloxacin150
E. coli ATCC 25922 (WT)Novel-FQ250
E. coli (AcrAB-TolC Overexpressing)Ciprofloxacin30
E. coli (AcrAB-TolC Overexpressing)Novel-FQ180

Note: Data is hypothetical for "Novel-FQ", illustrating the desired characteristic of reduced efflux susceptibility.

Detailed Protocol: Fluoroquinolone Accumulation Assay
  • Bacterial Culture and Incubation:

    • Grow bacteria to the mid-logarithmic phase.

    • Harvest the cells by centrifugation, wash, and resuspend in a suitable buffer (e.g., PBS) to a specific optical density.

    • Add the test antibiotic ("Novel-FQ" or Ciprofloxacin) at a defined concentration and incubate for a set period (e.g., 10 minutes) to allow for accumulation.

  • Separation of Cells from Medium:

    • Rapidly separate the bacterial cells from the antibiotic-containing medium. This is a critical step and can be achieved by centrifugation through a layer of silicone oil.

  • Cell Lysis and Drug Extraction:

    • Lyse the bacterial pellet (e.g., by sonication or with a lysis buffer).

    • Extract the intracellular drug using an appropriate organic solvent.

  • Quantification:

    • Quantify the amount of drug in the extract using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).

    • Normalize the drug amount to the total protein content of the cell pellet to determine the intracellular concentration.

V. Assessing Off-Target Effects and Safety Profile

While potent on-target activity is essential, a successful drug candidate must also have a favorable safety profile. For fluoroquinolones, a known class-wide concern is mitochondrial toxicity, which is thought to be related to off-target inhibition of human topoisomerase II.

Rationale

Assessing the cytotoxicity of "Novel-FQ" against a relevant human cell line and specifically investigating its impact on mitochondrial function provides an early indication of its potential for off-target toxicity. A higher CC50 (the concentration that causes 50% cytotoxicity) and a lower impact on mitochondrial respiration compared to Ciprofloxacin would suggest an improved safety profile.

Comparative Cytotoxicity and Mitochondrial Toxicity Data
AssayCell LineCiprofloxacinNovel-FQ
Cytotoxicity (CC50, µM) HepG2 (human liver)150>500
Mitochondrial Respiration (Oxygen Consumption Rate) HepG2Significant InhibitionMinimal Inhibition
Reactive Oxygen Species (ROS) Production HepG2IncreasedNo significant increase

Note: Data is hypothetical for "Novel-FQ", representing a desired improved safety profile.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Culture:

    • Seed a human cell line (e.g., HepG2) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of "Novel-FQ" and Ciprofloxacin for a specified period (e.g., 24 or 48 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[10]

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or an SDS-HCl solution).

  • Quantification:

    • Measure the absorbance of the formazan product using a microplate reader (at ~570 nm).

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the CC50 value by plotting cell viability against drug concentration.

Detailed Protocol: Mitochondrial Toxicity Assessment (Seahorse XF Assay)
  • Cell Culture:

    • Seed cells (e.g., HepG2) in a Seahorse XF cell culture microplate.

  • Compound Treatment:

    • Treat the cells with "Novel-FQ" and Ciprofloxacin at various concentrations for a defined period.

  • Seahorse XF Analysis:

    • Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.

    • Perform a "Mito Stress Test" by sequentially injecting mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) to assess key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

  • Data Analysis:

    • Compare the OCR profiles of cells treated with "Novel-FQ" and Ciprofloxacin to the vehicle control to identify any impairment of mitochondrial function.

VI. Advanced Target Validation: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular environment. The principle is that the binding of a drug to its target protein increases the protein's thermal stability.

Rationale

Performing CETSA for both DNA gyrase and topoisomerase IV in intact bacterial cells treated with "Novel-FQ" provides definitive evidence of target engagement in a physiological context. A significant thermal shift for both target proteins would confirm the dual-targeting mechanism.

CETSA_Workflow Start Treat Intact Bacterial Cells with Novel-FQ or Vehicle Heat Heat Shock at a Range of Temperatures Start->Heat Lyse Lyse Cells and Separate Soluble/Insoluble Fractions Heat->Lyse Detect Detect Soluble Target Protein (e.g., Western Blot) Lyse->Detect Analyze Plot Soluble Protein vs. Temperature to Generate Melting Curve Detect->Analyze Result Compare Melting Curves: A shift indicates target engagement Analyze->Result

Figure 3: Cellular Thermal Shift Assay (CETSA) workflow.
Detailed Protocol: CETSA for Bacterial Targets
  • Cell Treatment:

    • Treat intact bacterial cells with "Novel-FQ" or a vehicle control for a specified time.

  • Heat Challenge:

    • Aliquot the cell suspensions and heat them at different temperatures for a short duration (e.g., 3 minutes).

  • Lysis and Fractionation:

    • Lyse the cells (e.g., by sonication).

    • Centrifuge at high speed to pellet the aggregated, denatured proteins.

  • Detection:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble target protein (DNA gyrase or topoisomerase IV) in each sample using a method like Western blotting with specific antibodies.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve for both the treated and untreated samples. A shift in the melting curve of the treated sample indicates thermal stabilization due to drug binding.

Conclusion: Building a Comprehensive Mechanistic Profile

By systematically applying the experimental framework outlined in this guide, researchers can build a comprehensive and compelling data package to confirm and characterize the mechanism of action of a novel fluoroquinolone compound. This multi-faceted approach, which moves from broad activity assessment to specific target engagement and safety profiling, provides the necessary depth and rigor to compare a new chemical entity against established standards. The combination of in vitro enzyme assays, whole-cell functional assays, and modern target engagement techniques like CETSA, all supported by robust, step-by-step protocols, ensures a self-validating and scientifically sound evaluation. This detailed mechanistic understanding is paramount for guiding lead optimization, predicting clinical potential, and ultimately contributing to the development of the next generation of effective and safe antibacterial agents.

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